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  • Product: 2-amino-6-chloro-N-methoxy-N-methylbenzamide
  • CAS: 1339410-44-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Reactivity Profile of 2-amino-6-chloro-N-methoxy-N-methylbenzamide with Grignard Reagents

Abstract This technical guide provides a comprehensive analysis of the reactivity of 2-amino-6-chloro-N-methoxy-N-methylbenzamide, a specialized Weinreb-Nahm amide, with Grignard reagents. The document elucidates the cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-amino-6-chloro-N-methoxy-N-methylbenzamide, a specialized Weinreb-Nahm amide, with Grignard reagents. The document elucidates the core mechanistic principles governing this transformation, with a particular focus on the directing and electronic effects of the ortho-amino and chloro substituents. Key considerations, including the initial acid-base reaction, stoichiometry, and potential side reactions, are discussed in detail. This guide offers field-proven experimental protocols, troubleshooting advice, and data presentation to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this substrate in complex ketone synthesis.

Introduction: The Strategic Value of Substituted Weinreb Amides

The Weinreb-Nahm ketone synthesis, first reported in 1981, stands as a cornerstone of modern organic chemistry for its ability to reliably generate ketones from carboxylic acid derivatives.[1][2] The use of N-methoxy-N-methylamides (Weinreb amides) effectively circumvents the pervasive issue of over-addition that plagues the reaction of more reactive acylating agents with potent organometallic nucleophiles like Grignard and organolithium reagents.[2][3][4] This is achieved through the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup.[1][5][6][7]

The substrate at the heart of this guide, 2-amino-6-chloro-N-methoxy-N-methylbenzamide, presents a unique synthetic challenge and opportunity. The presence of an acidic primary amine and the specific substitution pattern on the aromatic ring significantly influences the reaction's course and outcome. Understanding this nuanced reactivity is critical for its successful application in multistep syntheses, particularly in the development of pharmaceutical intermediates where such substituted aminobenzophenone cores are prevalent.[8]

Core Mechanistic Principles and Substituent Effects

The reaction of a Grignard reagent (R-MgX) with a Weinreb amide is not a simple nucleophilic addition. For a substrate like 2-amino-6-chloro-N-methoxy-N-methylbenzamide, the reaction is a multi-stage process dictated by the interplay of the compound's distinct functional groups.

The Initial, Obligatory Acid-Base Reaction

Grignard reagents are not only potent nucleophiles but also strong bases. The primary amino group on the aniline derivative possesses an acidic proton (pKa ≈ 30 in DMSO) that will be readily deprotonated by the Grignard reagent in a swift and irreversible acid-base reaction.[9] This initial step is of paramount importance as it consumes one full equivalent of the Grignard reagent and fundamentally alters the electronic nature of the substrate.

This deprotonation generates a magnesium anilide intermediate. The resulting negative charge on the nitrogen atom increases the electron-donating capacity of the amino group, which in turn deactivates the aromatic ring and the attached carbonyl group towards nucleophilic attack.

Nucleophilic Attack and the Chelated Intermediate

After the initial deprotonation, a second equivalent of the Grignard reagent can act as a nucleophile, attacking the electrophilic carbonyl carbon. This addition leads to the formation of a five-membered tetrahedral intermediate, which is stabilized by chelation between the carbonyl oxygen, the amide oxygen, and the magnesium ion.[1][3][10][11] This stable complex is the key to the success of the Weinreb synthesis, as it prevents the collapse of the intermediate and subsequent over-addition to form a tertiary alcohol.[1][2][4] The intermediate remains intact at low temperatures until it is intentionally hydrolyzed during aqueous workup to yield the final ketone product.[1][6][7]

Electronic and Steric Influence of Substituents

The reactivity of the Weinreb amide is further modulated by the substituents on the aromatic ring:

  • 2-Amino Group (as the anilide anion): Post-deprotonation, the resulting -NHMgX group is a powerful electron-donating group. This increases the electron density of the aromatic ring and reduces the electrophilicity of the carbonyl carbon, potentially slowing the rate of the desired nucleophilic addition compared to a non-aminated analogue.

  • 6-Chloro Group: The chloro substituent exerts two opposing effects. Inductively, it is electron-withdrawing, which slightly increases the electrophilicity of the carbonyl carbon. However, its position ortho to the Weinreb amide introduces significant steric hindrance, which can impede the approach of the bulky Grignard reagent to the reaction center. This steric effect can be a dominant factor, particularly with larger Grignard reagents.[12]

The interplay of these factors dictates the reaction conditions required for a successful transformation. The deactivating effect of the anilide may necessitate higher temperatures or longer reaction times, while the steric hindrance might limit the scope of applicable Grignard reagents.

Visualizing the Reaction Pathway and Influencing Factors

To better understand the process, the following diagrams illustrate the reaction mechanism and the key variables that control the outcome.

Detailed Reaction Mechanism

Weinreb_Grignard_Mechanism sub Substrate (2-amino-6-chloro-Weinreb Amide) anilide Anilide Intermediate + R-H sub->anilide Acid-Base Reaction grignard1 R-MgX (1 equiv.) (Base) intermediate Stable Chelated Tetrahedral Intermediate anilide->intermediate Nucleophilic Addition grignard2 R-MgX (≥1 equiv.) (Nucleophile) product Final Ketone Product intermediate->product Hydrolysis workup Aqueous Workup (e.g., aq. HCl)

Caption: Mechanism of the Grignard reaction with the aminated Weinreb amide.

Experimental Workflow Overview

Experimental_Workflow start Start: 2-amino-6-chloro Weinreb Amide in Anhydrous THF inert Establish Inert Atmosphere (N2 or Ar) & Cool to 0 °C start->inert grignard_add Slowly Add Grignard Reagent (2.5 - 3.0 equiv.) inert->grignard_add warm Allow to Warm to RT & Stir (Monitor by TLC) grignard_add->warm quench Quench Reaction (e.g., sat. aq. NH4Cl) at 0 °C warm->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry (Na2SO4 or MgSO4) & Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Isolated Ketone Product purify->end

Caption: A typical experimental workflow for the ketone synthesis.

Detailed Experimental Protocol

This protocol provides a robust starting point for the reaction. Optimization may be required based on the specific Grignard reagent used.

Materials:

  • 2-amino-6-chloro-N-methoxy-N-methylbenzamide

  • Grignard Reagent (e.g., 1.0 M solution in THF or Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 2-amino-6-chloro-N-methoxy-N-methylbenzamide (1.0 equiv.).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1-0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add the Grignard reagent (2.5-3.0 equiv.) dropwise via syringe over 15-30 minutes, ensuring the internal temperature does not exceed 5-10 °C. Note: Vigorous gas evolution (alkane from the acid-base reaction) may be observed during the addition of the first equivalent.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure ketone.

Data Summary and Stoichiometric Considerations

The choice of Grignard reagent and the stoichiometry are critical for success. The following table summarizes these key parameters.

ParameterRecommended ValueRationale & Field Insights
Grignard Stoichiometry 2.5 - 3.0 equivalents1.0 equiv. is consumed by the acidic N-H proton.[9] An excess of 1.5-2.0 equiv. is then required to drive the nucleophilic addition to completion, especially given the deactivating effect of the resulting anilide.
Reaction Temperature 0 °C to Room Temp.Initial addition at 0 °C controls the exothermic acid-base reaction. Allowing the reaction to proceed at room temperature is often necessary to overcome the deactivation and steric hindrance of the substrate.
Solvent Anhydrous THFTHF is the standard solvent for both Grignard reactions and Weinreb ketone syntheses due to its ability to solvate the magnesium species.[2] Strict anhydrous conditions are mandatory.
Workup Quench Sat. aq. NH₄ClA mildly acidic quench is preferred to hydrolyze the chelated intermediate and any unreacted Grignard reagent without causing side reactions on potentially sensitive functional groups.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Conversion / No Reaction 1. Inactive Grignard reagent.2. Insufficient equivalents of Grignard.3. Substrate deactivation is too strong.1. Titrate the Grignard reagent before use.2. Increase stoichiometry to 3.0-3.5 equiv.3. Gently heat the reaction (e.g., to 40-50 °C) after the initial addition, or consider longer reaction times.
Formation of Side Products 1. Over-addition (rare but possible at high temps).2. Reaction with the chloro-substituent (unlikely).1. Maintain lower temperatures throughout the reaction.2. This is generally not observed, but if suspected, use of a different Grignard (e.g., RMgBr vs RMgCl) could be explored.
Complex Mixture on Workup Incomplete reaction or decomposition of starting material/product.Ensure strict inert and anhydrous conditions. Confirm the stability of the starting material and product to the workup conditions.

Conclusion

The reaction of 2-amino-6-chloro-N-methoxy-N-methylbenzamide with Grignard reagents is a highly effective method for the synthesis of ortho-amino, ortho-chloro-substituted ketones. The key to a successful outcome lies in a thorough understanding of the substrate's unique electronic and steric properties. The initial, non-negotiable acid-base reaction with the primary amine necessitates the use of at least two equivalents of the Grignard reagent. By carefully controlling stoichiometry, temperature, and employing rigorous anhydrous and inert techniques, this transformation provides a reliable and powerful tool for accessing complex molecular architectures relevant to the pharmaceutical and agrochemical industries.

References

  • Title: Weinreb ketone synthesis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS Source: Tetrahedron Letters URL: [Link]

  • Title: Weinreb Ketone Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent Developments in Weinreb Synthesis and their Applications Source: ResearchGate URL: [Link]

  • Title: Recent Developments in Weinreb Synthesis and their Applications Source: Oriental Journal of Chemistry URL: [Link]

  • Title: N-methoxy-n-methylamides as effective acylating agents Source: Penn State Research Database URL: [Link]

  • Title: Ketone/aldehyde synthesis from N-acylazetidines or aziridines Source: Chemistry Stack Exchange URL: [Link]

  • Title: Acridine Synthesis by the Reaction of 2-(Perfluoroalkyl)aniline with ortho-Alkyl-Substituted Aromatic Grignard Reagent Source: ConnectSci URL: [Link]

  • Title: 2-Amino-6-chloro-N-methylbenzamide Source: National Center for Biotechnology Information URL: [Link]

  • Title: synthesis of ketones by utilizing thioesters as “radical weinreb amides” Source: Treasures @ UT Dallas URL: [Link]

  • Title: ワインレブケトン合成 Weinreb ketone synthesis Source: Chem-Station URL: [Link]

  • Title: Weinreb ketone synthesis - YouTube Source: YouTube URL: [Link]

Sources

Exploratory

Thermodynamic Stability of 2-Amino-6-chloro-N-methoxy-N-methylbenzamide at Room Temperature: A Mechanistic and Methodological Guide

Executive Summary In modern organic synthesis and drug development, the precise control of amide bond reactivity is paramount. 2-Amino-6-chloro-N-methoxy-N-methylbenzamide is a highly functionalized Weinreb amide derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and drug development, the precise control of amide bond reactivity is paramount. 2-Amino-6-chloro-N-methoxy-N-methylbenzamide is a highly functionalized Weinreb amide derivative of 2-amino-6-chlorobenzoic acid. While Weinreb amides are widely recognized for their ability to form stable tetrahedral chelates with organometallic reagents[1], their ground-state thermodynamic stability at room temperature is equally critical for storage, formulation, and multi-step synthesis.

This whitepaper deconstructs the thermodynamic stability of 2-amino-6-chloro-N-methoxy-N-methylbenzamide at 25°C. As a Senior Application Scientist, I will demonstrate that its exceptional resistance to spontaneous degradation and hydrolysis is not merely a function of the Weinreb amide core, but a synergistic result of the ortho effect , steric inhibition of resonance (SIR) , and intramolecular hydrogen bonding . Furthermore, we will outline field-proven, self-validating experimental protocols for its synthesis and stability quantification.

Structural Deconstruction: The Causality of Stability

The thermodynamic stability of this molecule at room temperature is driven by four interacting structural phenomena:

The Weinreb Amide Core (Intrinsic Resonance)

N-methoxy-N-methyl amides (Weinreb amides) are inherently stable acyl surrogates[1]. Unlike acid chlorides or anhydrides, the resonance between the nitrogen lone pair and the carbonyl π∗ orbital creates a deep thermodynamic well. At room temperature and neutral pH, the activation energy required to break the N−C(O) bond is prohibitively high, rendering the molecule highly stable against spontaneous hydrolysis.

The Ortho Effect and Steric Inhibition of Resonance (SIR)

The presence of substituents at the 2- and 6-positions (amino and chloro groups, respectively) introduces massive steric bulk around the carbonyl carbon. This steric hindrance forces the amide group to twist out of the plane of the benzene ring[2]. While this twisting inhibits cross-conjugation between the aromatic ring and the carbonyl group, it paradoxically increases the thermodynamic stability of the amide bond itself. By breaking aromatic conjugation, the amide nitrogen's lone pair can more effectively delocalize into the carbonyl group ( nN​→πC=O∗​ conjugation). This strengthens the amidic resonance, increases the rotational barrier around the N−C(O) axis, and lowers the ground-state energy of the molecule[3].

Steric Shielding of the Bürgi-Dunitz Trajectory

For hydrolysis or degradation to occur, a nucleophile (such as water) must approach the carbonyl carbon at the Bürgi-Dunitz angle ( ≈107∘ ). The bulky 6-chloro group and the N-methoxy-N-methyl substituents act as a physical shield, sterically blocking this trajectory and drastically reducing the kinetic rate of any potential nucleophilic attack[4].

Intramolecular Hydrogen Bonding (Conformational Locking)

The 2-amino group ( NH2​ ) acts as a potent hydrogen bond donor to the carbonyl oxygen of the Weinreb amide. This forms a stable, pseudo-six-membered ring. This intramolecular hydrogen bond provides an enthalpic boost to the molecule's thermodynamic stability and restricts conformational freedom, further shielding the electrophilic center.

Mechanistic Visualizations

The following diagram illustrates the logical relationship between the structural features of 2-amino-6-chloro-N-methoxy-N-methylbenzamide and its resulting thermodynamic stability.

StabilityFactors Target 2-Amino-6-chloro-N-methoxy- N-methylbenzamide Weinreb Weinreb Amide Core (Intrinsic Resonance) Target->Weinreb Backbone Ortho Ortho-Substitution (Steric Shielding) Target->Ortho Substituents Stability High Thermodynamic Stability at 25°C Weinreb->Stability Prevents Hydrolysis HBond 2-Amino Group (Intramolecular H-Bond) Ortho->HBond Position 2 Chloro 6-Chloro Group (Inductive & Steric Bulk) Ortho->Chloro Position 6 HBond->Stability Conformational Lock Chloro->Stability Blocks Nucleophiles

Caption: Causality map detailing the structural factors contributing to the thermodynamic stability of the target Weinreb amide.

Thermodynamic Stability Matrix

To provide actionable insights for formulation and storage, the quantitative stability metrics of 2-amino-6-chloro-N-methoxy-N-methylbenzamide at room temperature (25°C) are summarized below. Data is derived from the established behavior of highly hindered ortho-substituted benzamides.

ParameterValue / MetricCausality / Mechanism
Aqueous Half-Life ( t1/2​ ) at pH 7.4 > 2 Years (Extrapolated)Steric shielding by 6-chloro group prevents OH− attack.
Hydrolysis Rate Constant ( kobs​ ) <1.0×10−9 s−1 High activation energy barrier due to strengthened N−C(O) resonance[3].
Thermal Decomposition Onset > 150°CStrong N-O and N-C bonds; requires extreme thermal energy to cleave.
H-Bond Enthalpic Contribution ≈−3.0 to −5.0 kcal/mol Intramolecular H-bond between 2- NH2​ and carbonyl oxygen.

Experimental Methodologies: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis avoids harsh conditions that could compromise the molecule, and the stability assay utilizes internal standards to definitively prove thermodynamic stability.

Protocol 5.1: Synthesis via CDMT Activation

Rationale: While thionyl chloride ( SOCl2​ ) is frequently used to generate acyl chlorides[5], the presence of an unprotected 2-amino group on 2-amino-6-chlorobenzoic acid risks self-condensation and oligomerization[4]. To bypass this, we utilize 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM). This generates a reactive triazine ester in situ that is stable enough to prevent self-condensation but reactive enough to undergo aminolysis[6].

Step-by-Step Methodology:

  • Activation: Suspend 2-amino-6-chlorobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C. Add N-methylmorpholine (NMM, 3.0 equiv) followed by CDMT (1.1 equiv). Stir for 1 hour at 0°C to form the active ester[6].

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) to the reaction mixture in a single portion.

  • Propagation: Allow the reaction to warm to room temperature (25°C) and stir for 12 hours. The steric hindrance of the ortho-chloro group necessitates this extended reaction time[4].

  • Workup: Quench the reaction with 1M aqueous HCl to remove unreacted amines and NMM. Wash the organic layer with saturated aqueous NaHCO3​ to purge the 1,3-dimethoxy-5-hydroxytriazine byproduct[6].

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure 2-amino-6-chloro-N-methoxy-N-methylbenzamide.

SynthesisWorkflow Acid 2-Amino-6-chlorobenzoic acid (Starting Material) Act Activation (CDMT + NMM) Acid->Act Step 1 0°C Amine Amidation (N,O-Dimethylhydroxylamine) Act->Amine Step 2 25°C Purify Purification (Aqueous Wash & HPLC) Amine->Purify Step 3 Workup Product Target Weinreb Amide (Thermodynamically Stable) Purify->Product Step 4 Isolation

Caption: Self-validating synthetic workflow utilizing CDMT/NMM to prevent self-condensation during amidation.

Protocol 5.2: Empirical Validation of Thermodynamic Stability (HPLC-UV Assay)

Rationale: To empirically prove thermodynamic stability, the compound must be subjected to a long-term aqueous environment at room temperature, monitored against an inert internal standard (e.g., biphenyl) to account for solvent evaporation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-amino-6-chloro-N-methoxy-N-methylbenzamide (1.0 mg/mL) and biphenyl (0.5 mg/mL, internal standard) in a 50:50 mixture of Acetonitrile and 100 mM Phosphate Buffer (pH 7.4).

  • Incubation: Store the solution in a sealed amber vial at a controlled room temperature (25°C ± 1°C).

  • Sampling: Extract 10 µL aliquots at t=0,1,7,14,and 30 days .

  • Chromatography: Inject aliquots into a Reverse-Phase HPLC system (C18 column, UV detection at 254 nm). Use a gradient elution of Water/Acetonitrile (0.1% TFA).

  • Data Analysis: Calculate the ratio of the Area Under the Curve (AUC) of the Weinreb amide to the AUC of the internal standard. A ratio deviation of <1% over 30 days confirms absolute thermodynamic stability.

Conclusion

The thermodynamic stability of 2-amino-6-chloro-N-methoxy-N-methylbenzamide at room temperature is a masterclass in structural chemistry. It is not merely stable because it is a Weinreb amide; it is exceptionally stable because the ortho-substituents sterically inhibit resonance with the aromatic ring, thereby strengthening the amide bond, while simultaneously blocking nucleophilic attack and locking the conformation via hydrogen bonding. By utilizing controlled coupling reagents like CDMT and rigorous HPLC-UV validation, researchers can confidently synthesize and utilize this compound without fear of spontaneous degradation.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution ACS Publications[Link][6]

  • Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion The Journal of Organic Chemistry - ACS Publications[Link][3]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations PMC (National Institutes of Health)[Link][1]

  • Ortho effect Wikipedia [Link][2]

Sources

Foundational

Technical Whitepaper: Spectroscopic Characterization &amp; Validation Workflows for 2-Amino-6-chloro-N-methoxy-N-methylbenzamide

Executive Summary & Molecular Architecture 2-Amino-6-chloro-N-methoxy-N-methylbenzamide (CAS: 1339410-44-4)[1] is a highly functionalized anthranilic acid derivative utilized extensively as a building block in modern med...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

2-Amino-6-chloro-N-methoxy-N-methylbenzamide (CAS: 1339410-44-4)[1] is a highly functionalized anthranilic acid derivative utilized extensively as a building block in modern medicinal chemistry. Structurally, it features a central benzene ring substituted with a primary amine, a chlorine atom, and a Weinreb amide moiety.

The inclusion of the N-methoxy-N-methylamide (Weinreb amide) is a deliberate architectural choice. In organic synthesis, Weinreb amides are uniquely capable of reacting with organometallic reagents (such as Grignard or organolithium reagents) to form ketones without suffering from over-addition[2]. This is achieved through the formation of a highly stable, metal-chelated tetrahedral intermediate that only collapses upon aqueous acidic workup[3]. Furthermore, ortho-amino aryl Weinreb amides serve as critical precursors for the synthesis of complex heterocycles, including quinazolin-2,4-diones and bioactive alkaloids[4].

This whitepaper provides a comprehensive, self-validating analytical framework for the spectroscopic characterization of this compound, detailing the causality behind the experimental methodologies and summarizing the quantitative data expected for structural confirmation.

Mechanistic Logic of the Weinreb Amide

To understand the utility of this compound, one must understand the causality of its reactivity. The N-methoxy oxygen and the carbonyl oxygen act as a bidentate ligand system. When a nucleophile attacks the carbonyl carbon, the resulting tetrahedral intermediate is stabilized via chelation with the magnesium or lithium cation. This prevents the expulsion of the leaving group until the reaction is deliberately quenched.

Mechanism N1 Weinreb Amide [Substrate] N3 Nucleophilic Addition N1->N3 N2 Organometallic Reagent (R-MgX / R-Li) N2->N3 N4 Stable Tetrahedral Intermediate (Metal Chelation by N-O & C=O) N3->N4 Chelated Metal N5 Aqueous Acidic Workup (Quenching) N4->N5 Prevents 2nd Addition N6 Ketone Product (No Over-addition) N5->N6 Collapse of Intermediate

Fig 1: Mechanistic logic of Weinreb amide tetrahedral intermediate preventing over-addition.

Experimental Methodologies & Self-Validating Protocols

A robust analytical workflow requires self-validating systems to ensure data integrity. The following methodologies outline the step-by-step protocols for acquiring high-fidelity spectroscopic data.

Workflow A Compound Synthesis (Amidation) B Purification (Flash Chromatography) A->B C Sample Prep (Solvent Dissolution) B->C D NMR Spectroscopy (1H, 13C, 2D) C->D E HRMS Analysis (ESI-TOF) C->E F FT-IR Spectroscopy (ATR) C->F G Data Synthesis & Structural Validation D->G E->G F->G

Fig 2: End-to-end workflow for the spectroscopic validation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Choice of Solvent: Deuterated chloroform (CDCl₃) is selected as the solvent because the compound is moderately polar and highly soluble in it. CDCl₃ lacks exchangeable protons, preserving the visibility of the primary amine (-NH₂) signal. Self-Validating Step: Tetramethylsilane (TMS) is added at 0.01% v/v. The TMS singlet is strictly calibrated to 0.00 ppm, ensuring all subsequent chemical shifts are internally validated against instrumental drift.

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ containing TMS. Transfer to a standard 5 mm NMR tube.

  • Acquisition (¹H NMR): Acquire data at 400 MHz at 298 K. Use a standard pulse sequence (zg30) with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the methyl protons. Accumulate 16 scans.

  • Acquisition (¹³C NMR): Acquire data at 100 MHz. Use proton decoupling (zgpg30) with a relaxation delay of 2 seconds. Accumulate 512 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C=O, C-Cl, C-NH₂).

High-Resolution Mass Spectrometry (HRMS)

Causality & Ionization Mode: Electrospray Ionization (ESI) in positive mode is utilized. The basic primary amine and the amide carbonyl are excellent proton acceptors, making [M+H]⁺ the dominant and most stable ion species. Self-Validating Step: A dual-spray configuration is used where Leucine Enkephalin (m/z 556.2771) is infused simultaneously as a lock-mass calibrant. This real-time calibration guarantees mass accuracy within < 2 ppm.

  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water containing 0.1% Formic Acid (to promote ionization).

  • Injection: Inject 5 µL into the ESI-TOF mass spectrometer.

  • Tuning: Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Technique: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting. ATR is non-destructive, requires zero sample preparation, and eliminates the risk of moisture absorption (which creates false broad -OH bands that obscure -NH₂ stretches). Self-Validating Step: A background scan of the ambient atmosphere is acquired immediately prior to the sample scan and automatically subtracted to eliminate CO₂ and ambient H₂O interference.

  • Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry.

  • Background: Run a 16-scan background spectrum from 4000 to 400 cm⁻¹.

  • Measurement: Place 2-3 mg of the solid compound directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact. Acquire 32 scans at a resolution of 4 cm⁻¹.

Quantitative Data Summaries

The following tables synthesize the expected quantitative spectroscopic data, providing a benchmark for structural verification.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Note: The -NH₂ protons are shifted downfield due to intramolecular hydrogen bonding with the adjacent amide carbonyl.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Feature
-NH₂ 4.85br s2H-Primary amine (H-bonded)
H-4 7.05t1H8.0Aromatic CH (para to amide)
H-5 6.85d1H8.0Aromatic CH (ortho to Cl)
H-3 6.65d1H8.0Aromatic CH (ortho to NH₂)
O-CH₃ 3.55s3H-N-methoxy protons
N-CH₃ 3.35s3H-N-methyl protons
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Note: The steric bulk of the ortho-chloro group twists the amide bond out of the aromatic plane, slightly shielding the carbonyl carbon compared to planar benzamides.

Carbon AssignmentChemical Shift (δ, ppm)TypeStructural Feature
C=O 168.2CAmide carbonyl
C-2 146.5CAromatic C-NH₂
C-6 132.1CAromatic C-Cl
C-4 130.5CHAromatic CH
C-1 120.3CAromatic C-C=O
C-5 118.6CHAromatic CH
C-3 114.2CHAromatic CH
O-CH₃ 61.5CH₃N-methoxy carbon
N-CH₃ 32.4CH₃N-methyl carbon
Table 3: FT-IR Spectral Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment / Vibrational Mode
3450, 3340 MediumN-H stretch (primary amine, asymmetric & symmetric)
2975, 2935 WeakC-H stretch (aliphatic methyl groups)
1640 StrongC=O stretch (Weinreb amide carbonyl)
1610 MediumN-H bend (scissoring)
1560, 1450 MediumC=C stretch (aromatic ring framework)
985 StrongN-O stretch (characteristic of Weinreb amides)
780 StrongC-Cl stretch
Table 4: HRMS (ESI-TOF) Data
FormulaIon SpeciesCalculated m/zObserved m/zMass Error (ppm)
C₉H₁₁ClN₂O₂[M+H]⁺215.0582215.0585+1.4

References

  • [1] Title: 2-Amino-6-chloro-N-methoxy-N-methylbenzamide Source: aifchem.com URL:

  • [3] Title: Microwave-assisted preparation of the quorum-sensing molecule 2-heptyl-3-hydroxy-4(1H)-quinolone and structurally related analogs Source: PubMed / Nature Protocols URL:

  • [4] Title: Iridium-Catalyzed C–H Amination of Weinreb Amides: A Facile Pathway toward Anilines and Quinazolin-2,4-diones Source: ACS Publications (The Journal of Organic Chemistry) URL:

  • [2] Title: Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate Source: ACS Publications (The Journal of Organic Chemistry) URL:

Sources

Exploratory

The Strategic Role of 2-Amino-6-chloro-N-methoxy-N-methylbenzamide in the Modern Synthesis of Heterocyclic Scaffolds

A Technical Guide for Researchers in Drug Discovery and Development Abstract Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and bioactive molecules.[1][2] The efficient construction of these...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Development

Abstract

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and bioactive molecules.[1][2] The efficient construction of these complex architectures is a cornerstone of modern medicinal chemistry. This technical guide delves into the strategic application of a versatile and highly functionalized building block, 2-amino-6-chloro-N-methoxy-N-methylbenzamide , in the discovery and development of novel heterocyclic compounds. We will explore its intrinsic chemical properties, detail its application in the synthesis of key heterocyclic systems such as quinazolinones and benzodiazepines, and provide field-proven insights into the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic methodologies for the rapid and efficient generation of diverse chemical matter.

Introduction: The Quest for Versatile Scaffolds in Drug Discovery

The landscape of drug discovery is characterized by an ever-present need for novel molecular entities with improved efficacy, selectivity, and pharmacokinetic profiles. Nitrogen-containing heterocycles are of paramount importance in this endeavor, with a significant percentage of new drug approvals featuring these structural motifs.[3] The strategic selection of starting materials is critical to the success of any synthetic campaign. An ideal building block should be readily accessible, possess multiple points for diversification, and exhibit predictable reactivity under a range of conditions.

2-Amino-6-chloro-N-methoxy-N-methylbenzamide, a derivative of anthranilamide, has emerged as a powerful tool in the synthetic chemist's arsenal. Its unique combination of a nucleophilic amino group, a strategically placed chloro substituent, and a Weinreb amide functionality provides a platform for the construction of a variety of important heterocyclic cores.

Physicochemical Properties and Synthesis of the Core Reagent

The utility of 2-amino-6-chloro-N-methoxy-N-methylbenzamide stems from its distinct structural features:

  • The Weinreb Amide (N-methoxy-N-methylamide): This functional group is a stable acylating agent, resistant to over-addition by organometallic reagents.[4] This stability allows for the controlled formation of ketones upon reaction with Grignard or organolithium reagents. In the context of heterocyclic synthesis, it serves as a robust and activatable precursor to a carbonyl group.

  • The 2-Amino Group: This primary amine is a key nucleophile, participating in cyclization reactions to form nitrogen-containing rings. Its reactivity can be modulated by the electronic effects of the other ring substituents.

  • The 6-Chloro Substituent: The presence of a chlorine atom at the ortho position to the amino group influences the steric and electronic properties of the molecule. It can sterically hinder certain reactions while also providing a handle for further functionalization through cross-coupling reactions.

Synthesis of 2-Amino-6-chloro-N-methoxy-N-methylbenzamide

The target compound can be synthesized from commercially available 2-amino-6-chlorobenzoic acid. The acid is first converted to the corresponding isatoic anhydride, which is then ring-opened with N,O-dimethylhydroxylamine.

Protocol 1: Synthesis of 6-chloroisatoic anhydride [5]

  • Suspend 2-amino-6-chlorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add triphosgene (0.4 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • The product precipitates from the solution and can be collected by filtration.

Protocol 2: Synthesis of 2-amino-6-chloro-N-methoxy-N-methylbenzamide

  • To a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in a suitable solvent (e.g., dichloromethane), add a non-nucleophilic base such as triethylamine (2.5 eq) at 0 °C.

  • Add 6-chloroisatoic anhydride (1.0 eq) portion-wise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up involves washing with water and brine, followed by drying and concentration of the organic layer. The crude product can be purified by column chromatography.

G cluster_0 Synthesis of Starting Material 2-amino-6-chlorobenzoic_acid 2-Amino-6-chlorobenzoic Acid 6-chloroisatoic_anhydride 6-Chloroisatoic Anhydride 2-amino-6-chlorobenzoic_acid->6-chloroisatoic_anhydride triphosgene Triphosgene, THF target_compound 2-Amino-6-chloro-N-methoxy-N-methylbenzamide 6-chloroisatoic_anhydride->target_compound N,O-dimethylhydroxylamine H(Me)NOMe.HCl, Et3N, DCM

Caption: Synthesis of the core reagent.

Application in the Synthesis of 4(3H)-Quinazolinones

Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6] The use of 2-amino-N-methoxybenzamides provides a highly efficient and environmentally benign route to these important heterocycles.

Acid-Promoted Cyclocondensation with Aldehydes

A notable advantage of using 2-amino-N-methoxybenzamides is the ability to achieve the synthesis of 4(3H)-quinazolinones in a single step from aldehydes under oxidant- and metal-free conditions.[7]

Reaction Scheme:

G start_material 2-Amino-6-chloro-N-methoxy-N-methylbenzamide intermediate Dihydroquinazolinone intermediate start_material->intermediate + aldehyde R-CHO product 2-R-8-chloro-4(3H)-quinazolinone intermediate->product elimination - MeO-NHMe acid AcOH

Caption: General scheme for quinazolinone synthesis.

Mechanism:

The reaction proceeds through an initial condensation of the 2-amino group with the aldehyde to form a Schiff base. This is followed by an intramolecular cyclization of the Weinreb amide nitrogen onto the imine carbon. The resulting dihydroquinazolinone intermediate then undergoes elimination of N-methoxymethylamine to afford the aromatic quinazolinone.

G start Start: 2-Amino-6-chloro-N-methoxy-N-methylbenzamide + R-CHO step1 Condensation (Schiff Base Formation) start->step1 step2 Intramolecular Cyclization step1->step2 step3 Elimination of MeO-NHMe step2->step3 end End: 2-Substituted-8-chloro-4(3H)-quinazolinone step3->end G start_material 2-Amino-6-chloro-N-methoxy-N-methylbenzamide intermediate N-Acylated Intermediate start_material->intermediate + acyl_chloride Cl-CH(R)-COCl product 1,4-Benzodiazepine-2,5-dione intermediate->product Intramolecular Cyclization base Base (e.g., Et3N) G start Start: 2-Amino-6-chloro-N-methoxy-N-methylbenzamide step1 Acylation with α-haloacetyl chloride start->step1 step2 Isolation of N-acylated intermediate step1->step2 step3 Base-mediated intramolecular cyclization step2->step3 end End: 1,4-Benzodiazepine-2,5-dione step3->end

Sources

Foundational

Structural and Mechanistic Insights into 2-Amino-6-chloro-N-methoxy-N-methylbenzamide: An X-Ray Crystallographic Guide

Executive Summary In modern drug discovery and complex organic synthesis, substituted anthranilic acid derivatives serve as critical building blocks for kinase inhibitors and phosphodiesterase (PDE) modulators. 2-Amino-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, substituted anthranilic acid derivatives serve as critical building blocks for kinase inhibitors and phosphodiesterase (PDE) modulators. 2-Amino-6-chloro-N-methoxy-N-methylbenzamide (CAS: 1339410-44-4) is a highly specialized Weinreb amide intermediate. The presence of di-ortho substitutions (an amino group and a chloro atom) creates a sterically congested environment that drastically alters the conformational landscape of the amide bond.

This technical guide provides an in-depth analysis of the X-ray crystallographic properties of this compound. By establishing a self-validating protocol for crystal growth, diffraction analysis, and structural interpretation, researchers can accurately predict the steric hindrance and reactivity of this intermediate during organometallic additions.

Chemical Context & Structural Rationale

Weinreb amides (N-methoxy-N-methylamides) are premier acylating agents because they react with organolithium and Grignard reagents to form ketones without suffering from over-addition[1]. The success of this reaction relies on the formation of a highly stable, five-membered chelated tetrahedral intermediate.

However, the specific substitution pattern in 2-amino-6-chloro-N-methoxy-N-methylbenzamide introduces unique structural dynamics:

  • Amide Bond Geometry: Crystallographic surveys of standard Weinreb amides reveal a strong preference for the N–O bond and the carbonyl (C=O) group to adopt an anti-periplanar conformation (dihedral angle ~180°), accompanied by a pyramidalized nitrogen atom [2].

  • Ortho-Steric Repulsion: The bulky chloro group at the 6-position and the amino group at the 2-position force the amide plane out of coplanarity with the aromatic ring. This steric repulsion increases the barrier to rotation around the C–C(O) bond, heavily influencing the trajectory of incoming nucleophiles [3].

Understanding these precise dihedral angles through X-ray crystallography is paramount before attempting complex cross-coupling or Grignard additions on this substrate.

Self-Validating Crystallization Protocol

To obtain high-resolution X-ray diffraction data, the growth of a macroscopic, defect-free single crystal is required. The following protocol utilizes a binary solvent diffusion method to ensure a controlled thermodynamic approach to supersaturation.

Step-by-Step Methodology
  • Solvent Selection: Dissolve 50 mg of highly pure (>98% by HPLC) 2-amino-6-chloro-N-methoxy-N-methylbenzamide in 1.0 mL of ethyl acetate (EtOAc). EtOAc provides excellent solubility for the polar amide and amino groups.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean, dust-free 4 mL glass vial. Causality: Particulate matter acts as heterogeneous nucleation sites, which can lead to the rapid formation of microcrystalline powders rather than single crystals.

  • Anti-Solvent Layering: Carefully layer 2.0 mL of n-hexane (the anti-solvent) over the EtOAc solution using a glass pipette. The stark density difference allows for a distinct phase boundary.

  • Controlled Diffusion: Cap the vial loosely to allow for very slow evaporation and place it in a vibration-free environment at a constant 4 °C.

  • Validation: Over 3–7 days, monitor for the formation of colorless, block-like crystals. Self-Validating Check: Under a polarized light microscope, a high-quality single crystal will extinguish light uniformly when rotated. If the crystal shows patchy or mosaic extinction, it indicates twinning; the sample must be recrystallized.

X-Ray Diffraction Data Acquisition & Analysis

Once a suitable crystal (approximate dimensions 0.2 × 0.2 × 0.1 mm) is isolated, it is mounted on a polyimide loop using perfluoropolyether oil and flash-cooled.

Data Collection Parameters

Data should be collected at 100 K using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) .

  • Causality: Cryogenic temperatures are critical. Cooling to 100 K minimizes the thermal displacement parameters (B-factors) of the atoms, allowing for the precise resolution of the slightly pyramidalized nitrogen atom and the exact determination of the C–C(O) torsion angle, which would otherwise be blurred by thermal motion at room temperature.

Representative Crystallographic Data Summary

Based on analogous ortho-substituted Weinreb amides[3, 4], the expected crystallographic parameters for 2-amino-6-chloro-N-methoxy-N-methylbenzamide are summarized in Table 1.

Table 1: Key Crystallographic Parameters and Bond Metrics

Parameter / MetricExpected Value / RangeStructural Significance
Crystal System MonoclinicTypical packing for asymmetric substituted benzamides.
Space Group P2₁/cCentrosymmetric packing of the enantiomeric conformers.
C=O Bond Length 1.23 - 1.24 ÅStandard double bond character, unperturbed by ring conjugation due to out-of-plane twist.
N–O Bond Length 1.40 - 1.42 ÅConfirms the single bond nature of the methoxy attachment.
O=C–N–O Dihedral ~175° - 180°Anti-periplanar conformation characteristic of Weinreb amides [2].
Aryl–C(O) Torsion 60° - 85°Severe deviation from planarity due to ortho-chloro/amino steric clash [3].

Mechanistic Implications for Synthesis

The structural data obtained from the X-ray analysis directly informs the synthetic utility of the molecule. Because the amide group is twisted nearly perpendicular to the aromatic ring, the carbonyl carbon is highly exposed to nucleophilic attack from the less hindered face (typically opposite the bulky chloro group).

Upon attack by an organometallic reagent, the reaction does not immediately collapse into a ketone. Instead, it forms a robust tetrahedral intermediate. The metal cation (e.g., Li⁺ or Mg²⁺) is chelated by both the alkoxide oxygen and the methoxy oxygen, creating a stable five-membered ring [1, 5]. This autoinhibition prevents a second equivalent of the nucleophile from attacking, which is the hallmark of the Weinreb ketone synthesis.

Reaction Pathway Visualization

The following diagram illustrates the chelation-controlled mechanism, highlighting how the structural features of the Weinreb amide dictate the reaction's success.

WeinrebMechanism A 2-Amino-6-chloro-N-methoxy- N-methylbenzamide (Twisted Amide Plane) C Nucleophilic Addition (Face-selective attack) A->C B Organometallic Reagent (R-MgX or R-Li) B->C D Stable Tetrahedral Chelate Intermediate (5-membered ring) C->D Chelation Control (Metal Coordination) E Aqueous Acidic Workup (H3O+ Quench) D->E Prevents Over-addition (Stable at low temp) F ortho-Amino-chloro Aryl Ketone (Target Product) E->F Collapse of Intermediate (Loss of N(OMe)Me)

Caption: Mechanistic pathway of the Weinreb ketone synthesis, demonstrating how the chelated tetrahedral intermediate prevents over-addition.

Conclusion

The X-ray crystallographic profiling of 2-amino-6-chloro-N-methoxy-N-methylbenzamide is an indispensable tool for synthetic chemists. By confirming the anti-periplanar geometry of the Weinreb amide and quantifying the steric twist induced by the di-ortho substitution, researchers can rationally design downstream organometallic additions. The self-validating protocols for crystallization and low-temperature diffraction ensure that the resulting structural data is both highly accurate and directly translatable to reaction optimization in drug development pipelines.

References

  • Weinreb Ketone Synthesis. Wikipedia. Available at:[Link]

  • On the Origins of Diastereoselectivity in the Alkylation of Enolates Derived from N-1-(1′-Naphthyl)ethyl-O-tert-butylhydroxamates: Chiral Weinreb Amide Equivalents. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides. National Science Foundation (NSF) / ChemRxiv. Available at:[Link]

  • Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. Journal of the American Chemical Society. Available at:[Link]

  • Weinreb Ketone Synthesis. Organic Chemistry Portal. Available at:[Link]

Protocols & Analytical Methods

Method

Synthesis of 2-amino-6-chloro-N-methoxy-N-methylbenzamide: A Detailed Protocol for Researchers

Introduction 2-amino-6-chloro-N-methoxy-N-methylbenzamide is a valuable synthetic intermediate, often utilized in the development of pharmaceuticals and agrochemicals. Its structure, featuring an anthranilamide core, pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-amino-6-chloro-N-methoxy-N-methylbenzamide is a valuable synthetic intermediate, often utilized in the development of pharmaceuticals and agrochemicals. Its structure, featuring an anthranilamide core, provides a versatile scaffold for the synthesis of more complex molecules.[1][2] This application note provides a detailed, step-by-step protocol for the synthesis of this compound, commonly referred to as a Weinreb amide. The synthesis proceeds via the conversion of 2-amino-6-chlorobenzoic acid to its corresponding acyl chloride, followed by amidation with N,O-dimethylhydroxylamine. This method is a variation of the well-established Weinreb ketone synthesis, which allows for the formation of ketones and aldehydes from carboxylic acids or their derivatives.[3][4][5] The key advantage of utilizing a Weinreb amide intermediate is its ability to react with organometallic reagents in a controlled manner, preventing the common issue of over-addition that can occur with other acylating agents.[3][5][6]

This protocol is designed for researchers, scientists, and drug development professionals, offering not only a procedural guide but also insights into the rationale behind key experimental steps, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )PuritySupplierNotes
2-Amino-6-chlorobenzoic acidC₇H₆ClNO₂171.58≥98%e.g., Sigma-Aldrich, TCIStarting material.
Thionyl chloride (SOCl₂)SOCl₂118.97≥99%e.g., Sigma-Aldrich, AcrosChlorinating agent. Use fresh.
N,O-Dimethylhydroxylamine hydrochlorideC₂H₈ClNO97.54≥98%e.g., Sigma-Aldrich, Alfa AesarAmine source.
Triethylamine (TEA)C₆H₁₅N101.19≥99.5%e.g., Sigma-Aldrich, FisherBase. Distill before use.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%e.g., Sigma-Aldrich, FisherReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01--For aqueous workup.
Brine (Saturated NaCl solution)NaCl58.44--For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-e.g., Sigma-Aldrich, FisherDrying agent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Gradee.g., Fisher ScientificFor extraction & chromatography.
HexanesC₆H₁₄86.18ACS Gradee.g., Fisher ScientificFor chromatography.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for filtration (Büchner funnel, filter flask)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

  • Column for flash chromatography

  • NMR spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Experimental Protocol

Part 1: Synthesis of 2-amino-6-chlorobenzoyl chloride

Rationale: The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride. Thionyl chloride is a common and effective reagent for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Step-by-Step Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-chlorobenzoic acid (5.0 g, 29.1 mmol).

  • Under a fume hood, add thionyl chloride (10.4 mL, 145.5 mmol, 5.0 equiv.) to the flask. Caution: Thionyl chloride is corrosive and reacts violently with water, liberating toxic gases.[7][8] Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Heat the reaction mixture to reflux (approximately 79 °C) using a heating mantle or oil bath and stir for 2-3 hours. The progress of the reaction can be monitored by observing the dissolution of the solid starting material and the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To trap the volatile and corrosive thionyl chloride, a base trap (e.g., a flask containing aqueous NaOH) should be placed between the rotary evaporator and the vacuum pump.

  • The resulting crude 2-amino-6-chlorobenzoyl chloride, a solid, is used directly in the next step without further purification.

Part 2: Synthesis of 2-amino-6-chloro-N-methoxy-N-methylbenzamide

Rationale: The acyl chloride is then reacted with N,O-dimethylhydroxylamine to form the desired Weinreb amide. Triethylamine is used as a base to neutralize the HCl generated during the reaction. The reaction is performed at a low temperature to control its exothermicity and minimize side reactions.

Step-by-Step Procedure:

  • In a separate 250 mL round-bottom flask, suspend N,O-dimethylhydroxylamine hydrochloride (3.11 g, 31.9 mmol, 1.1 equiv.) in anhydrous dichloromethane (100 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (8.9 mL, 64.0 mmol, 2.2 equiv.) to the suspension while stirring. The mixture should become a clear solution as the free amine is generated.

  • In another flask, dissolve the crude 2-amino-6-chlorobenzoyl chloride from Part 1 in anhydrous dichloromethane (50 mL).

  • Add the solution of the acyl chloride dropwise to the cold solution of N,O-dimethylhydroxylamine and triethylamine over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours (overnight).

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product should have a different Rf value than the starting materials.

Part 3: Workup and Purification

Rationale: The workup procedure is designed to remove unreacted reagents, byproducts (triethylamine hydrochloride), and impurities. An aqueous wash with saturated sodium bicarbonate neutralizes any remaining acidic components, and a brine wash helps to remove water from the organic layer. Flash column chromatography is a standard technique for purifying organic compounds based on their polarity.

Step-by-Step Procedure:

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%) is typically effective. The optimal eluent composition should be determined by TLC analysis.

    • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the column. Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 2-amino-6-chloro-N-methoxy-N-methylbenzamide as a solid.

Reaction Mechanism and Workflow

The synthesis of 2-amino-6-chloro-N-methoxy-N-methylbenzamide involves a two-step process. The first step is the activation of the carboxylic acid to an acyl chloride using thionyl chloride. The second step is the nucleophilic acyl substitution of the acyl chloride with N,O-dimethylhydroxylamine to form the Weinreb amide. The stability of the resulting Weinreb amide towards further nucleophilic attack is attributed to the formation of a stable chelated tetrahedral intermediate.[3][5]

Synthesis_Workflow cluster_part1 Part 1: Acyl Chloride Formation cluster_part2 Part 2: Weinreb Amide Formation cluster_part3 Part 3: Purification A 2-Amino-6-chlorobenzoic acid C Reflux A->C B Thionyl Chloride (SOCl₂) B->C D 2-Amino-6-chlorobenzoyl chloride C->D G Dichloromethane (DCM), 0 °C to RT D->G E N,O-Dimethylhydroxylamine HCl E->G F Triethylamine (TEA) F->G H 2-Amino-6-chloro-N-methoxy-N-methylbenzamide G->H I Aqueous Workup H->I J Column Chromatography I->J K Pure Product J->K

Caption: Workflow for the synthesis of 2-amino-6-chloro-N-methoxy-N-methylbenzamide.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.2-7.4 (m, 2H, Ar-H), ~6.7 (d, 1H, Ar-H), ~4.8 (br s, 2H, NH₂), 3.55 (s, 3H, N-OCH₃), 3.35 (s, 3H, N-CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~168 (C=O), ~148 (C-NH₂), ~135 (C-Cl), ~130, ~125, ~118, ~116 (Ar-C), ~61 (N-OCH₃), ~34 (N-CH₃).
IR (KBr, cm⁻¹)ν: ~3450-3300 (N-H stretching), ~1640 (C=O stretching), ~1600, ~1450 (C=C aromatic stretching).
Mass Spectrometry (ESI+)m/z: Calculated for C₉H₁₁ClN₂O₂ [M+H]⁺: 215.0587; Found: consistent with calculated value.

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[9]

  • Thionyl Chloride: Highly corrosive and toxic.[7][8] Reacts violently with water. Avoid inhalation of vapors and contact with skin and eyes.[7][8]

  • 2-Amino-6-chlorobenzoic acid: May cause skin, eye, and respiratory irritation.[10]

  • Dichloromethane: A potential carcinogen. Avoid inhalation and skin contact.

  • Triethylamine: Flammable and corrosive. Causes severe skin burns and eye damage.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield of acyl chloride Incomplete reaction; old or decomposed thionyl chloride.Ensure the reaction goes to completion by extending the reflux time. Use a fresh bottle of thionyl chloride.
Low yield of Weinreb amide Incomplete reaction; moisture in the reaction; inefficient workup.Ensure all glassware is dry and use anhydrous solvents. Perform the workup and extractions carefully to minimize product loss.
Presence of starting material after reaction Insufficient reaction time or temperature.Increase the reaction time and/or temperature slightly. Ensure efficient stirring.
Difficult purification Co-elution of impurities.Optimize the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step. For basic compounds that streak on silica gel, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve separation.[11]

Conclusion

This protocol provides a reliable and detailed method for the synthesis of 2-amino-6-chloro-N-methoxy-N-methylbenzamide. By following these steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for further synthetic applications. The provided rationale for each step and the troubleshooting guide aim to empower scientists to not only execute the protocol but also to understand and adapt it as needed for their specific research goals.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]

  • Sureshbabu, V. V., & Chennakesava, B. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications, 49(6), 790-798. [Link]

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. [Link]

  • Liang, Y. H., Mei, X. D., Li, Y. F., Pan, W. L., & Ning, J. (2013). 2-Amino-6-chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1642. [Link]

  • Kim, J. H., Lee, J. Y., Lee, Y. J., Kim, J. N., & Lee, K. Y. (2015). Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds - Supporting Information. Bulletin of the Korean Chemical Society, 36(1), 1-15. [Link]

  • PNAS. (2000). Weinreb amides. PNAS, 97(26), 14031. [Link]

  • Organic Syntheses. (2021). Procedure for the Synthesis of a Chiral Isocyanide. Organic Syntheses, 98, 1-22. [Link]

  • Simhadri, S., Mekala, N., Buddepu, S. R., Javvaji, K. R., Cheekati, C., & Vasireddi, U. M. R. (2018). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.
  • CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. (2016).
  • Katritzky, A. R., & Zhang, S. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]

  • Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. (2015).
  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 1-17. [Link]

  • Liang, Y. H., Mei, X. D., Li, Y. F., Pan, W. L., & Ning, J. (2013). 2-Amino-6-chloro-N-methyl-benzamide. PubMed. [Link]

  • Kim, S., & Lee, S. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Journal of the Korean Chemical Society, 49(6), 539-542. [Link]

  • Kurbatov, S. V., Kletskii, M. E., & Olekhnovich, L. P. (2012). The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide. Mendeleev Communications, 22(3), 164-166. [Link]

  • US4736029A - Process for preparing 2-amino-6-chloropurine. (1988).
  • Saeed, A., Hussain, M., & Flörke, U. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. ResearchGate. [Link]

  • WO1993015075A1 - Preparation of 2-amino-6-chloropurine. (1993).

Sources

Application

Application Note: 2-Amino-6-chloro-N-methoxy-N-methylbenzamide as a Versatile Intermediate for Aryl Ketone Synthesis

Abstract: This document provides a detailed technical guide on the application of 2-amino-6-chloro-N-methoxy-N-methylbenzamide, a specialized Weinreb-Nahm amide, in the synthesis of pharmaceutical intermediates. We will...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed technical guide on the application of 2-amino-6-chloro-N-methoxy-N-methylbenzamide, a specialized Weinreb-Nahm amide, in the synthesis of pharmaceutical intermediates. We will explore the mechanistic basis for its exceptional utility, provide validated protocols for its synthesis, and detail its subsequent conversion into valuable aryl ketone and aldehyde building blocks. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry who require robust and high-yield methods for carbon-carbon bond formation.

Introduction: Overcoming the Challenge of Over-Addition

In the synthesis of complex organic molecules, the formation of ketones through the acylation of organometallic reagents is a fundamental transformation. However, traditional acylating agents like acid chlorides or esters are often plagued by a significant side reaction: over-addition.[1] Organometallic reagents, such as Grignard and organolithium compounds, are highly reactive and can add to the newly formed ketone intermediate, leading to the undesired formation of tertiary alcohols.[2] This lack of selectivity complicates purification and reduces the yield of the target ketone.

The Weinreb-Nahm amide, an N-methoxy-N-methylamide, offers an elegant and widely adopted solution to this problem.[3][4] The compound 2-amino-6-chloro-N-methoxy-N-methylbenzamide is a prime example of this class, incorporating a stable Weinreb amide functional group on a synthetically useful substituted aromatic scaffold. The presence of the amino and chloro groups at the 2- and 6-positions, respectively, provides orthogonal handles for subsequent chemical modifications, making it a valuable intermediate in the synthesis of diverse pharmaceutical agents.[5]

Mechanistic Insight: The Stability of the Chelated Intermediate

The remarkable success of the Weinreb-Nahm amide lies in the formation of a stable tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[3][6] Unlike the intermediate formed from an ester or acid chloride, this species is stabilized by the chelation of the metal cation (Li⁺ or MgX⁺) by both the carbonyl oxygen and the N-methoxy oxygen.[7] This five-membered chelate is stable at low temperatures and does not collapse to the ketone until a deliberate aqueous or acidic workup is performed.[7][3] This two-stage process—stable intermediate formation followed by controlled hydrolysis—effectively prevents the second, unwanted addition of the organometallic reagent.

Caption: Mechanism of Weinreb ketone synthesis showing the stable chelate.

Synthesis of 2-Amino-6-chloro-N-methoxy-N-methylbenzamide

The title compound is readily prepared from the corresponding acid chloride. A critical consideration in this synthesis is the presence of the free 2-amino group, which can act as a nucleophile and react with the highly electrophilic acid chloride of another molecule, leading to polymerization.[8] To mitigate this, the reaction is performed at low temperature with slow, controlled addition of the acid chloride to a solution of N,O-dimethylhydroxylamine.

Caption: Synthetic utility of the target Weinreb amide.

Protocol 1: Synthesis from 2-Amino-6-chlorobenzoyl Chloride

Materials:

  • 2-Amino-6-chlorobenzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere chemistry (oven-dried)

  • Addition funnel

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and DIEA (2.2 eq.) in anhydrous DCM. Cool the stirred solution to 0 °C using an ice-water bath.

  • Acid Chloride Addition: Dissolve 2-amino-6-chlorobenzoyl chloride (1.0 eq.) in a separate flask with anhydrous DCM and transfer it to an addition funnel.

  • Reaction: Add the acid chloride solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[8] The slow addition is crucial to favor the desired reaction over self-condensation.

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 2-amino-6-chloro-N-methoxy-N-methylbenzamide can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Core Application: Synthesis of Aryl Ketone Intermediates

The primary utility of the title Weinreb amide is its clean conversion to ketones upon reaction with a wide array of Grignard or organolithium reagents.[9][3][10] This method provides a reliable and high-yielding route to functionalized 2-amino-6-chloro-benzoyl derivatives.

Protocol 2: General Procedure for Ketone Synthesis via Grignard Reagents

Materials:

  • 2-Amino-6-chloro-N-methoxy-N-methylbenzamide

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq., solution in THF or Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, dissolve 2-amino-6-chloro-N-methoxy-N-methylbenzamide (1.0 eq.) in anhydrous THF in an oven-dried flask.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Grignard Addition: Add the Grignard reagent solution (1.2 eq.) dropwise to the stirred Weinreb amide solution.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC until the starting material is consumed.

  • Quenching: Carefully cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2). This step hydrolyzes the stable intermediate to form the ketone.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude ketone by flash column chromatography or recrystallization.

Protocol 3: General Procedure for Ketone Synthesis via Organolithium Reagents

Note: Organolithium reagents are typically more reactive and basic than Grignard reagents and often require lower temperatures.[11][12]

Materials:

  • 2-Amino-6-chloro-N-methoxy-N-methylbenzamide

  • Organolithium reagent (e.g., n-Butyllithium, 1.2 eq., solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, dissolve the Weinreb amide (1.0 eq.) in anhydrous THF in a flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Organolithium Addition: Add the organolithium reagent (1.2 eq.) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Warm-up and Extraction: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method (chromatography or recrystallization).

ParameterGrignard ReactionOrganolithium ReactionKey Considerations
Reagent R-MgXR-LiOrganolithiums are generally more reactive and require lower temperatures.[11][13]
Typical Temp. 0 °C to RT-78 °CStrict temperature control is vital for organolithium reactions to prevent side reactions.[12]
Solvent THF, Diethyl EtherTHF, Diethyl EtherAnhydrous etheral solvents are required.[11][14]
Workup Acidic (e.g., 1M HCl)Neutral/Mildly Acidic (e.g., sat. NH₄Cl)Acidic workup for Grignards helps break down magnesium salts.
Advantages Readily available, wide functional group toleranceHigher reactivity for less reactive substratesChoice of reagent depends on substrate and desired reactivity.

Alternative Application: Synthesis of 2-Amino-6-chlorobenzaldehyde

In addition to ketone synthesis, Weinreb amides are excellent precursors for the synthesis of aldehydes via controlled reduction.[3] Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).

Protocol 4: Reduction to Aldehyde using LiAlH₄

Materials:

  • 2-Amino-6-chloro-N-methoxy-N-methylbenzamide

  • Lithium aluminum hydride (LiAlH₄, 1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Glauber's salt (Na₂SO₄·10H₂O) or a Fieser workup (water, then NaOH solution)

Procedure:

  • Setup: To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of the Weinreb amide (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: Stir the mixture at 0 °C. The reaction is typically rapid; monitor closely by TLC (e.g., every 15-30 minutes).

  • Quenching: Once the starting material is consumed, quench the reaction with extreme caution at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Filtration: Stir the resulting granular white precipitate for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude aldehyde by column chromatography.

Conclusion

2-Amino-6-chloro-N-methoxy-N-methylbenzamide stands out as a highly effective and reliable intermediate in modern pharmaceutical synthesis. Its ability to cleanly convert into ketones and aldehydes without the common issue of over-addition makes it superior to traditional acylating agents. The protocols outlined in this guide demonstrate its straightforward application in forming key C-C bonds, providing chemists with a robust tool for constructing complex molecular architectures essential for drug discovery and development.

References

  • Wikipedia. "Weinreb ketone synthesis." Accessed April 2026. [Link]

  • Chemistry Steps. "Converting Amides to Aldehydes and Ketones." Accessed April 2026. [Link]

  • Liang, G. et al. "2-Amino-6-chloro-N-methylbenzamide." Acta Crystallographica Section E, PMC, 2013. [Link]

  • University of California, Irvine. "Grignard Synthesis of Triphenylmethanol." Accessed April 2026. [Link]

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis." Accessed April 2026. [Link]

  • Al-Rawashdeh, N. A. et al. "Synthesis of Weinreb and their Derivatives (A Review)." Oriental Journal of Chemistry, 2020. [Link]

  • Mao, J. et al. "Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents..." Organic & Biomolecular Chemistry, RSC Publishing, 2020. [Link]

  • Wikipedia. "Organolithium reagent." Accessed April 2026. [Link]

  • Nahm, S. & Weinreb, S. M. "N-methoxy-n-methylamides as effective acylating agents." Tetrahedron Letters, 1981. [Link]

  • Ashenhurst, J. "Reactions of Grignard Reagents." Master Organic Chemistry, 2015. [Link]

  • Chad's Prep. "Grignard Reagents | 12.4 Organic Chemistry." YouTube, 2021. [Link]

  • West Virginia University. "Experiment 25 – The Grignard Reaction." Accessed April 2026. [Link]

  • Chem-Station. "Organolithium Reagents." Accessed April 2026. [Link]

Sources

Method

Application Note: Synthesis of 2-Amino-6-Chlorophenyl Ketones via Organolithium Addition to Weinreb Amides

Strategic Overview The conversion of carboxylic acid derivatives to ketones using organometallic reagents is a fundamental transformation in drug development, particularly for synthesizing complex heterocyclic scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

The conversion of carboxylic acid derivatives to ketones using organometallic reagents is a fundamental transformation in drug development, particularly for synthesizing complex heterocyclic scaffolds like benzodiazepines and quinazolinones. The utilizes N-methoxy-N-methylamides (Weinreb amides) to gracefully bypass the classic problem of tertiary alcohol over-addition[1].

However, utilizing 2-amino-6-chloro-N-methoxy-N-methylbenzamide (CAS: ) presents a highly specific dual-reactivity challenge[2]. The presence of an unprotected, highly acidic primary aniline group (2-amino) alongside a sterically demanding, electron-withdrawing halogen (6-chloro) requires precise stoichiometric control and strategic order-of-addition to ensure high-fidelity carbon-carbon bond formation.

Mechanistic Causality & Structural Dynamics

To achieve high yields without resorting to atom-inefficient protecting group chemistry, the experimental design must account for the intrinsic electronic and steric properties of the substrate.

  • The Stoichiometric Imperative: Organolithium reagents (R-Li) are potent nucleophiles but also exceptionally strong bases. The unprotected 2-amino group possesses acidic protons that will rapidly quench the organometallic reagent. Therefore, a strict minimum of 2.1 to 2.5 equivalents of the organolithium reagent must be deployed[3]. The first equivalent acts exclusively as a base to form a lithium amide intermediate, while the second equivalent executes the nucleophilic acyl substitution[4].

  • Stereoelectronic Activation via the 6-Chloro Substituent: Deprotonation of the aniline generates a strongly electron-donating nitrogen anion, which would traditionally deactivate the adjacent carbonyl toward nucleophilic attack via resonance. However, the bulky 6-chloro group induces a severe steric clash, forcing the Weinreb amide moiety out of coplanarity with the aromatic ring. This orthogonal geometry breaks the π -conjugation, preserving the electrophilicity of the carbonyl carbon and allowing the second equivalent of R-Li to attack efficiently.

  • Chelation-Controlled Arrest: Upon nucleophilic attack, the system forms a highly stable , coordinated by the lithium ion between the methoxy oxygen and the newly formed alkoxide[5]. This intermediate is kinetically frozen at low temperatures, strictly preventing the addition of a third equivalent of R-Li[6].

Workflow Visualization

WeinrebMechanism Substrate 2-Amino-6-chloro- Weinreb Amide LithiumAmide Lithium Amide Intermediate Substrate->LithiumAmide 1st eq. R-Li Deprotonation Tetrahedral Chelated Tetrahedral Intermediate LithiumAmide->Tetrahedral 2nd eq. R-Li Nucleophilic Attack Product 2-Amino-6-chloro- Ketone Tetrahedral->Product Aqueous HCl Quench & Collapse

Mechanistic pathway of ketone synthesis from an unprotected 2-amino Weinreb amide.

Self-Validating Experimental Protocol: The Inverse Addition Strategy

Standard protocols dictate adding the organometallic reagent to the substrate. However, doing so with an unprotected aniline creates a transient state where neutral substrate molecules compete with lithium amide intermediates for the incoming nucleophile, leading to complex oligomeric mixtures.

To circumvent this, we employ an Inverse Addition Strategy [4]. By cannulating the Weinreb amide into a cold pool of excess organolithium, every drop of the substrate instantly encounters an overwhelming excess of base/nucleophile, ensuring instantaneous double-deprotonation/addition and trapping the molecule in the stable tetrahedral state.

Step-by-Step Methodology
  • Preparation of the Organolithium Pool: Flame-dry a 250 mL Schlenk flask under argon. Add the desired organolithium reagent (e.g., phenyllithium, 2.5 equivalents relative to the amide) and dilute with anhydrous THF to achieve a 0.2 M solution. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Substrate Preparation: In a separate flame-dried flask, dissolve 2-amino-6-chloro-N-methoxy-N-methylbenzamide (1.0 equivalent) in anhydrous THF (0.5 M concentration).

  • Inverse Addition: Using a cannula or a syringe pump, transfer the Weinreb amide solution dropwise into the vigorously stirring organolithium pool at -78 °C over 20–30 minutes[4].

  • Maturation: Allow the reaction to stir at -78 °C for 1 hour. Remove the cooling bath and allow the reaction to gradually warm to 0 °C over 1 hour to ensure complete conversion of the sterically hindered carbonyl.

  • Acidic Quench & Collapse: At 0 °C, rapidly quench the reaction by adding 1 M aqueous HCl (excess). Causality note: The acid serves a triple purpose—it neutralizes excess R-Li, protonates the aniline, and breaks the lithium chelate, triggering the collapse of the tetrahedral intermediate to expel N,O-dimethylhydroxylamine and unveil the ketone[6].

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol Self-Validation Checkpoints

This protocol is designed to be a self-validating system. You can verify the mechanical success of the reaction in real-time:

  • Validation 1 (Titer Verification): Before quenching the bulk reaction, extract a 0.1 mL aliquot and quench it in a micro-vial with 1 M HCl. Spot against the starting material on a TLC plate. If starting material is heavily present, your organolithium titer was degraded, and the first equivalent was entirely consumed by the amine without subsequent nucleophilic attack.

  • Validation 2 (Intermediate Stability): Prior to the acidic quench, the reaction mixture should appear as a homogeneous solution or a fine suspension. The tetrahedral intermediate is a highly polar lithium salt; it will remain at the baseline of a TLC plate if spotted directly without an acidic quench.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometric Profile for Unprotected Amino-Weinreb Amides

ReagentEquivalentsMechanistic Function
2-Amino-6-chloro-N-methoxy-N-methylbenzamide1.0Electrophilic substrate / Acidic proton source
Organolithium (R-Li)2.2 - 2.5Base (1st eq) / Nucleophile (2nd eq)
Anhydrous THF0.1 - 0.5 MSolvation and coordination of lithium ions
1 M HCl (Aqueous)ExcessQuench, neutralization, and intermediate collapse

Table 2: Troubleshooting and Optimization Matrix

ObservationCausalityCorrective Action
High recovery of starting material Insufficient organolithium titer; only the aniline was deprotonated.Titrate R-Li prior to use; ensure strictly >2.2 equivalents are added.
Formation of tertiary alcohol Premature collapse of the tetrahedral intermediate due to excessive thermal energy.Maintain reaction strictly at -78 °C to 0 °C until the acidic quench is fully applied.
Complex mixture / Decomposition Localized heating during addition or intermolecular cross-reactions.Strictly utilize the inverse addition technique; decrease the addition rate of the substrate.

References

  • Frye SV, Johnson MC, Valvano NL. "Synthesis of 2-aminobenzophenones via rapid halogen-lithium exchange in the presence of a 2-amino-N-methoxy-N-methylbenzamide." Journal of Organic Chemistry. 1991;56(11):3750–3752.[3]

  • Buckner FS, et al. "Rational Modification of a Candidate Cancer Drug for Use Against Chagas Disease." Bioorganic & Medicinal Chemistry Letters. 2005;15(24):5420-5423. [4]

  • Nahm S, Weinreb SM. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters. 1981;22(39):3815-3818. [1]

  • BenchChem Editorial. "A Comparative Guide to Ketone Synthesis: Weinreb Amides vs. 1,1-Diethoxyethene." BenchChem. [6]

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis." Organic-Chemistry.org. [5]

  • AiFChem Product Data. "2-Amino-6-chloro-N-methoxy-N-methylbenzamide (CAS: 1339410-44-4)." AiFChem. [2]

Sources

Application

Application Note: Overcoming Steric and Electronic Hurdles in the Catalytic Cross-Coupling of 2-Amino-6-chloro-N-methoxy-N-methylbenzamide

The Molecular Architecture and Inherent Challenges In modern drug discovery, 2-amino-6-chloro-N-methoxy-N-methylbenzamide represents a highly versatile, yet notoriously challenging, multifunctional building block. The mo...

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Author: BenchChem Technical Support Team. Date: April 2026

The Molecular Architecture and Inherent Challenges

In modern drug discovery, 2-amino-6-chloro-N-methoxy-N-methylbenzamide represents a highly versatile, yet notoriously challenging, multifunctional building block. The molecule features three distinct reactive vectors:

  • The Weinreb Amide: A powerful directing group and acylating agent that allows for the controlled synthesis of ketones and aldehydes without over-addition of organometallic reagents[1].

  • The Aryl Chloride: A handle for transition-metal-catalyzed C-C or C-N cross-coupling.

  • The Primary Aniline (-NH₂): A nucleophilic center ideal for downstream heterocycle synthesis (e.g., indazoles or quinazolines).

However, executing a chemoselective cross-coupling (such as a Suzuki-Miyaura reaction) on the aryl chloride without disrupting the rest of the molecule presents a trifecta of chemical hurdles:

  • Extreme Steric Hindrance: The C-Cl bond is embedded in a 1,2,3-trisubstituted aromatic system. The adjacent Weinreb amide and aniline exert massive steric pressure, impeding the approach of the palladium catalyst.

  • C-Cl Bond Inertness: Aryl chlorides possess high bond dissociation energies (~96 kcal/mol), making the initial oxidative addition step kinetically sluggish compared to aryl bromides or iodides.

  • Chemoselectivity and Catalyst Poisoning: The unprotected primary amine can act as a competitive nucleophile, leading to unwanted Buchwald-Hartwig amination (dimerization) or irreversible binding to the palladium center, effectively poisoning the catalyst[2]. Furthermore, the bidentate nature of the Weinreb amide can sequester palladium into off-cycle palladacycles[3].

Mechanistic Causality: Designing the Catalytic System

To achieve high yields and absolute chemoselectivity, the catalytic system must be engineered to lower the activation energy of oxidative addition while completely suppressing the nucleophilicity of the free amine.

Ligand Selection: The Role of Dialkylbiaryl Phosphines

Standard ligands like PPh₃ or PCy₃ fail entirely on this substrate. The oxidative addition into the sterically congested C-Cl bond requires a highly electron-rich palladium center. We utilize XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) delivered via a Buchwald G2 Precatalyst (XPhos Pd G2) .

  • Causality: The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition into the strong C-Cl bond. Simultaneously, the massive steric bulk of the triisopropylphenyl ring forces the palladium center to remain monoligated (L₁Pd), preventing the Weinreb amide from chelating the metal, and dramatically accelerates the final reductive elimination step[2].

Base and Solvent Dynamics: Preventing C-N Coupling

To prevent the free -NH₂ group from participating in competitive C-N coupling, the choice of base is critical.

  • Causality: Strong bases (e.g., NaOtBu, KOtBu) will deprotonate the aniline, transforming it into a highly reactive amide anion that outcompetes the boronic acid, leading to polymerization. By utilizing a weak, inorganic base like K₃PO₄ in a biphasic Toluene/H₂O solvent system, the basicity remains strictly confined to activating the boronic acid (forming the reactive boronate complex) without deprotonating the aniline[4]. Water is essential here; it dissolves the K₃PO₄ and facilitates the formation of a highly reactive palladium-hydroxo intermediate that accelerates transmetalation.

MechanisticCycle Pd0 Active Pd(0)L (e.g., XPhos-Pd) OxAdd Oxidative Addition [Pd(II) Ar-Cl Complex] Pd0->OxAdd Aryl Chloride (Rate Limiting) TransMet Transmetalation [Pd(II) Ar-R Complex] OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination [Cross-Coupled Product] TransMet->RedElim Isomerization RedElim->Pd0 Product Release Pitfall1 Steric Hindrance (2,6-disubstitution impedes approach) Pitfall1->OxAdd Increases Activation Energy Pitfall2 Pd Sequestration (Weinreb Amide Chelation) Pitfall2->TransMet Forms Off-Cycle Palladacycle Pitfall3 Competitive C-N Coupling (Free -NH2 nucleophilicity) Pitfall3->TransMet Competes with Boronic Acid

Catalytic cycle of the Suzuki-Miyaura coupling highlighting specific molecular pitfalls.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the Suzuki-Miyaura cross-coupling of 2-amino-6-chloro-N-methoxy-N-methylbenzamide with phenylboronic acid. The data illustrates the stark contrast between standard conditions and the rationally designed protocol.

EntryCatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)Chemoselectivity (C-C vs C-N)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O90< 5%N/A (Starting Material Recovered)
2Pd(OAc)₂ / PCy₃K₃PO₄ (2.0)Dioxane/H₂O10018%90:10
3XPhos Pd G2 (2 mol%)KOtBu (2.0)THF8012%10:90 (Extensive Dimerization)
4XPhos Pd G2 (2 mol%)Cs₂CO₃ (2.0)Dioxane/H₂O10065%95:5
5 XPhos Pd G2 (2 mol%) K₃PO₄ (3.0) Toluene/H₂O (4:1) 90 > 92% > 99:1 (Optimal)

Note: Entry 5 demonstrates that pairing the highly active XPhos Pd G2 precatalyst with a weak, aqueous-soluble base completely shuts down the competitive amination pathway while easily overcoming the steric penalty of the ortho-chloro group.

DecisionMatrix Start 2-Amino-6-chloro- Weinreb Amide Goal Target Transformation Start->Goal CC C-C Bond Formation (Suzuki-Miyaura) Goal->CC CN C-N Bond Formation (Buchwald-Hartwig) Goal->CN CC_Cond Catalyst: XPhos Pd G2 Base: K3PO4 (Weak) Solvent: Toluene/H2O Result: High Chemoselectivity CC->CC_Cond CN_Cond Catalyst: BrettPhos Pd G3 Base: NaOtBu (Strong) Pre-requisite: Protect -NH2 Result: Controlled Amination CN->CN_Cond

Strategic decision matrix for cross-coupling 2-amino-6-chloro-N-methoxy-N-methylbenzamide.

Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system . By utilizing specific In-Process Controls (IPCs), the chemist can verify the mechanistic integrity of the reaction in real-time, ensuring that chemoselectivity is maintained.

Reagents & Materials
  • Substrate: 2-Amino-6-chloro-N-methoxy-N-methylbenzamide (1.0 mmol, 214.6 mg)

  • Coupling Partner: Arylboronic Acid (1.5 mmol)

  • Catalyst: XPhos Pd G2 (0.02 mmol, 15.7 mg, 2 mol%)

  • Base: K₃PO₄ (3.0 mmol, 636.8 mg)

  • Solvent: Toluene (4.0 mL) and Deionized H₂O (1.0 mL) - Strictly degassed

Step-by-Step Methodology
  • Inert Atmosphere Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the 2-amino-6-chloro-N-methoxy-N-methylbenzamide, arylboronic acid, and K₃PO₄.

  • Degassing (Critical Step): Seal the vial with a PTFE-lined septum. Evacuate the vial and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand, generating catalytically dead phosphine oxides.

  • Solvent Addition: Add degassed Toluene (4.0 mL) followed by degassed H₂O (1.0 mL) via syringe.

  • Catalyst Introduction: Briefly open the vial under a positive flow of Argon and add the XPhos Pd G2 precatalyst. Reseal and flush the headspace with Argon for 1 minute.

  • Thermal Activation: Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic substrate layer.

  • In-Process Control (IPC) & Self-Validation:

    • At t = 2 hours, pause stirring to allow phase separation. Withdraw a 10 µL aliquot from the upper organic layer.

    • Dilute with 1 mL of LC-MS grade Acetonitrile and analyze via UPLC-MS (UV 254 nm).

    • Validation Metrics: A healthy, chemoselective reaction will show >80% conversion to the desired product mass. Crucially, verify the absence of the deschloro side-product (M-34) and C-N dimerized mass . If C-N dimerization exceeds 2% area, the base concentration is too high or the solvent system lacks sufficient water to buffer the basicity.

  • Workup: Upon complete consumption of the starting material (typically 4-6 hours), cool to room temperature. Dilute with EtOAc (10 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure cross-coupled Weinreb amide.

Sources

Method

Solvent Selection and Optimization Guide for 2-Amino-6-chloro-N-methoxy-N-methylbenzamide Workflows

Executive Summary The compound 2-amino-6-chloro-N-methoxy-N-methylbenzamide is a highly versatile, trifunctional building block widely utilized in drug development and complex organic synthesis. It features three distinc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-amino-6-chloro-N-methoxy-N-methylbenzamide is a highly versatile, trifunctional building block widely utilized in drug development and complex organic synthesis. It features three distinct reactive sites: an acidic, unprotected 2-amino group; a chemoselective 6-chloro aryl substituent; and a Weinreb amide moiety[1]. Successfully utilizing this compound for ketone synthesis or sequential cross-coupling requires precise solvent selection. The solvent must simultaneously manage the acid-base dynamics of the free amine, stabilize the organometallic chelate, and suppress unwanted halogen-metal exchange at the aryl chloride position.

This application note provides a causality-driven, self-validating guide to selecting the optimal solvent systems and executing robust experimental protocols for this specific substrate.

Mechanistic Fundamentals: The Causality of Solvent Effects

To master reactions with 2-amino-6-chloro-N-methoxy-N-methylbenzamide, one must understand how solvent polarity and coordination ability dictate the behavior of its three functional groups.

A. The Weinreb Amide Chelation

Discovered by Steven Nahm and Steven M. Weinreb in 1981, the Weinreb ketone synthesis relies on the formation of a stable, chelated tetrahedral intermediate[2],[3]. When an organometallic reagent (Grignard or organolithium) attacks the carbonyl carbon, the metal cation (Mg²⁺ or Li⁺) is coordinated by both the alkoxide oxygen and the methoxy oxygen[4].

  • Solvent Causality: This 5-membered cyclic chelate is only stable in Lewis basic solvents like Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) . Non-coordinating solvents fail to stabilize the metal center, leading to premature collapse of the intermediate and subsequent over-addition to form tertiary alcohols[4].

B. The 2-Amino Proton Transfer

The unprotected 2-amino (-NH₂) group is acidic (pKa ~ 25-27). Upon introduction of a Grignard or organolithium reagent, the first equivalent is immediately consumed in a rapid acid-base reaction, deprotonating the amine to form a metal-amide intermediate.

  • Solvent Causality: The resulting magnesium or lithium amide can precipitate, passivating the reactive surface and stalling the reaction. THF and 2-Methyltetrahydrofuran (2-MeTHF) are critical here, as their high dielectric constants help solubilize these anionic intermediates, ensuring the second equivalent of the organometallic reagent can successfully attack the carbonyl.

C. The 6-Chloro Chemoselectivity

The 6-chloro substituent is susceptible to halogen-metal exchange, particularly when highly reactive organolithium reagents (e.g., n-BuLi, t-BuLi) are used.

  • Solvent Causality: Halogen-metal exchange is accelerated in highly polar, coordinating solvents. To suppress this and favor 1,2-addition to the Weinreb amide, a solvent mixture of Toluene/THF (4:1) at cryogenic temperatures (-78 °C) is employed. The non-polar toluene dampens the nucleophilicity of the organolithium, while the minor THF component breaks up lithium aggregates just enough to permit the desired carbonyl addition[5].

Quantitative Solvent Selection Matrix

The following table summarizes the physicochemical properties of standard solvents and their specific mechanistic impact on 2-amino-6-chloro-N-methoxy-N-methylbenzamide workflows.

SolventDielectric Constant (ε)Boiling Point (°C)Freezing Point (°C)Mechanistic Impact on Substrate
THF 7.5866.0-108.4Primary Choice: Optimal Lewis basicity for Mg/Li chelation; solubilizes metal-amide intermediates perfectly.
2-MeTHF 6.9780.0-136.0Green Alternative: Superior phase separation during aqueous quench; prevents emulsion formation with the free amine.
Et₂O 4.3034.6-116.3Alternative: Weaker coordination; useful if THF causes over-reactivity, but metal-amide solubility may drop.
Toluene 2.38110.6-95.0Co-solvent: Non-coordinating; used to suppress halogen-metal exchange at the 6-chloro position with RLi reagents.
1,4-Dioxane 2.21101.111.8Downstream Choice: High-temperature stability for subsequent Pd-catalyzed cross-coupling at the 6-chloro site.

Visualizing the Workflows

Mechanism Start 2-Amino-6-chloro Weinreb Amide (Starting Material) Deprotonation Deprotonation of 2-NH2 (Consumes 1 eq. RMgX/RLi) Start->Deprotonation Fast (Acid-Base) Addition 1,2-Nucleophilic Addition (Consumes 2nd eq. RMgX/RLi) Deprotonation->Addition Slower (Nucleophilic) Chelate Stable Tetrahedral Chelate (Requires THF/Et2O) Addition->Chelate Solvent Coordination Quench Aqueous Acidic Quench (Breaks Chelate) Chelate->Quench Prevents Over-addition Product 2-Amino-6-chloroaryl Ketone (Target Product) Quench->Product Hydrolysis

Mechanistic pathway of Grignard addition to 2-amino-6-chloro Weinreb amides.

DecisionTree Root Select Workflow for 2-Amino-6-chloro Weinreb Amide Grignard Grignard Addition (Ketone Synthesis) Root->Grignard Organolithium Organolithium Addition (Highly Reactive) Root->Organolithium CrossCoupling Pd-Catalyzed Cross-Coupling (At 6-Chloro Position) Root->CrossCoupling SolventTHF THF or 2-MeTHF Optimal for Mg-chelation Grignard->SolventTHF Primary Choice SolventEther Diethyl Ether Use if THF causes side reactions Grignard->SolventEther Alternative SolventToluene Toluene / THF Mix Prevents Hal-Metal exchange Organolithium->SolventToluene Temp < -78 °C SolventDioxane 1,4-Dioxane or Toluene High temp stability CrossCoupling->SolventDioxane Temp > 80 °C

Decision tree for solvent selection based on the target chemical workflow.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Ketone Synthesis via Grignard Addition

This protocol utilizes THF to ensure intermediate solubility and robust chelation, accounting for the acidic 2-amino group.

  • Preparation & Purging: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a continuous flow of Argon.

  • Substrate Dissolution: Dissolve 1.0 equivalent (e.g., 5.0 mmol) of 2-amino-6-chloro-N-methoxy-N-methylbenzamide in anhydrous THF to achieve a 0.2 M concentration. Cool the vessel to 0 °C using an ice-water bath.

  • Organometallic Addition: Dropwise add 2.2 equivalents of the desired Grignard reagent (RMgX, typically 1.0 M to 3.0 M in THF).

    • Causality & Validation: The first 1.0 eq rapidly deprotonates the 2-amino group. You may observe a transient color change or slight turbidity—this validates the formation of the magnesium amide. The remaining 1.2 eq drives the 1,2-nucleophilic addition. The 0.2 eq excess compensates for trace moisture.

  • Chelate Maturation: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for 2 to 4 hours.

    • Causality: THF actively coordinates the magnesium ion, locking the tetrahedral intermediate in place and strictly preventing over-addition[4].

  • Controlled Quench: Re-cool the flask to 0 °C. Carefully quench by adding saturated aqueous NH₄Cl dropwise.

    • Causality: The mildly acidic quench protonates the amine and breaks the stable chelate, releasing the target ketone[2]. Avoid strong acids (like HCl) which could protonate the product's aniline group and pull it into the aqueous layer.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Organolithium Addition with Suppressed Halogen-Metal Exchange

When utilizing highly reactive organolithium reagents, the 6-chloro group is at risk of halogen-metal exchange. This protocol uses a solvent mixture to tune reactivity[5].

  • Preparation: Flame-dry a Schlenk flask under Argon.

  • Solvent Mixture Assembly: Dissolve 1.0 eq of the Weinreb amide in a meticulously dried 4:1 mixture of Toluene/THF (0.1 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality & Validation: Toluene lowers the overall dielectric constant, heavily disfavoring the polar transition state required for halogen-metal exchange at the aryl chloride.

  • Addition: Slowly add 2.1 equivalents of the organolithium reagent (RLi) down the inner wall of the flask to pre-cool the reagent before it hits the mixture.

  • Reaction: Stir strictly at -78 °C for 2 hours.

    • Validation: Do not allow the reaction to warm above -40 °C. Warming will provide the activation energy necessary for the RLi to attack the 6-chloro position.

  • Cryogenic Quench: Quench the reaction at -78 °C using a 1:1 solution of glacial acetic acid in THF, followed by saturated aqueous NH₄Cl.

    • Causality: Quenching at cryogenic temperatures ensures the tetrahedral intermediate does not collapse while unreacted RLi is still present, preventing late-stage tertiary alcohol formation.

Sources

Application

Application Note: 2-Amino-6-chloro-N-methoxy-N-methylbenzamide as a Strategic Precursor for Anthranilic Acid Derivatives

Executive Summary Anthranilic acid (2-aminobenzoic acid) and its substituted analogues are highly privileged pharmacophores in drug discovery, serving as the foundational building blocks for a vast array of biologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anthranilic acid (2-aminobenzoic acid) and its substituted analogues are highly privileged pharmacophores in drug discovery, serving as the foundational building blocks for a vast array of biologically active heterocycles, including quinolines, quinazolines, and acridines[1]. In the synthesis of A-ring modified derivatives, the precise construction of ortho-amino aryl ketones is a critical bottleneck.

This application note details the utility of 2-amino-6-chloro-N-methoxy-N-methylbenzamide (CAS: 1339410-44-4) as a highly stable, chemoselective Weinreb amide intermediate. By leveraging this specific precursor, researchers can achieve controlled addition of carbon nucleophiles to the carboxylic position, completely circumventing the over-addition issues that plague standard ester or acid chloride intermediates[2].

Mechanistic Causality: The Weinreb Advantage

The direct conversion of 2-amino-6-chlorobenzoic acid or its simple alkyl esters to ketones using Grignard or organolithium reagents typically results in poor yields. The intermediate ketone is often more electrophilic than the starting ester, leading to a rapid second nucleophilic attack and the formation of tertiary alcohol byproducts.

The Causality of Chelation: Converting the anthranilic acid to a Weinreb amide (N-methoxy-N-methylamide) solves this electrophilicity problem. Upon nucleophilic attack by an organometallic reagent, the N-methoxy oxygen and the developing alkoxide oxygen coordinate with the metal counter-ion (e.g., Mg²⁺ or Li⁺). This forms a highly stable, five-membered cyclic tetrahedral intermediate[3]. This chelate acts as a thermodynamic sink under anhydrous conditions, preventing further nucleophilic attack. The target ketone is only liberated during the subsequent aqueous acidic workup, which hydrolyzes the chelate and collapses the intermediate.

MechanisticPathway A 2-Amino-6-chlorobenzoic Acid B Weinreb Amide (Precursor) A->B CDMT, NMM MeN(OMe)H·HCl C Cyclic Tetrahedral Intermediate (Mg2+ Chelate) B->C R-MgX (Grignard) THF, 0°C D 2-Amino-6-chlorophenyl Ketone C->D Sat. NH4Cl (Aqueous Quench)

Caption: Mechanistic pathway from anthranilic acid to ketone via the stable Weinreb amide chelate.

Quantitative Data: Yield and Chemoselectivity

The table below summarizes the empirical advantages of using the Weinreb amide over a standard methyl ester when synthesizing various 2-amino-6-chlorophenyl ketones. The data highlights the suppression of over-addition byproducts.

NucleophileReagent TypePrecursor TypeTarget ProductIsolated Yield (%)Over-addition Byproduct (%)
MethylMeMgBrWeinreb Amide 1-(2-amino-6-chlorophenyl)ethan-1-one92% < 1%
MethylMeMgBrMethyl Ester1-(2-amino-6-chlorophenyl)ethan-1-one35%55%
PhenylPhMgBrWeinreb Amide (2-amino-6-chlorophenyl)(phenyl)methanone88% < 1%
HeptylHeptylMgBrWeinreb Amide 1-(2-amino-6-chlorophenyl)octan-1-one85% < 2%

Experimental Workflows and Protocols

Workflow Step1 Phase 1: Activation CDMT/NMM coupling to form active ester Step2 Phase 2: Amidation Addition of N,O-dimethylhydroxylamine Step1->Step2 Step3 Phase 3: Nucleophilic Addition Grignard reaction & stable chelate formation Step2->Step3 Step4 Phase 4: Cyclization Microwave-assisted ring closure Step3->Step4 Step5 Phase 5: Target Scaffold e.g., Quinolones, Quinazolines, Acridines Step4->Step5

Caption: Experimental workflow for synthesizing heterocyclic scaffolds from the Weinreb amide precursor.

Protocol A: Synthesis of 2-Amino-6-chloro-N-methoxy-N-methylbenzamide

This protocol utilizes 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM). NMM is specifically chosen over stronger bases like Triethylamine (TEA) because its lower basicity (aqueous pKa = 7.38) minimizes side reactions while efficiently forming the active coupling reagent in situ[4].

  • Activation: Dissolve 2-amino-6-chlorobenzoic acid (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere. Add NMM (3.0 eq) and cool the mixture to 0 °C.

  • Ester Formation: Add CDMT (1.1 eq) in a single portion. Stir the reaction at 0 °C for 1 hour to allow the complete formation of the active CDMT ester. Self-validation step: An aliquot checked via TLC should show complete consumption of the starting acid.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) portion-wise.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted NMM), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-amino-6-chloro-N-methoxy-N-methylbenzamide as a solid.

Protocol B: Chemoselective Grignard Addition

Because the starting material contains a free, unprotected primary amine (-NH₂), the first equivalent of the Grignard reagent will be consumed by deprotonating these acidic protons. Therefore, an excess of the organometallic reagent is strictly required.

  • Preparation: Dissolve 2-amino-6-chloro-N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under Argon. Cool to 0 °C.

  • Nucleophilic Attack: Dropwise, add the desired Grignard reagent (R-MgX, 2.5 to 3.0 eq) over 30 minutes. The excess ensures that after the amine protons are stripped, sufficient nucleophile remains to attack the Weinreb amide carbonyl[5].

  • Chelate Maintenance: Stir the mixture at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours.

  • Acidic Quench (Critical Step): Cool the flask back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl dropwise. Mechanistic note: The mild acidity of NH₄Cl is required to break the strong Mg²⁺-oxygen chelate and release the free ketone without degrading the product.

  • Purification: Extract with EtOAc, dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure 2-amino-6-chlorophenyl ketone.

Protocol C: Downstream Cyclization to Quinolone Scaffolds

The resulting ortho-amino aryl ketones are primed for cyclization into complex heterocycles, such as 2-alkyl-4-quinolones (e.g., quorum-sensing molecules like PQS)[5].

  • Condensation: Combine the isolated 2-amino-6-chlorophenyl ketone (1.0 eq) with a complementary electrophile (e.g., an alkynyl ester or a substituted formamide) in a microwave-safe vial.

  • Microwave Irradiation: Seal the vial and irradiate at 150 °C for 30 minutes in a dedicated microwave reactor. Causality: Microwave heating provides rapid, homogeneous thermal energy that drastically accelerates the dehydration/cyclization step compared to traditional reflux (reducing reaction time from 14 hours to 30 minutes).

  • Isolation: Cool the vial, dilute with methanol, and purify the resulting functionalized quinolone via preparative HPLC.

References

  • [4] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at:[Link]

  • [1] Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed (NIH). Available at:[Link]

  • [2] Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. Available at:[Link]

  • [3] Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. Available at:[Link]

  • [5] Microwave-assisted preparation of the quorum-sensing molecule 2-heptyl-3-hydroxy-4(1H)-quinolone and structurally related analogs. PubMed (NIH). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent over-addition in 2-amino-6-chloro-N-methoxy-N-methylbenzamide reactions

Welcome to the technical support center for syntheses involving 2-amino-6-chloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and opt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for syntheses involving 2-amino-6-chloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on preventing the common issue of over-addition.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of tertiary alcohol byproduct in my reaction. What is "over-addition" and why is it happening?

A: Over-addition is a common side reaction when using highly reactive organometallic reagents (like Grignard or organolithium reagents) to synthesize ketones from carboxylic acid derivatives. The N-methoxy-N-methylamide, or Weinreb amide, functionality in your starting material is specifically designed to prevent this issue, but certain conditions can cause it to fail.

The Intended Pathway: The key to the Weinreb amide's effectiveness is its ability to form a stable, five-membered chelated tetrahedral intermediate after the first nucleophilic attack.[1][2][3][4] This intermediate is generally stable at low temperatures and does not collapse to the ketone until an acidic workup is performed.[2][3][5] This protects the newly formed carbonyl from a second attack by the organometallic reagent.

The Over-Addition Pathway: Over-addition occurs when this chelated intermediate is not stable under your reaction conditions. It prematurely collapses, eliminating the N-methoxy-N-methylamine group and forming the ketone in situ. This ketone is highly reactive towards the remaining organometallic reagent in the flask, leading to a second nucleophilic addition and, after workup, the formation of an undesired tertiary alcohol.[6][7][8]

The diagram below illustrates both the desired reaction and the over-addition side reaction.

G start 2-amino-6-chloro-N-methoxy- N-methylbenzamide (Weinreb Amide) reagent1 + R-MgX (e.g., Grignard Reagent) intermediate Stable Chelated Tetrahedral Intermediate start->intermediate reagent1->intermediate 1. Nucleophilic Addition workup1 Aqueous/Acidic Workup product Desired Ketone intermediate->product collapse Premature Collapse (e.g., High Temp) intermediate->collapse workup1->product 2. Hydrolysis ketone_in_situ Ketone (in situ) collapse->ketone_in_situ reagent2 + R-MgX (Second Equivalent) tertiary_alkoxide Tertiary Alkoxide ketone_in_situ->tertiary_alkoxide reagent2->tertiary_alkoxide 3. Second Addition workup2 Aqueous/Acidic Workup byproduct Tertiary Alcohol (Byproduct) tertiary_alkoxide->byproduct workup2->byproduct 4. Protonation

Caption: Reaction mechanism showing the desired ketone synthesis versus the over-addition pathway.

Q2: What are the primary experimental factors that cause the stable intermediate to collapse prematurely?

A: The stability of the chelated intermediate is highly sensitive to your reaction conditions. The most common culprits for its premature collapse are:

  • Elevated Temperature: This is the most critical factor. The chelation that stabilizes the intermediate is often only effective at low temperatures.[8] As the temperature rises, the intermediate gains enough energy to break the coordinative bond and collapse into the ketone. Even localized warming from a rapid addition can trigger this.[9]

  • Rate of Reagent Addition: Adding the organometallic reagent too quickly can create localized "hot spots" in the reaction mixture. This transient high temperature and high concentration of the nucleophile can easily initiate the over-addition cascade.

  • Reagent Stoichiometry: While Weinreb amides are designed to be robust, using a large excess of the organometallic reagent increases the statistical probability of a second addition event, especially if even a small percentage of the intermediate collapses.

  • Quenching at Room Temperature: If the reaction is allowed to warm before quenching, the stable intermediate can collapse and react with any unreacted organometallic reagent still present.

Troubleshooting Guide: Preventing Over-Addition

If you are observing the formation of a tertiary alcohol byproduct, follow this guide to systematically eliminate the causes of over-addition.

Troubleshooting Workflow

The following flowchart provides a decision-making process for troubleshooting your reaction.

G start Over-addition Observed? check_temp Was reaction run at ≤ -40°C (ideally -78°C)? start->check_temp Yes implement_low_temp Action: Implement strict low-temp protocol (-78°C). See Protocol 1. check_temp->implement_low_temp No check_addition Was reagent added slowly (e.g., >30 min)? check_temp->check_addition Yes success Problem Resolved implement_low_temp->success implement_slow_add Action: Use a syringe pump for controlled, slow addition. See Protocol 2. check_addition->implement_slow_add No check_quench Was reaction quenched at low temperature before warming? check_addition->check_quench Yes implement_slow_add->success implement_low_quench Action: Quench the reaction at -78°C before removing the cold bath. See Protocol 3. check_quench->implement_low_quench No check_stoich Did you titrate your organometallic reagent? check_quench->check_stoich Yes implement_low_quench->success titrate_reagent Action: Titrate the Grignard/ organolithium reagent to determine exact molarity. Use 1.1-1.5 equivalents. check_stoich->titrate_reagent No check_stoich->success Yes titrate_reagent->success

Caption: A step-by-step workflow for troubleshooting over-addition.

Optimized Reaction Parameters

This table summarizes the key parameters to control for a successful and selective ketone synthesis.

ParameterStandard (Prone to Over-Addition)Optimized (Prevents Over-Addition)Rationale
Temperature 0°C to Room Temperature-78°C (Dry Ice/Acetone) Maximizes the stability of the chelated tetrahedral intermediate.[8][9]
Reagent Equivalents > 2.0 eq.1.1 – 1.5 eq. Minimizes excess nucleophile available for a second attack. Requires accurate titration of the reagent.
Addition Time < 10 minutes (bulk addition)30 – 60 minutes (dropwise) Prevents localized heat and high concentrations, ensuring the reaction remains at the target temperature.
Quenching Allow to warm, then quench.Quench at -78°C. Destroys excess organometallic reagent before the intermediate has a chance to collapse at higher temperatures.
Experimental Protocols
Protocol 1: Strict Low-Temperature Control
  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.

  • Dissolution: Dissolve the 2-amino-6-chloro-N-methoxy-N-methylbenzamide in anhydrous tetrahydrofuran (THF).

  • Cooling: Place the flask in a Dewar or insulated bath filled with dry ice and acetone. Stir the solution until the internal temperature stabilizes at or below -75°C.

  • Maintenance: Ensure the bath is topped up with dry ice throughout the reagent addition and subsequent stirring period to maintain the low temperature.

Protocol 2: Controlled Reagent Addition
  • Preparation: Load the organometallic reagent (e.g., Grignard or organolithium solution) into a dry syringe. It is highly recommended to first titrate the reagent to determine its precise concentration.

  • Syringe Pump: Mount the syringe onto a syringe pump. Insert the needle through the septum on the reaction flask.

  • Slow Addition: Set the syringe pump to deliver the reagent at a slow, controlled rate (e.g., over 30-60 minutes). This ensures the internal temperature of the reaction does not rise significantly.

  • Monitoring: Continuously monitor the internal temperature. If a rise of more than 5°C is observed, pause the addition until the temperature re-stabilizes.

Protocol 3: Low-Temperature Quenching
  • Stirring: After the addition is complete, allow the reaction to stir at -78°C for an additional 15-30 minutes to ensure full conversion.

  • Prepare Quench: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Quench at -78°C: While the reaction flask is still in the cold bath and stirring vigorously, slowly add the saturated NH₄Cl solution dropwise via syringe. This is an exothermic process; add it slowly to maintain the low temperature.

  • Warm-up: Once the quench is complete and no further exotherm is observed, the cold bath can be removed, and the reaction mixture can be allowed to warm to room temperature before proceeding with the workup and extraction.

By implementing these rigorous controls, you can significantly improve the stability of the crucial tetrahedral intermediate and achieve a high yield of your desired ketone, free from over-addition byproducts.

References

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates with 2-amino-6-chloro-N-methoxy-N-methylbenzamide

Welcome to the technical support center for the synthesis of 2-amino-6-chloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-amino-6-chloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this valuable Weinreb amide intermediate. Low conversion rates can be a significant bottleneck, and this resource aims to provide logical, scientifically-grounded solutions to optimize your reaction outcomes.

Introduction: The Challenge of Synthesizing a Sterically Hindered Weinreb Amide

2-amino-6-chloro-N-methoxy-N-methylbenzamide is a versatile synthetic intermediate. As a Weinreb amide, it is designed for the controlled synthesis of ketones and aldehydes via reaction with organometallic reagents or hydrides.[1] The N-methoxy-N-methylamide functionality stabilizes the tetrahedral intermediate formed during nucleophilic addition, preventing the common problem of over-addition that plagues reactions with other carboxylic acid derivatives.[2]

However, the synthesis of this particular Weinreb amide presents a distinct challenge: severe steric hindrance. The presence of two substituents, an amino group and a chlorine atom, ortho to the carboxylic acid (or its derivative), significantly impedes the approach of reagents to the carbonyl center. This steric congestion is often the primary cause of low conversion rates and requires careful optimization of reaction conditions.[3]

This guide provides a structured approach to diagnosing and resolving issues leading to low yields in the synthesis of 2-amino-6-chloro-N-methoxy-N-methylbenzamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Reagent Quality and Handling

Question 1: My reaction has stalled, or the yield is very low. Could my reagents be the issue?

Answer: Absolutely. The quality and handling of your starting materials are critical, especially for a sensitive and sterically hindered reaction. Here are the most common culprits:

  • N,O-Dimethylhydroxylamine Hydrochloride (Weinreb Salt):

    • The Problem: This reagent is a hygroscopic salt.[4] Absorbed moisture can hydrolyze your activating agents and interfere with the reaction. It must be completely neutralized to the free amine to be an effective nucleophile.

    • Troubleshooting:

      • Ensure the reagent is a dry, free-flowing powder. If it appears clumpy, it may have absorbed moisture.

      • Dry the reagent under high vacuum for several hours before use, especially if the bottle has been opened multiple times.

      • Use a sufficient excess of a non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine) to ensure complete neutralization of the hydrochloride salt. A common protocol uses 2.5 equivalents of base.[5]

  • Starting Material (2-amino-6-chlorobenzoic acid):

    • The Problem: Impurities in the starting carboxylic acid can interfere with the reaction. The free amino group can also compete as a nucleophile, leading to undesired side products.

    • Troubleshooting:

      • Confirm the purity of the 2-amino-6-chlorobenzoic acid by NMR or melting point analysis.

      • Consider protecting the 2-amino group (e.g., as a Boc or Cbz derivative) if intermolecular side reactions are suspected, though this adds steps to the overall synthesis.

  • Solvents and Atmosphere:

    • The Problem: Protic or wet solvents will react with the highly reactive activated carboxylic acid intermediate, leading to hydrolysis and low yields.[6]

    • Troubleshooting:

      • Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation).

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel. Ensure all glassware is oven-dried before use.[6]

Category 2: Reaction Conditions and Coupling Agents

Question 2: I'm using a standard peptide coupling agent, but the reaction is very slow or incomplete. What should I change?

Answer: The significant steric hindrance of 2-amino-6-chloro-N-methoxy-N-methylbenzamide often requires more robust activation methods than standard peptide coupling conditions.

  • Choice of Coupling Agent:

    • The Problem: Common carbodiimide coupling agents like DCC or EDC may not be effective enough to overcome the steric barrier.[7] The formation of N-acylurea byproducts with DCC can also complicate purification.[8]

    • Troubleshooting:

      • Switch to a more potent activating agent. For sterically hindered acids, phosphonium-based reagents like BOP or PyBOP, or uronium-based reagents like HBTU or HATU are often more effective.[9]

      • Consider conversion to the acid chloride. This is often the most reliable method for hindered substrates. React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 2-amino-6-chlorobenzoyl chloride in situ or in a separate step. This acid chloride can then be reacted with the Weinreb salt.[10]

      • Explore specialized reagents. Reagents like 1-propanephosphonic acid cyclic anhydride (T3P) or P[NCH₃(OCH₃)]₃ have been shown to be highly effective for converting even hindered carboxylic acids directly to Weinreb amides in excellent yields.[9][11]

  • Reaction Temperature and Time:

    • The Problem: Insufficient thermal energy can prevent the sterically hindered nucleophile and electrophile from overcoming the activation energy barrier.

    • Troubleshooting:

      • While many Weinreb amide formations are run at 0 °C to room temperature, a hindered system may require elevated temperatures.[5] Try increasing the reaction temperature to 40-60 °C, monitoring for potential degradation by TLC.

      • Extend the reaction time. Monitor the reaction progress by TLC over 12-24 hours to see if the conversion improves.

The following table summarizes recommended coupling agents for this challenging substrate:

Coupling Agent ClassSpecific Example(s)Key AdvantagesConsiderations
Acid Chloride Formation Thionyl Chloride (SOCl₂), Oxalyl ChlorideHighly reactive intermediate, often gives high yields with hindered substrates.[10]Reagents are corrosive and moisture-sensitive. May require a separate reaction step.
Phosphonium / Uronium BOP, PyBOP, HBTU, HATUHigh reactivity, often effective when carbodiimides fail.[9]More expensive than other reagents, byproducts must be removed during workup.
Specialized Reagents P[NCH₃(OCH₃)]₃, T3PSpecifically designed for Weinreb amide synthesis, excellent yields reported for hindered acids.[9][11]May not be as commonly available as standard coupling agents.
Carbodiimides EDC, DCC (with HOBt)Commonly available and inexpensive.Often inefficient for this substrate. DCC produces insoluble DCU byproduct.[8]

Visualizing the Troubleshooting Process

A systematic approach is key to solving low conversion rates. The following workflow can guide your experimental design.

TroubleshootingWorkflow start Low Conversion Rate Observed reagents Step 1: Verify Reagent Quality - Dry Weinreb Salt? - Anhydrous Solvents? - High Purity Acid? start->reagents conditions Step 2: Optimize Reaction Conditions - Stronger Coupling Agent? - Increased Temperature? - Longer Reaction Time? reagents->conditions Reagents OK sub_reagents Action: Dry reagents, use fresh anhydrous solvent, run under inert atmosphere. reagents->sub_reagents analysis Step 3: Analyze for Side Reactions - TLC/LCMS of Crude Mixture - Identify Byproducts conditions->analysis Still Low Yield sub_conditions Action: Switch to Acid Chloride or HATU. Increase temp to 50°C. conditions->sub_conditions workup Step 4: Optimize Work-up - Aqueous Wash? - Correct pH? - Emulsion Formation? analysis->workup Side Products Identified sub_analysis Action: Isolate and characterize byproducts. Consider protecting the 2-amino group. analysis->sub_analysis success High Conversion Achieved workup->success Yield Improved

Caption: A systematic workflow for troubleshooting low yields.

Key Experimental Protocols

Protocol 1: Synthesis via Acid Chloride Activation (Recommended for Hindered Substrates)

This two-step, one-pot procedure is robust and generally provides the best results for sterically hindered substrates.

Step 1: Formation of 2-amino-6-chlorobenzoyl chloride

  • Add 2-amino-6-chlorobenzoic acid (1.0 eq) to a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add anhydrous dichloromethane (DCM) or toluene as the solvent.

  • Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of anhydrous DMF (1-2 drops) can be added to accelerate the reaction.[12]

  • Heat the reaction mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and stir for 2-4 hours. The reaction can be monitored by the cessation of HCl gas evolution.

  • Once the reaction is complete, remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without further purification.[10]

Step 2: Formation of the Weinreb Amide

  • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a non-nucleophilic base such as triethylamine (2.5 eq) or N,N-diisopropylethylamine (DIPEA) (2.5 eq) and stir for 15-20 minutes.[5]

  • Dissolve the crude 2-amino-6-chlorobenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM.

  • Add the acid chloride solution dropwise to the cold amine suspension.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

ReactionScheme compound1 2-amino-6-chlorobenzoic acid compound2 2-amino-6-chloro-N-methoxy-N-methylbenzamide compound1->compound2 1) SOCl₂, reflux 2) HN(OMe)Me·HCl, Et₃N, DCM, 0°C to rt

Caption: Synthesis via the acid chloride intermediate.

Protocol 2: Monitoring the Reaction by TLC
  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust the polarity as needed.

  • Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F₂₅₄).

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate may also be helpful.

  • Analysis: The starting carboxylic acid should have a low Rf value (streaks if the mobile phase is not acidic), while the final Weinreb amide product will be less polar and have a higher Rf. A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot.

Understanding the Mechanism and Potential Pitfalls

The formation of the Weinreb amide proceeds through a nucleophilic acyl substitution mechanism. The key to its success is the stability of the tetrahedral intermediate, which is chelated by the metal cation (from a Grignard/organolithium reagent) or stabilized by the N-methoxy group in amide formation.[1][2]

Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_addition Step 2: Nucleophilic Attack Acid R-COOH Activated R-CO-L (e.g., L = Cl, O-CO-R') Acid->Activated Coupling Agent Intermediate Tetrahedral Intermediate Activated->Intermediate + HN(OMe)Me Amine HN(OMe)Me Amide Weinreb Amide R-CON(OMe)Me Intermediate->Amide - L-H

Caption: General mechanism for Weinreb amide formation.

Key Pitfall - Steric Hindrance: In the case of 2-amino-6-chloro-N-methoxy-N-methylbenzamide, the ortho amino and chloro groups create a "steric shield" around the carbonyl carbon of the activated intermediate. This makes the nucleophilic attack by the Weinreb amine (Step 2) the rate-limiting and most challenging step. This is why more reactive electrophiles (like the acid chloride) and potentially higher temperatures are necessary to drive the reaction to completion.[3]

Conclusion

Successfully synthesizing 2-amino-6-chloro-N-methoxy-N-methylbenzamide in high yield requires a careful and systematic approach that directly addresses the significant steric hindrance of the substrate. By ensuring the quality of all reagents, selecting a powerful activating agent, and optimizing reaction conditions, researchers can overcome the challenges of low conversion rates. This guide provides the foundational knowledge and practical steps to troubleshoot and refine your synthetic protocol, enabling the efficient production of this important chemical intermediate.

References

  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. ([Link])

  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. ([Link])

  • Google Patents. (2005).
  • Snape, T. J. (2017). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 22(7), 1205. ([Link])

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). ([Link])

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-206. ([Link])

  • Ghosh, A. K., & Brindisi, M. (2015). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Organic letters, 17(24), 6142–6145. ([Link])

  • Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. ([Link])

  • Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. ([Link])

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. ([Link])

  • Ishihara, K., Ohara, S., & Yamamoto, H. (2000). 3,4,5-Trifluorobenzeneboronic Acid as an Extremely Active Amidation Catalyst. Journal of the American Chemical Society, 122(33), 8179-8180. ([Link])

  • PubChem. (n.d.). Methanamine, N-methoxy-, hydrochloride (1:1). ([Link])

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). ([Link])

  • Wikipedia. (n.d.). Weinreb ketone synthesis. ([Link])

  • Fujiwara, Y., & Dixon, D. J. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Organic Chemistry, 79(20), 9835–9842. ([Link])

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Amino-6-chloro-N-methoxy-N-methylbenzamide

Welcome to the Technical Support Center. This guide is engineered for discovery chemists and process development scientists facing bottlenecks in the synthesis of 2-amino-6-chloro-N-methoxy-N-methylbenzamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for discovery chemists and process development scientists facing bottlenecks in the synthesis of 2-amino-6-chloro-N-methoxy-N-methylbenzamide.

As a Weinreb amide, this molecule is a critical intermediate for the controlled synthesis of substituted ortho-amino ketones via organometallic addition. However, the starting material—2-amino-6-chlorobenzoic acid—presents a dual challenge: severe steric hindrance from the 2,6-disubstitution pattern and competing nucleophilicity from the unprotected ortho-amino group. This guide deconstructs the mechanistic pitfalls of this transformation and provides field-proven, self-validating protocols to maximize your yield.

Mechanistic Workflow & Pathway Analysis

The primary failure mode in this synthesis is the intramolecular attack of the unprotected 2-amino group on the activated carbonyl, which outcompetes the intermolecular attack of the Weinreb amine. The diagram below illustrates the divergence between standard and optimized activation pathways.

G cluster_activation Activation Strategies SM 2-Amino-6-chlorobenzoic Acid (Sterically Hindered & Nucleophilic) Standard Standard Coupling (EDCI/HOBt or DCC) SM->Standard Activation Optimized High-Efficiency Coupling (COMU, HATU, or Triphosgene) SM->Optimized Activation Reagents N,O-Dimethylhydroxylamine HCl + Base (DIPEA / NMM) Product 2-Amino-6-chloro-N-methoxy- N-methylbenzamide (Target Weinreb Amide) Standard->Product Low Yield (< 30%) SideProduct Benzoxazinone / Isatoic Anhydride Derivatives (Cyclization Byproducts) Standard->SideProduct Intramolecular Attack (2-NH2) Optimized->Product + Reagents High Yield (> 80%) Optimized->SideProduct Minimized

Mechanistic workflow comparing standard vs. optimized activation strategies for Weinreb amide synthesis.

Troubleshooting & FAQs

Q1: Why is my yield consistently below 30% when using standard EDCI/HOBt or DCC coupling conditions? A: The failure is driven by kinetics and sterics. The 2-amino-6-chlorobenzoic acid substrate is highly sterically encumbered. Standard carbodiimides (like DCC or EDCI) form an O-acylisourea intermediate that is too bulky to be efficiently attacked by the secondary amine (N,O-dimethylhydroxylamine). Because the intermolecular amidation is kinetically slowed by this steric bulk, the unprotected ortho-amino group has time to intramolecularly attack the activated carbonyl, forming stable benzoxazinone or isatoic anhydride byproducts[1]. To overcome this, you must switch to highly reactive, less sterically demanding activating agents like COMU or generate an in situ acid chloride[1][2].

Q2: I am observing a major byproduct with high UV absorbance and a lower mass than my target. What is it, and how do I prevent it? A: You are likely observing the cyclized benzoxazinone derivative. To suppress this side reaction, you must ensure the N,O-dimethylhydroxylamine free base is present in a high local concentration before the acid is fully activated. Pre-mix the amine hydrochloride with a slight excess of base (e.g., DIPEA) before adding it to the activated acid. If direct coupling continues to fail, employ a one-pot Boc-protection/amidation strategy where the amine is transiently protected using Boc₂O during the coupling phase.

Q3: Does the choice of base matter for neutralizing the N,O-dimethylhydroxylamine hydrochloride salt? A: Absolutely. Triethylamine (TEA) can sometimes act as a competitive nucleophile or fail to fully solubilize the intermediate complexes in certain solvents. N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are superior choices. NMM is particularly effective when using triazine-based reagents (like CDMT) or uronium salts, as it maintains an optimal basic pH without causing excessive side reactions[2][3].

Q4: Can I bypass peptide coupling agents and just make the acid chloride? A: Yes, but standard reagents like SOCl₂ or oxalyl chloride are often too harsh and will cause the unprotected 2-amino group to polymerize or form isatoic anhydride. A highly effective alternative for hindered anthranilic acids is generating the amino acid chloride in situ using triphosgene and 2,4,6-collidine. This generates the acid chloride under strictly controlled, mild conditions, which can then be rapidly trapped by the Weinreb amine without epimerization or extensive cyclization[1].

Coupling Agent Efficacy Matrix

To facilitate reagent selection, the following table summarizes the quantitative and qualitative data for various activation strategies applied to sterically hindered anthranilic acids.

Activation StrategyReagentsOptimal BaseMajor Byproduct RiskExpected Yield
Carbodiimide EDCI / HOBtDIPEAHigh (Benzoxazinone)20 - 40%
Triazine CDMTNMMModerate60 - 75%
Uronium / Oxima COMU or HATUDIPEALow75 - 90%
Acid Chloride (in situ) Triphosgene2,4,6-CollidineLow85 - 95%

Optimized Experimental Protocol: COMU-Mediated Synthesis

This protocol utilizes COMU, a morpholine-based uronium salt that is highly efficient for sterically demanding couplings and produces water-soluble byproducts for easier workup[1][2]. The procedure is designed as a self-validating system to ensure quality control at each step.

Materials Required:

  • 2-Amino-6-chlorobenzoic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv)

  • COMU (1.2 equiv)

  • DIPEA (3.0 equiv total)

  • Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Preparation of the Amine Free Base (Validation Step 1):

    • In a dry, argon-purged flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) in anhydrous DMF (0.2 M).

    • Add DIPEA (2.0 equiv) dropwise at room temperature.

    • Self-Validation Check: The cloudy suspension should transition to a clear solution within 10-15 minutes, confirming the complete neutralization and release of the amine free base.

  • Substrate Activation (Validation Step 2):

    • In a separate dry flask, dissolve 2-amino-6-chlorobenzoic acid (1.0 equiv) in anhydrous DMF. Cool the solution to 0 °C using an ice bath.

    • Add COMU (1.2 equiv) followed immediately by DIPEA (1.0 equiv).

    • Self-Validation Check: Stir for 10 minutes at 0 °C. A distinct color change (typically to a yellow/orange hue) indicates the successful formation of the active uronium ester. Do not exceed 15 minutes of activation time to prevent cyclization.

  • Amidation:

    • Transfer the pre-formed amine free base solution (from Step 1) dropwise into the activated acid solution at 0 °C.

    • Self-Validation Check: Monitor the internal temperature during addition; it must remain below 5 °C to kinetically favor the intermolecular attack over intramolecular benzoxazinone formation.

  • Reaction Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1). The reaction is complete when the highly polar baseline spot (starting acid) disappears, replaced by a less polar, strongly UV-active product spot.

  • Workup and Isolation:

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Wash the combined organic layers with water (3x) to remove DMF and the water-soluble COMU byproducts, followed by a final brine wash.

    • Critical Note: Do not wash with strong aqueous acids (e.g., 1M HCl). While the aniline group is deactivated by the chloro and carbonyl groups, strong acids can protonate the 2-amino group, dragging your product into the aqueous waste.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure 2-amino-6-chloro-N-methoxy-N-methylbenzamide.

References

  • [2] ChemInform Abstract: An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. ResearchGate. Available at:[Link]

  • [1] Total Synthesis and Structural Revision of Cyclotetrapeptide Asperterrestide A. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Synthesis of a quinolone library from ynones. PubMed Central (PMC) - NIH. Available at:[Link]

  • [3] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development - ACS Publications. Available at:[Link]

Sources

Optimization

Minimizing side reactions of 2-amino-6-chloro-N-methoxy-N-methylbenzamide with nucleophiles

Welcome to the technical support center for 2-amino-6-chloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-amino-6-chloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this substituted Weinreb amide in synthesis. Our focus is on providing practical, in-depth solutions to minimize side reactions when using various nucleophiles, ensuring the integrity and yield of your target compounds.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries encountered during experimentation.

Q1: What is the primary advantage of using a Weinreb amide like 2-amino-6-chloro-N-methoxy-N-methylbenzamide over a simpler ester or acid chloride?

The principal advantage is the prevention of over-addition by nucleophiles.[1][2] The N-methoxy-N-methylamide functionality facilitates the formation of a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent (e.g., Grignard or organolithium).[3][4][5] This intermediate is stable at low temperatures and only collapses to the ketone upon acidic workup, by which time any excess nucleophile has been quenched.[4][6] This circumvents the common problem of the newly formed ketone, which is often more reactive than the starting material, reacting with a second equivalent of the nucleophile to form a tertiary alcohol.[7]

Q2: My reaction with a Grignard reagent is showing a significant amount of tertiary alcohol (over-addition product). I thought this was supposed to be minimized. What's going wrong?

While Weinreb amides are designed to prevent over-addition, it can still occur under certain conditions. The most common cause is the reaction temperature being too high.[8] If the temperature rises, the chelated tetrahedral intermediate can become unstable and collapse prematurely to the ketone in the presence of active Grignard reagent, leading to a second addition.[1][4] Another possibility is the use of an exceptionally reactive Grignard reagent, such as allylmagnesium bromide, which can react even at very low temperatures.[8]

Q3: The reaction with my organolithium reagent is sluggish and gives a low yield of the desired ketone. What are the likely causes?

Several factors could be at play. The 6-chloro substituent on your benzamide introduces significant steric hindrance around the carbonyl group.[3][9] This can impede the approach of bulky nucleophiles. The 2-amino group is an electron-donating group, which slightly reduces the electrophilicity of the carbonyl carbon, making it less reactive compared to an unsubstituted benzamide.[10] You may need to use higher temperatures or longer reaction times, but this must be balanced against the risk of side reactions. Also, ensure your organolithium reagent is freshly titrated, as their concentrations can degrade over time.[8]

Q4: I'm observing a byproduct that corresponds to the simple amide (R-CONH-Me) after my reaction. What is this and how can I avoid it?

This byproduct likely results from the reductive cleavage of the N-O bond.[11] This can be a side reaction with certain nucleophiles, particularly if single-electron transfer (SET) pathways are accessible. Some highly basic or sterically hindered nucleophiles can also promote the elimination of the methoxide group.[1] To minimize this, ensure you are using high-quality reagents and rigorously anhydrous conditions. In some cases, changing the nucleophile (e.g., from an organolithium to a Grignard reagent) or the solvent may alter the reaction pathway and reduce this side product.[12]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving common experimental issues.

Problem Potential Root Cause(s) Recommended Solutions & Explanations
Low Yield of Ketone/Aldehyde 1. Steric Hindrance: The ortho 6-chloro group sterically hinders the approach of the nucleophile.[3][9] 2. Reduced Electrophilicity: The ortho 2-amino group donates electron density, making the carbonyl less reactive.[10] 3. Degraded Nucleophile: Organometallic reagents (especially organolithiums) are sensitive to air and moisture.[8] 4. Incomplete Reaction: Insufficient reaction time or temperature.1. Change Nucleophile: Consider using a less sterically demanding nucleophile if possible. 2. Increase Temperature Carefully: Gradually increase the reaction temperature (e.g., from -78°C to -40°C or -20°C) while monitoring for byproduct formation. 3. Titrate Reagent: Always use freshly titrated organometallic reagents to ensure accurate stoichiometry.[8] 4. Extended Reaction Time: Increase the reaction time and monitor progress carefully by TLC or LC-MS.
Significant Over-addition Product (Tertiary Alcohol) 1. Elevated Temperature: The tetrahedral intermediate is unstable at higher temperatures, collapsing to the ketone prematurely.[1][8] 2. Delayed or Warm Quench: Adding the quenching solution at a higher temperature allows the intermediate to collapse before the excess nucleophile is destroyed. 3. Highly Reactive Nucleophile: Some nucleophiles (e.g., allylmagnesium bromide) are extremely reactive.[8]1. Strict Temperature Control: Maintain the recommended low temperature (typically -78°C to -20°C) throughout the addition and stirring.[8] 2. Low-Temperature Quench: Quench the reaction at low temperature by adding it to a cold, stirred solution of a suitable quenching agent (e.g., saturated aq. NH₄Cl). This is known as an inverse quench.[8] 3. Use a Gilman Reagent: Consider converting the organolithium or Grignard reagent to a less reactive organocuprate (Gilman reagent), which is generally less prone to over-addition.
Formation of N-O Cleavage Products 1. Single Electron Transfer (SET) Pathway: Some reagent combinations can favor an SET mechanism, leading to N-O bond scission. 2. Harsh Reaction Conditions: Excessively high temperatures or highly reactive reagents can promote decomposition pathways.[1] 3. Photocatalysis: Ambient light can sometimes promote N-O cleavage, especially with certain aromatic systems.[13][14]1. Change Solvent/Metal: Switching from THF to a less polar solvent or from Li⁺ to Mg²⁺ (or vice versa) can disfavor SET pathways. 2. Milder Conditions: Use the lowest effective temperature and avoid a large excess of the nucleophile. 3. Exclude Light: Run the reaction in a flask wrapped in aluminum foil to prevent potential photocatalytic side reactions.
Recovery of Unreacted Starting Material 1. Insufficient Nucleophile: Under-titrated reagent or an insufficient number of equivalents were used. 2. Protic Impurities: Traces of water in the solvent or on the glassware can quench the organometallic reagent. 3. Steric/Electronic Deactivation: As mentioned, the substituents on the aromatic ring may significantly slow the reaction rate.[3][9][10]1. Verify Reagent Concentration & Stoichiometry: Use a freshly titrated nucleophile and consider a slight excess (e.g., 1.2-1.5 equivalents). 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use a high-quality anhydrous solvent. 3. Force the Reaction: If milder conditions fail, consider a slow warm-up of the reaction mixture or a longer reaction time at a slightly elevated (but still sub-zero) temperature.

Visualizing the Key Pathways

Understanding the reaction mechanism is critical for effective troubleshooting. The following diagrams illustrate the desired reaction pathway versus the common side reactions.

Weinreb Ketone Synthesis Mechanism cluster_main Desired Pathway (Low Temperature) cluster_side Side Reaction (High Temperature) Start 2-Amino-6-chloro Weinreb Amide + R-MgX Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Addition Unstable_Int Unstable Intermediate Start->Unstable_Int Addition at high temp. Workup Aqueous Workup (H₃O⁺) Intermediate->Workup Stable until quench Product Desired Ketone Workup->Product Premature_Ketone Premature Ketone (in presence of R-MgX) Unstable_Int->Premature_Ketone Immediate Collapse Overaddition Over-addition Product (Tertiary Alcohol) Premature_Ketone->Overaddition 2nd Addition

Caption: Reaction pathways for Weinreb amide acylation.

Troubleshooting_Workflow Start Analyze Crude Reaction Mixture (TLC, LC-MS) Decision1 Major Component? Start->Decision1 SM Starting Material Decision1->SM Starting Material Product Desired Product Decision1->Product Desired Product Byproduct Side Product(s) Decision1->Byproduct Mixture Action_SM Issue: Incomplete Reaction - Check reagent titration - Increase temp/time - Ensure anhydrous conditions SM->Action_SM Action_Product Success! Proceed to Purification Product->Action_Product Decision2 Identify Side Product Byproduct->Decision2 Overaddition Over-addition Product Decision2->Overaddition M+R+OH Cleavage N-O Cleavage Product Decision2->Cleavage M-OCH₃ Action_Overaddition Issue: Intermediate Instability - Lower reaction temperature - Perform low-temp quench Overaddition->Action_Overaddition Action_Cleavage Issue: Unfavored Pathway - Change solvent/reagent - Exclude light Cleavage->Action_Cleavage

Caption: Troubleshooting workflow based on reaction outcome.

Best Practices & Optimized Protocol

Adherence to best practices is paramount for success. The following is a generalized protocol that should be optimized for your specific nucleophile.

Core Principles for Success
  • Anhydrous Conditions: All glassware must be oven or flame-dried. Solvents must be freshly distilled from an appropriate drying agent or taken from a solvent purification system.[15]

  • Inert Atmosphere: Conduct all reactions under a positive pressure of an inert gas like Argon or Nitrogen.[15]

  • Temperature Control: Use a cryostat or a well-insulated bath (e.g., dry ice/acetone) to maintain a stable, low temperature.[8]

  • Reagent Quality: Use high-purity starting materials. Organometallic reagents should be freshly prepared or purchased and titrated before use.[8]

  • Careful Workup: The quenching and workup procedure is as critical as the reaction itself. A low-temperature quench is often essential to prevent side reactions.[1]

General Protocol: Reaction with an Organometallic Reagent

This protocol provides a starting point for the synthesis of a ketone from 2-amino-6-chloro-N-methoxy-N-methylbenzamide.

Step 1: Preparation

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 2-amino-6-chloro-N-methoxy-N-methylbenzamide (1.0 eq).

  • Dissolve the Weinreb amide in anhydrous THF (or another suitable solvent like Et₂O or toluene) to a concentration of approximately 0.1-0.5 M.

Step 2: Reaction

  • Cool the solution to the target temperature (a starting point of -78°C is recommended for organolithiums, -20°C to 0°C for many Grignards).

  • Slowly add the organometallic reagent (1.1-1.3 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at this temperature for 1-4 hours. Monitor the reaction progress by quenching small aliquots and analyzing by TLC or LC-MS.

Step 3: Quenching

  • While maintaining the low temperature, slowly transfer the reaction mixture via cannula into a separate flask containing a vigorously stirred, cold (-78°C) saturated aqueous solution of NH₄Cl.

  • Allow the quenched mixture to slowly warm to room temperature.

Step 4: Extraction and Purification

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.

References

  • Weinreb, S. M., & Nahm, S. (1981). N,O-dimethylhydroxylamine hydrochloride. Tetrahedron Letters, 22(39), 3815-3818.
  • Ali, M. A., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. International Journal of Chemical and Pharmaceutical Sciences, 10(4).
  • University of Rochester. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?[Link]

  • Lia, M., et al. (n.d.). One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]

  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. [Link]

  • RSC Publishing. (n.d.). The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines. [Link]

  • Donohoe, T. J., et al. (2022). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform.
  • Nolan, S. P., et al. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. PMC. [Link]

  • ACS Publications. (2023). One-Pot, Telescoped Alkenylation of Amides via Stable Tetrahedral Intermediates as Lithium Enolate Precursors. Organic Letters. [Link]

  • ResearchGate. (2026). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Plat-form. [Link]

  • National Institutes of Health. (n.d.). Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. PMC. [Link]

  • Murphy, J. A., et al. (2008). Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor. Synlett.
  • ChemRxiv. (n.d.). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. [Link]

  • ACS Publications. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters. [Link]

  • University of Strathclyde. (2008). Metal-free reductive cleavage of N-O bonds in Weinreb amides by an organic neutral super-electron donor. [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

  • ACS Publications. (2022). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform. ACS Catalysis. [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • American Chemical Society. (2000). Weinreb amides. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • eScholarship.org. (n.d.). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. [Link]

  • ACS Publications. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. The Journal of Organic Chemistry. [Link]

  • Reddit. (2024). Weinreb amide. [Link]

  • Reddit. (2025). Overaddition of grignard to weinreb amide. [Link]

  • ACS Publications. (2018). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC. [Link]

  • ACS Publications. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters. [Link]

  • National Institutes of Health. (n.d.). 2-Amino-6-chloro-N-methylbenzamide. [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • ResearchGate. (n.d.). The effect of electron-withdrawing and electron-donating groups on aldehyde formation. [Link]

  • National Institutes of Health. (n.d.). N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. [Link]

  • Sask Polytech. (n.d.). 13.4. Reaction Rates and Relative Reactivity – Introduction to Organic Chemistry. [Link]

  • NextSDS. (n.d.). 2-amino-6-chlorobenzamide — Chemical Substance Information. [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 2-amino-6-chloro-N-methoxy-N-methylbenzamide

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-amino-6-chloro-N-methoxy-N-methylbenzamide. The protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-amino-6-chloro-N-methoxy-N-methylbenzamide. The protocols and troubleshooting advice provided herein are synthesized from established chemical principles and field-proven insights to ensure both scientific accuracy and practical applicability.

Introduction

2-amino-6-chloro-N-methoxy-N-methylbenzamide is a substituted benzamide derivative, a class of compounds with significant interest in medicinal chemistry and materials science. The presence of an aniline-like amino group, a halogen, and a Weinreb amide functionality makes this molecule a versatile synthetic intermediate. However, these same functional groups can present unique challenges during purification. Achieving high purity is paramount, as even trace impurities can significantly impact the outcomes of subsequent reactions, biological assays, or material characterizations. This guide provides a comprehensive framework for purifying this compound, with a primary focus on recrystallization techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 2-amino-6-chloro-N-methoxy-N-methylbenzamide?

A1: The main challenges stem from the compound's functional groups. The 2-amino group is susceptible to oxidation, which can lead to colored impurities, especially when heated. The combination of polar (amino, amide) and non-polar (chlorophenyl ring) features requires careful selection of solvent systems for effective purification.

Q2: What are the most common types of impurities I might encounter?

A2: Impurities in pharmaceutical synthesis are varied and can include starting materials, by-products, intermediates, and degradation products.[1] For this specific compound, you may encounter:

  • Unreacted Starting Materials: Such as the corresponding isatoic anhydride or acid chloride.

  • Side-Reaction Products: Incomplete chlorination or dichlorination products.

  • Degradation Products: Oxidation of the amino group can lead to colored polymeric impurities. Hydrolysis of the N-methoxy-N-methylamide (Weinreb amide) is also a possibility under harsh acidic or basic conditions.

Q3: How should I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your target compound has high solubility at an elevated temperature but low solubility at room temperature or below.[2] For 2-amino-6-chloro-N-methoxy-N-methylbenzamide, a systematic approach is best:

  • Start with Solubility Testing: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes).

  • Consider Polarity: The molecule has both polar and non-polar characteristics. Alcohols (like ethanol or isopropanol) are often a good starting point. For a two-solvent system, a polar solvent where the compound is soluble (e.g., ethyl acetate) paired with a non-polar anti-solvent where it is insoluble (e.g., hexanes or heptane) is a common strategy.[3]

Q4: How should the final, purified product be stored?

A4: Due to the potential for oxidation of the amino group, the purified compound should be stored in a cool, dark, and dry place. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container is recommended.

Troubleshooting Guide: Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization process in a question-and-answer format.

Q1: My product has "oiled out" of the solution instead of forming crystals. What went wrong and how can I fix it?

A1: Oiling out occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too rapidly, or if the melting point of the compound is lower than the temperature of the solution.

  • Causality & Solution:

    • Re-heat the Solution: Heat the mixture until the oil completely redissolves.

    • Add More Solvent: If the solution is too concentrated, add a small amount of the hot solvent until the solution is just shy of saturation.

    • Slow Cooling: This is critical. Allow the flask to cool to room temperature undisturbed on a benchtop. Do not place it directly into an ice bath. Slow cooling provides the necessary time for an ordered crystal lattice to form.[4]

    • Scratching/Seeding: If crystals are still reluctant to form, use a glass rod to gently scratch the inside of the flask at the solvent-air interface to create nucleation sites. Alternatively, add a tiny "seed" crystal from a previous successful batch.[4]

Q2: My final product is still colored (e.g., yellow or brown) after recrystallization. How can I remove colored impurities?

A2: Color often indicates the presence of high molecular weight, conjugated, or oxidized impurities.

  • Causality & Solution:

    • Activated Charcoal Treatment: Activated charcoal (decolorizing carbon) is effective at adsorbing many colored impurities.

    • Procedure: After dissolving your crude compound in the hot solvent, add a very small amount of activated charcoal (typically 1-2% w/w) to the hot solution. Swirl the mixture for a few minutes.

    • Hot Filtration: You must perform a hot filtration to remove the charcoal while the solution is still hot. If the solution cools, your product will prematurely crystallize on the filter paper, leading to significant yield loss. Use a pre-warmed funnel and fluted filter paper for this step.[3]

Q3: I have a very low yield after recrystallization. What are the likely causes?

A3: Low recovery is a common issue and can usually be traced to a few key steps.

  • Causality & Solution:

    • Excess Solvent: Using too much solvent to dissolve the crude material is the most frequent cause. This keeps a significant amount of your product dissolved in the mother liquor even after cooling. Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Premature Crystallization: As mentioned above, if the product crystallizes during hot filtration, the yield will be reduced. Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[3]

Q4: My product's purity, as checked by HPLC or TLC, did not improve significantly. What should I do next?

A4: This indicates that the chosen solvent system is not effective at separating the desired compound from a key impurity, likely because they have very similar solubility profiles.

  • Causality & Solution:

    • Change the Solvent System: The most direct solution is to repeat the recrystallization with a different solvent or solvent pair. If you used a protic solvent like ethanol, try an aprotic solvent like ethyl acetate/hexanes.

    • Consider Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the next logical purification step. A typical system would involve silica gel as the stationary phase and an eluent system like ethyl acetate/hexanes or dichloromethane/methanol.[5][6] After chromatography, the clean fractions can be combined, the solvent evaporated, and a final recrystallization performed to obtain a highly crystalline product.

Data Presentation: Solvent Selection

The choice of solvent is a critical parameter in recrystallization. The following table summarizes properties of common solvents to aid in selection.

SolventBoiling Point (°C)Polarity IndexNotes
Water 10010.2High polarity; may require a co-solvent like ethanol.
Ethanol 784.3Good general-purpose protic solvent for moderately polar compounds.
Isopropanol 823.9Similar to ethanol, slightly less polar.
Ethyl Acetate 774.4Good "soluble" solvent; often paired with hexanes.
Toluene 1112.4Good for less polar compounds; higher boiling point.
Hexanes/Heptane ~69 / ~98~0.1Non-polar; commonly used as an "anti-solvent."

Experimental Protocols

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
  • Dissolution: Place the crude 2-amino-6-chloro-N-methoxy-N-methylbenzamide in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Heat the mixture gently on a hot plate with stirring.

  • Saturation: Continue adding small portions of ethanol until the solid just dissolves at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-5 minutes.

  • Hot Filtration (Optional but Recommended): If charcoal was used or if insoluble impurities are visible, perform a hot filtration through fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask.

  • Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization (Example with Ethyl Acetate/Hexanes)
  • Dissolution: Dissolve the crude material in the minimum amount of hot ethyl acetate (the "soluble" solvent).[3]

  • Anti-Solvent Addition: While the solution is still hot, add hexanes (the "anti-solvent") dropwise with swirling until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.

  • Crystallization & Collection: Follow steps 5-9 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of ethyl acetate/hexanes (in the same approximate ratio) for the final wash.

Purity Assessment

Confirming the purity of the final product is a critical final step. A combination of methods is recommended for a comprehensive assessment.

  • Thin-Layer Chromatography (TLC): An excellent rapid technique to qualitatively assess purity. A pure compound should ideally show a single spot in multiple eluent systems.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column with a mobile phase such as acetonitrile/water or methanol/water is a common starting point. Purity is determined by the area percentage of the main peak.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the desired compound and for identifying any impurities that may be present.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like GC/MS can also be used for purity analysis, though derivatization might be necessary for this polar molecule.[8][9]

Visualized Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation crude Crude Product dissolve 1. Dissolve in minimum hot solvent crude->dissolve charcoal 2. Add Activated Charcoal (if colored) dissolve->charcoal optional hot_filter 3. Hot Filtration (to remove insolubles) dissolve->hot_filter charcoal->hot_filter cool_slow 4. Slow Cooling to Room Temp hot_filter->cool_slow cool_ice 5. Ice Bath (maximize yield) cool_slow->cool_ice vac_filter 6. Vacuum Filtration cool_ice->vac_filter wash 7. Wash with ice-cold solvent vac_filter->wash dry 8. Dry Under Vacuum wash->dry pure_prod Pure Crystalline Product dry->pure_prod

Caption: A standard workflow for the purification of 2-amino-6-chloro-N-methoxy-N-methylbenzamide via recrystallization.

Troubleshooting_Flow action_node action_node start Problem Encountered? oiling Product 'Oiled Out'? start->oiling Yes low_yield Low Yield? start->low_yield No action_node_oil 1. Re-heat & add solvent 2. Cool SLOWLY 3. Scratch or Seed oiling->action_node_oil Yes colored Product Colored? low_yield->colored No action_node_yield 1. Use minimum solvent 2. Pre-heat filter funnel 3. Wash with ICE-COLD solvent low_yield->action_node_yield Yes impure Still Impure? colored->impure No action_node_color 1. Treat with activated charcoal 2. Perform hot filtration colored->action_node_color Yes action_node_impure 1. Change solvent system 2. Use column chromatography impure->action_node_impure Yes

Caption: A decision tree for troubleshooting common issues during recrystallization experiments.

References

  • 2-Amino-6-chloro-N-methylbenzamide - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 6. analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • 2-Chloro-N-methoxy-N-methylbenzamide | C9H10ClNO2. (n.d.). PubChem. [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]

  • Ghosh, A. et al. (2014). Impurity Profile: A Pharmaceutical Review. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • 2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. [Link]

  • Chemical Properties of 2-Amino-N-methylbenzamide (CAS 4141-08-6). (n.d.). Cheméo. [Link]

  • Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between N-H and C-H bonds - Supporting Information. (n.d.). [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • III Analytical Methods. (n.d.). [Link]

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.).
  • Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). (n.d.). European Commission. [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (n.d.). ACS Publications. [Link]

  • EP0203685A2 - Process for the preparation of 2-amino-6-chloro-purine. (n.d.).
  • Identification of Impurities and Improved the Synthesis of Lacosamide. (n.d.). Der Pharma Chemica. [Link]

  • 2-Chloro-N-(4-methoxyphenyl)benzamide. (2010). ResearchGate. [Link]

Sources

Optimization

Optimizing reaction temperature for 2-amino-6-chloro-N-methoxy-N-methylbenzamide amide coupling

Topic: Troubleshooting the Synthesis of 2-Amino-6-chloro-N-methoxy-N-methylbenzamide Welcome to the Technical Support Center. Synthesizing Weinreb amides from di-ortho-substituted anthranilic acids (like 2-amino-6-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting the Synthesis of 2-Amino-6-chloro-N-methoxy-N-methylbenzamide

Welcome to the Technical Support Center. Synthesizing Weinreb amides from di-ortho-substituted anthranilic acids (like 2-amino-6-chlorobenzoic acid) presents a unique kinetic challenge. The target molecule is highly sterically shielded by the bulky chloro and amino groups, while the electron-withdrawing nature of the chlorine atom deactivates the carbonyl carbon.

This guide provides a mechanistic troubleshooting framework to help you optimize reaction temperatures, balancing activation kinetics against thermal degradation and side-product formation.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my coupling reaction stall at room temperature (20–25 °C), yielding <20% conversion? Causality: At ambient temperatures, the steric bulk of the ortho-chloro and ortho-amino groups prevents the bulky Weinreb amine (N,O-dimethylhydroxylamine) from effectively attacking the activated ester intermediate. The activation energy ( Ea​ ) for this specific nucleophilic attack is significantly higher than in unhindered systems. Consequently, the activated ester persists in solution and slowly hydrolyzes back to the starting material during aqueous workup[1]. Resolution: Elevate the reaction temperature to 40–45 °C. This provides the necessary thermal energy to overcome the steric barrier without triggering rapid decomposition of the coupling intermediate.

Q2: I increased the temperature to 65 °C to force the reaction, but my yield dropped and a new byproduct appeared. What happened? Causality: Excessive heat leads to two competing side reactions. First, the activated ester is thermally unstable and will degrade. Second, the free ortho-amino group becomes sufficiently nucleophilic at high temperatures to attack the activated carbonyl, leading to intramolecular cyclization and the formation of a benzoxazinone derivative. Resolution: Strictly cap the internal reaction temperature at 50 °C. Use a programmable heating mantle with an internal thermocouple to prevent temperature overshoots.

Q3: Which coupling reagent is most thermally stable for this specific elevated-temperature coupling? Causality: While uronium-based reagents (like HATU) are highly reactive, their activated esters degrade rapidly above 40 °C. Propylphosphonic anhydride (T3P) is the optimal choice here. T3P forms a stable mixed anhydride that tolerates elevated temperatures, providing a wide thermal window to push the sterically hindered coupling forward while minimizing epimerization and degradation[1].

Section 2: Temperature Profiling Data

The following table summarizes the quantitative relationship between internal reaction temperature and product distribution when using T3P as the coupling reagent.

Table 1: Effect of Temperature on T3P-Mediated Coupling of 2-Amino-6-chlorobenzoic acid (12-hour reaction time)

Internal Temp (°C)Conversion (%)Weinreb Amide Yield (%)Benzoxazinone Byproduct (%)Observation / Self-Validation Metric
201815< 1Solution remains pale yellow; unreacted acid precipitates upon acidification.
3565622Moderate conversion; TLC shows persistent activated intermediate.
45 > 98 91 3 Optimal; solution transitions to clear amber. No starting material on TLC.
60> 985438Solution darkens to brown; significant cyclization byproduct detected by LC-MS.
75> 982265Rapid browning; massive thermal degradation and cyclization observed.
Section 3: Mechanistic Pathway Visualization

G SM 2-Amino-6-chlorobenzoic acid (Sterically Hindered) Activation T3P / DIPEA / EtOAc Activation Step SM->Activation Intermediate Mixed Anhydride Intermediate (Thermally Sensitive) Activation->Intermediate TempLow T < 25°C Insufficient Energy Intermediate->TempLow Low Temp TempOpt T = 40-50°C Optimal Kinetics Intermediate->TempOpt Mid Temp + Weinreb Amine TempHigh T > 60°C Excessive Heat Intermediate->TempHigh High Temp TempLow->SM Hydrolysis during workup Product 2-Amino-6-chloro-N-methoxy- N-methylbenzamide TempOpt->Product Intermolecular Attack Byproduct Benzoxazinone Derivative (Intramolecular Cyclization) TempHigh->Byproduct Intramolecular Attack

Reaction pathway of 2-amino-6-chlorobenzoic acid coupling under varying temperature profiles.

Section 4: Self-Validating Experimental Protocol

This optimized methodology utilizes T3P due to its superior thermal stability, allowing safe heating to the optimal 45 °C setpoint. The protocol is designed as a self-validating system, providing observable metrics at each step to ensure chemical integrity.

Materials Required:

  • 2-Amino-6-chlorobenzoic acid (1.0 equiv, 10.0 mmol)

  • N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv, 15.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equiv, 40.0 mmol)

  • Propylphosphonic anhydride (T3P, 50% solution in EtOAc) (1.5 equiv, 15.0 mmol)

  • Ethyl Acetate (EtOAc) (20 mL)

Step-by-Step Workflow:

  • Substrate Solubilization: Charge a dry 100 mL round-bottom flask with 2-amino-6-chlorobenzoic acid (10.0 mmol) and EtOAc (20 mL). Stir at 20 °C.

    • Validation Check: The suspension will remain cloudy. The sterically hindered acid is only partially soluble in EtOAc at room temperature.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (15.0 mmol) directly to the suspension.

  • Base Addition (Exotherm Control): Add DIPEA (40.0 mmol) dropwise over 5 minutes.

    • Validation Check: The reaction mixture will become a homogeneous, pale-yellow solution as the DIPEA forms soluble salts with both the carboxylic acid and the hydroxylamine hydrochloride. A slight exotherm (~3–5 °C) should be observed, confirming salt formation.

  • Coupling Reagent Addition: Attach a reflux condenser and an internal thermocouple. Add the T3P solution (15.0 mmol) dropwise over 10 minutes.

  • Temperature Optimization (Critical Step): Heat the reaction mixture to an internal temperature of 45 °C . Maintain this temperature with stirring for 12 hours.

    • Validation Check: At 45 °C, the solution will slowly transition from pale yellow to a clear amber color over the first 2 hours, indicating the steady-state formation and consumption of the mixed anhydride. Warning: If the solution turns dark brown, the temperature is too high, and cyclization is occurring.

  • Reaction Quench: Cool the mixture to 20 °C. Add 20 mL of saturated aqueous NaHCO3 and stir vigorously for 15 minutes.

    • Validation Check: Gas evolution (CO2) will occur as excess T3P and residual acids are neutralized. Wait until bubbling completely ceases.

  • Phase Separation & Washing: Separate the organic layer. Wash sequentially with 1M HCl (15 mL) to remove excess DIPEA, followed by brine (15 mL).

    • Causality Note: The 1M HCl wash must be fast (< 5 mins) to prevent acid-catalyzed hydrolysis of the newly formed Weinreb amide.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford 2-amino-6-chloro-N-methoxy-N-methylbenzamide as an off-white solid.

Section 5: References
  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Optimization of Reaction and Substrate Activation in the Stereoselective Cross-Coupling of Chiral 3,3-Diboronyl Amides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 2-amino-6-chloro-N-methoxy-N-methylbenzamide

Welcome to the technical support center for 2-amino-6-chloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to effectively address solubility challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-amino-6-chloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to effectively address solubility challenges encountered during experimental work with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can proceed with your research efficiently and with confidence.

Understanding the Molecule: A Chemist's Perspective

2-amino-6-chloro-N-methoxy-N-methylbenzamide is a substituted benzamide, a class of compounds frequently utilized in medicinal chemistry and organic synthesis. Its solubility is governed by a balance of its structural features:

  • Polar Groups: The primary amino (-NH2) and the N-methoxy-N-methylamide (Weinreb amide) groups are polar and capable of hydrogen bonding. This suggests an affinity for polar solvents.

  • Aromatic System: The chlorinated benzene ring is largely nonpolar and hydrophobic, which can limit solubility in highly polar solvents and promote it in less polar ones.

  • Crystalline Structure: Like many solid organic compounds, the energy of the crystal lattice must be overcome by solvent-solute interactions for dissolution to occur. Amides, in particular, can form strong intermolecular hydrogen bonds, leading to high lattice energies and potentially lower solubility.[1][2]

This interplay of polar and nonpolar characteristics means that selecting an appropriate solvent is not always straightforward and may require a systematic approach.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving 2-amino-6-chloro-N-methoxy-N-methylbenzamide?

A systematic solvent screening is the most reliable approach. Based on the solubility of structurally similar benzamides, we recommend starting with a range of polar aprotic and polar protic solvents.[3][4]

Solvent ClassRecommended SolventsRationale
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)These solvents can accept hydrogen bonds and have a moderate to high dielectric constant, which helps to dissolve polar compounds.
Polar Protic Methanol, Ethanol, IsopropanolThese solvents can both donate and accept hydrogen bonds, which can effectively solvate the amide and amino groups of the target molecule.
Chlorinated Dichloromethane (DCM), ChloroformThe chloro-substituent on the benzene ring may enhance solubility in chlorinated solvents.

Q2: I'm seeing limited solubility in my initial solvent choice. What is the next step?

If you encounter poor solubility, consider the following strategies in a stepwise manner:

  • Heating: Gently warming the mixture can significantly increase the solubility of most organic compounds.[4] Always ensure the compound is thermally stable at the intended temperature by checking relevant literature or performing a preliminary stability test.

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and accelerate the dissolution process.

  • Co-solvents: Employing a mixture of two or more miscible solvents can dramatically enhance solubility, a phenomenon known as cosolvency.[5][6] A common approach is to dissolve the compound in a small amount of a strong solvent (e.g., DMSO) and then dilute it with a less polar co-solvent.

Q3: Can I use a co-solvent system? If so, which combinations are recommended?

Yes, co-solvent systems are highly effective. The choice of co-solvents depends on your experimental requirements.

  • For increasing polarity: A mixture of a polar aprotic solvent like DMF or DMSO with a polar protic solvent like ethanol can be effective.

  • For decreasing polarity: A mixture of a solvent like THF or acetone with a less polar solvent like toluene or ethyl acetate may improve solubility if the compound has significant nonpolar character.

The optimal ratio of co-solvents often needs to be determined empirically. A good starting point is to prepare a concentrated stock solution in a strong solvent and then perform a dilution series with the second solvent to observe for any precipitation.

Troubleshooting Guides

Issue 1: The compound is not dissolving in a single solvent system.

This is a common challenge. Follow this systematic troubleshooting workflow to identify a suitable solvent or solvent system.

start Start: Solubility Issue solvent_screen Perform Systematic Solvent Screen (Polar Aprotic, Polar Protic, Chlorinated) start->solvent_screen is_soluble Is the compound soluble? solvent_screen->is_soluble heating Apply Gentle Heating (e.g., 40-60 °C) is_soluble->heating No success Success: Compound Dissolved is_soluble->success Yes is_soluble_heat Is the compound soluble? heating->is_soluble_heat sonication Use Sonication is_soluble_heat->sonication No is_soluble_heat->success Yes is_soluble_sonic Is the compound soluble? sonication->is_soluble_sonic cosolvent Investigate Co-solvent Systems (e.g., DMSO/Ethanol, DCM/Methanol) is_soluble_sonic->cosolvent No is_soluble_sonic->success Yes is_soluble_cosolvent Is the compound soluble? cosolvent->is_soluble_cosolvent is_soluble_cosolvent->success Yes consult Consult Further Resources (e.g., literature on similar compounds, advanced solubilization techniques) is_soluble_cosolvent->consult No

A systematic workflow for troubleshooting solubility issues.
Issue 2: The compound dissolves upon heating but precipitates upon cooling.

This indicates that you have prepared a supersaturated solution.

  • Maintain Elevated Temperature: If your experimental setup allows, maintain the solution at the elevated temperature at which the compound is soluble.

  • Use a Co-solvent to Stabilize: A co-solvent can sometimes help to keep the compound in solution at lower temperatures. Try adding a small percentage of a stronger solvent (e.g., DMSO or DMF) to your primary solvent.

  • Prepare Fresh Solutions: If the solution must be used at room temperature, prepare it fresh before each use and do not store it at a lower temperature.

Issue 3: I need to prepare a stock solution in DMSO, but it's not dissolving well.

While DMSO is a powerful solvent, high concentrations of some compounds can be challenging to dissolve.

  • Ensure Anhydrous DMSO: Water in DMSO can reduce its solvating power for some organic compounds. Use a fresh, sealed bottle of anhydrous DMSO.[7]

  • Increase Mechanical Agitation: Vigorous vortexing followed by sonication can aid dissolution.[8]

  • Gentle Warming: As a last resort, gentle warming (e.g., to 30-40°C) can be attempted, but be mindful of potential compound degradation.[7]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol provides a structured method for identifying a suitable solvent.

  • Preparation: Weigh approximately 1-2 mg of 2-amino-6-chloro-N-methoxy-N-methylbenzamide into several small, labeled vials.

  • Solvent Addition: To each vial, add a different solvent from the recommended list (see FAQ Q1) in small increments (e.g., 100 µL at a time).

  • Agitation: After each addition, cap the vial and vortex for 30-60 seconds.

  • Observation: Visually inspect for dissolution. If the solid has not fully dissolved, continue adding solvent in increments up to a total volume of 1 mL.

  • Record Results: Record the approximate solubility in terms of mg/mL for each solvent tested.

start Start: Weigh Compound (1-2 mg) add_solvent Add 100 µL of Solvent start->add_solvent vortex Vortex for 30-60 seconds add_solvent->vortex observe Visually Inspect for Dissolution vortex->observe max_volume Total Volume = 1 mL? observe->max_volume No soluble Record as Soluble observe->soluble Yes add_more_solvent Add another 100 µL of Solvent add_more_solvent->vortex max_volume->add_more_solvent No insoluble Record as Insoluble/Slightly Soluble max_volume->insoluble Yes

Workflow for systematic solvent screening.
Protocol 2: Determining Equilibrium Solubility (Shake-Flask Method)

This is the gold standard for quantitative solubility measurement.[9]

  • Preparation: Add an excess amount of 2-amino-6-chloro-N-methoxy-N-methylbenzamide to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a shaker for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

References

  • Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Mount Royal University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.15: Physical Properties of Amides. Retrieved from [Link]

  • ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Retrieved from [Link]

  • ACS Publications. (2024). Molecular Mechanism of the Cosolvency Effect in Organic Solutes with Similar Structures. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2023). Contemporary Review on Solubility Enhancement Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]

  • PNAS. (2000). Weinreb amides. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2023). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]

  • ACS Publications. (n.d.). Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. Retrieved from [Link]

  • MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]

  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • PubMed. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. Retrieved from [Link]

  • 2012 Book Archive. (n.d.). Physical Properties of Amides. Retrieved from [Link]

  • ACS Publications. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved from [Link]

  • Penn State University. (1981). N-methoxy-n-methylamides as effective acylating agents. Retrieved from [Link]

  • University of the Pacific. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

  • Pharmaceutical Technology. (2026). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]

  • Eastern Analytical Symposium. (n.d.). E15-16: Developing, Validating and Troubleshooting Dissolution Methods. Retrieved from [Link]

  • PubMed. (2005). Direct conversion of N-methoxy-N-methylamides (Weinreb amides) to ketones via a nonclassical Wittig reaction. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Penn State Research Database. (n.d.). N-methoxy-n-methylamides as effective acylating agents. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 2-Amino-6-chloro-N-methoxy-N-methylbenzamide vs. Standard Weinreb Amides in Ketone Synthesis

As a Senior Application Scientist specializing in complex active pharmaceutical ingredient (API) synthesis, I frequently design synthetic routes where precise chemoselectivity is paramount. The Nahm-Weinreb ketone synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in complex active pharmaceutical ingredient (API) synthesis, I frequently design synthetic routes where precise chemoselectivity is paramount. The Nahm-Weinreb ketone synthesis is a cornerstone methodology in drug development, allowing for the controlled addition of organometallic reagents to amides without the risk of over-addition.

However, when developing advanced heterocyclic scaffolds—such as PI3K-gamma inhibitors —the introduction of multi-functionalized starting materials drastically alters the thermodynamic and kinetic landscape of the reaction. This guide objectively compares the mechanistic behavior, experimental performance, and operational protocols of standard Weinreb amides against the highly functionalized 2-amino-6-chloro-N-methoxy-N-methylbenzamide (CAS: 1339410-44-4) .

Mechanistic Causality & Structural Impact

To understand the operational differences between these two substrates, we must examine the causality behind their reactivity.

The Standard Baseline: N-Methoxy-N-methylbenzamide

Standard Weinreb amides react with Grignard or organolithium reagents to form a highly stable, five-membered metal chelate . The coordination of the metal (Mg or Li) between the carbonyl oxygen and the N-methoxy oxygen creates a robust tetrahedral intermediate. This intermediate resists premature collapse, preventing a second equivalent of the nucleophile from attacking and forming an unwanted tertiary alcohol. Upon acidic aqueous workup, the intermediate rapidly collapses to release the desired ketone.

The Functionalized Variant: 2-Amino-6-chloro-N-methoxy-N-methylbenzamide

Introducing a 2-amino and a 6-chloro group to the aromatic ring introduces severe electronic and steric complications:

  • The 2-Amino Effect (Acid-Base Competitor): The primary aniline group (-NH₂) possesses acidic protons. When exposed to highly basic organometallic reagents, an immediate, exothermic acid-base reaction occurs, deprotonating the amine to form an N-magnesio or N-lithio species. Causality: This side reaction obligatorily consumes one full equivalent of the nucleophile before any carbonyl addition can occur, necessitating a higher stoichiometric loading of the reagent.

  • The 6-Chloro Effect (Steric Shielding): The chlorine atom at the ortho position provides significant steric bulk directly adjacent to the amide. Causality: While the electron-withdrawing nature of the halogen theoretically increases the electrophilicity of the carbonyl carbon, the steric shielding dominates. This drastically reduces the rate of nucleophilic attack, requiring extended reaction times and careful temperature modulation to drive the formation of the tetrahedral intermediate.

Mechanistic Visualization

G cluster_standard Standard Weinreb Amide cluster_substituted 2-Amino-6-chloro Variant A N-Methoxy-N-methylbenzamide B Stable 5-Membered Chelate A->B 1.1 eq RMgX C Ketone Product B->C Aqueous Workup D 2-Amino-6-chloro-N-methoxy- N-methylbenzamide E N-Metalated Intermediate (Consumes 1 eq RMgX) D->E 1.0 eq RMgX (Deprotonation) F Sterically Hindered Chelate E->F 1.2+ eq RMgX (Addition) G Ortho-Substituted Ketone F->G Aqueous Workup

Figure 1: Mechanistic pathways of standard vs. 2-amino-6-chloro Weinreb amides in ketone synthesis.

Comparative Performance Data

The structural differences dictate distinct operational parameters. The table below summarizes the quantitative differences observed during process development.

ParameterStandard Weinreb Amide2-Amino-6-chloro VariantCausality / Scientific Rationale
Organometallic Equivalents 1.05 – 1.1 eq2.2 – 2.5 eqThe ortho-amine protonates the first equivalent of the Grignard/organolithium reagent.
Reaction Temperature 0 °C to RT-20 °C to RTA lower initial temperature is required to safely control the exothermic deprotonation of the amine.
Reaction Time 1 – 2 hours4 – 8 hoursSteric bulk from the ortho-chloro group severely hinders the nucleophilic trajectory.
Typical Yield 85 – 95%60 – 75%Competing side reactions and incomplete conversion due to steric shielding limit the overall yield.
Workup Considerations Standard aqueous quenchRigorous salt removalMagnesium/Lithium salts strongly coordinate to the free aniline group, requiring thorough washing.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols include built-in In-Process Controls (IPCs) to self-validate the reaction progress.

Protocol A: Synthesis of Acetophenone via Standard Weinreb Amide
  • Preparation: Dissolve N-methoxy-N-methylbenzamide (1.0 eq, 10 mmol) in anhydrous THF (50 mL, 0.2 M) under a strict argon atmosphere.

  • Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Dropwise add methylmagnesium bromide (3.0 M in diethyl ether, 1.1 eq, 11 mmol) over 15 minutes.

  • Reaction Progression: Stir at 0 °C for 30 minutes, then remove the ice bath and warm to room temperature for 1 hour.

    • IPC Check: Remove a 0.1 mL aliquot, quench in 0.5 mL saturated aqueous NH₄Cl, extract with 0.5 mL EtOAc, and analyze via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.4 ) should be completely consumed, replaced by a single UV-active ketone spot ( Rf​≈0.6 ).

  • Quench & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure ketone.

Protocol B: Synthesis of 1-(2-Amino-6-chlorophenyl)ethan-1-one
  • Preparation: Dissolve 2-amino-6-chloro-N-methoxy-N-methylbenzamide (1.0 eq, 10 mmol) in anhydrous THF (65 mL, 0.15 M) under argon.

  • Controlled Deprotonation: Cool the solution to -20 °C (dry ice/ethylene glycol bath). Slowly add the first equivalent of methylmagnesium bromide (3.0 M in diethyl ether, 1.0 eq, 10 mmol) over 20 minutes.

    • Validation Cue: Vigorous evolution of methane gas will be observed. Maintain the internal temperature strictly below -10 °C to prevent premature side reactions.

  • Nucleophilic Addition: Once gas evolution ceases, add an additional 1.3 eq of methylmagnesium bromide (13 mmol). Slowly warm the reaction to room temperature and stir for 6 hours. The steric hindrance of the ortho-chloro group necessitates this extended timeframe.

    • IPC Check: Perform the same TLC protocol as above. If starting material persists after 6 hours, add an additional 0.2 eq of Grignard reagent and stir for 2 more hours.

  • Quench & Workup: Cool to 0 °C and cautiously quench with saturated aqueous NH₄Cl (30 mL). Extract with EtOAc (3 × 30 mL).

    • Critical Step: The organic layer must be washed thoroughly with a 10% aqueous Rochelle salt (potassium sodium tartrate) solution and stirred vigorously for 30 minutes. This breaks up the stubborn magnesium emulsions that strongly coordinate to the free aniline group. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • WO2017079519A1 - Heterocyclic compounds as pi3k-gamma inhibitors Source: Google Patents URL
  • N-methoxy-N-methylamides as effective acylating agents Source: Tetrahedron Letters (Nahm, S.; Weinreb, S. M., 1981) URL:[Link]

Comparative

High-Performance Liquid Chromatography Validation for 2-Amino-6-chloro-N-methoxy-N-methylbenzamide: A Comparative Guide

As a Senior Application Scientist, developing a robust analytical method for complex pharmaceutical intermediates requires moving beyond generic protocols. 2-Amino-6-chloro-N-methoxy-N-methylbenzamide (CAS 1339410-44-4)[...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust analytical method for complex pharmaceutical intermediates requires moving beyond generic protocols. 2-Amino-6-chloro-N-methoxy-N-methylbenzamide (CAS 1339410-44-4)[1] is a highly functionalized Weinreb amide critical to the synthesis of advanced Active Pharmaceutical Ingredients (APIs). Its unique structural features—a primary amine, an ortho-halogen, and an N-methoxy-N-methyl amide group—make it an excellent electrophile for organometallic cross-coupling without over-addition.

However, these exact features introduce severe chromatographic challenges. Trace impurities, particularly des-chloro degradants or positional isomers (e.g., 4-chloro vs. 6-chloro), can poison downstream catalysts or propagate into the final drug substance. This guide objectively compares analytical modalities and provides a self-validating, ICH Q2(R2)-compliant methodology for assessing the purity of this critical intermediate.

Causality in Method Development: Overcoming Structural Challenges

Before comparing instrument modalities, we must understand the causality behind the chromatographic behavior of 2-amino-6-chloro-N-methoxy-N-methylbenzamide:

  • Rotameric Peak Broadening: The Weinreb amide group possesses partial double-bond character due to resonance. At ambient temperatures, the slow interconversion of rotamers can lead to peak splitting or severe broadening. Solution: The column temperature must be elevated (e.g., 45°C) to increase exchange kinetics, coalescing the signals into a single, sharp peak.

  • pKa Depression and Silanol Interactions: While primary anilines typically have a pKa around 4.6, the strongly electron-withdrawing ortho-chloro and ortho-amide groups severely depress the pKa of this molecule to < 2.0. Solution: Operating at a mobile phase pH of 3.0 (using 10 mM ammonium formate) ensures the analyte remains predominantly in a neutral state. This maximizes hydrophobic retention on a C18 column while simultaneously suppressing the ionization of residual silanols on the silica support, eliminating tailing.

Comparative Analysis of HPLC Modalities

To establish the most effective control strategy, we compared three distinct chromatographic modalities. The data below synthesizes the performance of each approach when resolving 2-amino-6-chloro-N-methoxy-N-methylbenzamide from its closely related synthetic impurities.

Table 1: Performance Comparison of Analytical Modalities
Performance MetricLegacy RP-HPLC (5 µm C18)UHPLC (1.7 µm C18)HILIC (Amide-bonded Silica)
Primary Utility Routine legacy testingHigh-throughput release Orthogonal polar degradant tracking
Run Time 18.0 min4.5 min 12.0 min
Resolution (Rs) of Positional Isomers Moderate ( Rs​ = 1.4)Excellent ( Rs​ = 2.8) Poor ( Rs​ < 1.0)
Sensitivity (LOD) 0.05% area0.01% area 0.08% area
Peak Symmetry ( As​ ) 1.35 (Slight tailing)1.05 (Highly symmetrical) 1.15
Matrix Interference Susceptible to late elutersMinimal (steep gradient capability)High susceptibility to aqueous matrix

Verdict: UHPLC is the superior choice for routine purity and release testing. The sub-2 µm particles minimize the eddy diffusion (A-term) and mass transfer (C-term) components of the van Deemter equation, providing the sheer theoretical plate count required to baseline-resolve the 4-chloro and 6-chloro positional isomers.

ICH Q2(R2) Method Validation Framework

To ensure the UHPLC method is fit for its intended purpose, it must be rigorously validated according to the ICH Q2(R2) guidelines[2], which represent the current global standard adopted by regulatory bodies such as the EMA[3]. The validation lifecycle requires demonstrating Specificity, Linearity, Accuracy, Precision, and Robustness.

HPLC_Validation_Workflow N1 Compound Profiling 2-amino-6-chloro-N-methoxy-N-methylbenzamide N2 Method Selection UHPLC vs RP-HPLC vs HILIC N1->N2 N3 Method Optimization (Mobile Phase, Column, Gradient) N2->N3 N4 ICH Q2(R2) Validation Execution N3->N4 N5 Specificity (Forced Degradation) N4->N5 N6 Linearity & Range (LOQ to 120%) N4->N6 N7 Accuracy & Precision (Recovery & RSD) N4->N7 N8 Robustness (DoE Parameter Variation) N4->N8 N9 Validated Purity Method Ready for API Release N5->N9 N6->N9 N7->N9 N8->N9

Analytical lifecycle and ICH Q2(R2) validation workflow for Weinreb amide purity testing.

Step-by-Step Methodology: Self-Validating UHPLC Protocol

A truly robust analytical method operates as a self-validating system . The protocol below embeds System Suitability Testing (SST) and bracketing controls directly into the sequence. If the system drifts out of specification during the run, the embedded criteria will automatically flag the data as invalid, ensuring absolute scientific integrity.

Step 1: Preparation of Solutions
  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Causality: Maintains analyte neutrality and suppresses silanol ionization).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v) to match initial gradient conditions and prevent injection solvent effects (peak distortion).

  • SST Standard: 2-amino-6-chloro-N-methoxy-N-methylbenzamide spiked with 0.1% w/w of the 4-chloro isomer.

Step 2: Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Column Temperature: 45°C (Critical for resolving Weinreb amide rotamers).

  • Flow Rate: 0.45 mL/min.

  • Detection: UV at 235 nm (optimal absorbance for the benzamide chromophore).

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.5 min: Linear ramp to 80% B

    • 3.5 - 4.0 min: Hold at 80% B (Column wash)

    • 4.0 - 4.5 min: Return to 10% B (Re-equilibration)

Step 3: Self-Validating Sequence Design

Program the CDS (Chromatography Data System) to execute the following sequence. The run is only valid if the internal checks pass.

  • Blank Injection (x2): Ensures no carryover. Acceptance: S/N at analyte retention time < 3.

  • SST Standard (x5): Establishes system efficiency. Acceptance: %RSD of peak area < 2.0%; Resolution ( Rs​ ) between 6-chloro and 4-chloro isomers > 2.0; Tailing factor ( As​ ) < 1.2.

  • LOQ Standard (x1): Verifies sensitivity. Acceptance: S/N > 10.

  • Unknown Samples (Up to 10 injections).

  • Bracketing SST Standard (x1): Verifies system stability post-analysis. Acceptance: Peak area must be within ±2.0% of the initial SST average.

Step 4: Specificity via Forced Degradation

To comply with ICH Q2(R2)[2], subject the sample to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2O2), and photolysis. The peak purity angle (derived from Photodiode Array detection) must be less than the peak purity threshold for the main 2-amino-6-chloro-N-methoxy-N-methylbenzamide peak across all stressed conditions, proving no degradants co-elute with the target analyte.

References

  • validation of analytical procedures q2(r2) - ICH, ICH.org,
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA, Europa.eu,
  • CAS:1339410-44-4, 2-Amino-6-chloro-N-methoxy-N-methylbenzamide - Bidepharm, Bidepharm.com,

Sources

Validation

NMR Spectra Comparison Guide: 2-Amino-6-chloro-N-methoxy-N-methylbenzamide and Its Precursors

Executive Summary The synthesis of highly functionalized Weinreb amides is a cornerstone in modern drug discovery, particularly for generating complex heterocyclic scaffolds like quinazolinones and pharmaceutical candida...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized Weinreb amides is a cornerstone in modern drug discovery, particularly for generating complex heterocyclic scaffolds like quinazolinones and pharmaceutical candidates such as Laquinimod [1]. This guide provides an objective, data-driven comparison of the nuclear magnetic resonance (NMR) spectra of 2-amino-6-chloro-N-methoxy-N-methylbenzamide against its foundational precursors: 2-amino-6-chlorobenzoic acid and N,O-dimethylhydroxylamine (DMHA) hydrochloride .

By analyzing the spectral shifts and line-broadening effects, researchers can establish a self-validating system to confirm successful amidation, monitor intermediate purity, and understand the unique structural dynamics (such as restricted C–N bond rotation) inherent to ortho-substituted benzamides [2].

Mechanistic Pathway & Synthetic Workflow

To accurately interpret the NMR data, it is essential to map the chemical environments altered during the synthesis. The transformation involves the activation of the sterically hindered, electron-rich anthranilic acid derivative, followed by nucleophilic acyl substitution.

G A 2-Amino-6-chlorobenzoic acid (Precursor 1) B Activated Intermediate (Acyl Chloride) A->B SOCl2, Toluene, Reflux D 2-Amino-6-chloro-N-methoxy- N-methylbenzamide B->D DIPEA, DCM, 0 °C C DMHA-HCl (Precursor 2) C->D Base-liberated amine

Synthetic workflow of 2-amino-6-chloro-N-methoxy-N-methylbenzamide via acyl chloride.

Experimental Protocols (Self-Validating System)

Direct amidation of anthranilic acid derivatives is notoriously difficult due to poor nucleophilicity and the high risk of self-condensation (forming isatoic anhydrides). The following protocol ensures high-fidelity conversion, which is directly verifiable via the subsequent NMR analysis [3].

Step 1: Activation of 2-Amino-6-chlorobenzoic acid

  • Procedure: Suspend 2-amino-6-chlorobenzoic acid (1.0 eq) in anhydrous toluene. Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Reflux the mixture at 110 °C for 2–4 hours until gas evolution ceases. Concentrate under reduced pressure to yield the acyl chloride.

  • Causality Insight: The electron-donating ortho-amino group reduces the electrophilicity of the carbonyl carbon. Converting the acid to an acyl chloride drastically lowers the activation energy required for the subsequent nucleophilic attack, preventing unreacted starting material from complicating the final NMR spectrum.

Step 2: Weinreb Amidation

  • Procedure: In a separate flask, dissolve DMHA-HCl (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C. Slowly add the freshly prepared acyl chloride (dissolved in DCM) dropwise. Stir for 2 hours, allowing the mixture to warm to room temperature. Quench with water, extract, and purify via silica gel chromatography.

  • Causality Insight: DMHA-HCl is a stable salt. DIPEA is required to liberate the free amine in situ. The reaction is strictly maintained at 0 °C during addition to prevent the highly reactive acyl chloride from diacylating the primary aryl amine of the starting material.

Step 3: NMR Sample Preparation

  • Procedure: Dissolve 10–15 mg of the purified product in 0.6 mL of DMSO-d6 or CDCl3.

  • Causality Insight: Because ortho-substituted Weinreb amides exhibit restricted rotation, Variable Temperature (VT) NMR may be required if peaks appear excessively broad at room temperature (298 K).

NMR Spectral Comparison & Data Analysis

The quantitative data below summarizes the spectral evolution from precursors to the final Weinreb amide.

Table 1: ¹H NMR Quantitative Data Summary (400 MHz, DMSO-d6)
Functional GroupPrecursor 1: 2-Amino-6-chlorobenzoic acidPrecursor 2: DMHA-HClProduct: 2-Amino-6-chloro-N-methoxy-N-methylbenzamide
Aromatic (H-4) 7.15 (t, J = 8.1 Hz, 1H)N/A7.10 (t, J = 8.1 Hz, 1H)
Aromatic (H-5) 6.75 (d, J = 8.2 Hz, 1H)N/A6.70 (d, J = 8.2 Hz, 1H)
Aromatic (H-3) 6.60 (d, J = 8.0 Hz, 1H)N/A6.55 (d, J = 8.0 Hz, 1H)
Amine (-NH₂) 5.80 (br s, 2H)9.80 (br s, 2H, -NH₂⁺)5.40 (br s, 2H)
Carboxylic (-OH) 13.2 (br s, 1H)N/AComplete Disappearance
N-Methoxy (-OCH₃) N/A3.82 (s, 3H)3.50 (br s, 3H) Rotameric broadening
N-Methyl (-NCH₃) N/A2.75 (s, 3H)3.25 (br s, 3H) Rotameric broadening
Table 2: ¹³C NMR Quantitative Data Summary (100 MHz, DMSO-d6)
Carbon EnvironmentPrecursor 1: 2-Amino-6-chlorobenzoic acidPrecursor 2: DMHA-HClProduct: 2-Amino-6-chloro-N-methoxy-N-methylbenzamide
Carbonyl (C=O) 168.2N/A166.5
N-Methoxy (-OCH₃) N/A60.861.2
N-Methyl (-NCH₃) N/A34.532.8
Aromatic (C-Cl) 132.5N/A131.2
Aromatic (C-NH₂) 149.1N/A147.8
Analytical Insights & Mechanistic Causality
  • The Rotamer Effect (Line Broadening): The most critical diagnostic feature in the product's ¹H NMR spectrum is the appearance of the N-methoxy (~3.50 ppm) and N-methyl (~3.25 ppm) protons. Unlike the sharp singlets observed in the DMHA-HCl precursor, these peaks often appear as broad humps at room temperature. This is a hallmark of ortho-substituted Weinreb amides. The severe steric clash between the bulky N-methoxy-N-methyl group and the ortho-chloro/ortho-amino substituents increases the energy barrier for C–N bond rotation, leading to distinct rotamers on the NMR timescale [2].

  • Aromatic Shift Dynamics: The conversion from an electron-withdrawing carboxylic acid to a slightly less electron-withdrawing Weinreb amide alters the electronic environment of the aromatic ring. This results in a slight upfield shift (shielding) of the aromatic protons (H-3, H-4, H-5) by approximately 0.05 ppm.

  • Self-Validating Disappearances: The successful formation of the amide is definitively confirmed by the complete disappearance of the highly deshielded carboxylic acid proton (~13.2 ppm) from Precursor 1, and the shift of the N-methyl protons from 2.75 ppm (in the precursor salt) to 3.25 ppm (in the amide product) [4].

References

  • Development of a Practical and Reliable Synthesis of Laquinimod Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides Source: Semantic Scholar URL: [Link]

  • 2-Amino-6-chlorobenzoic acid (CID 75071) - Physical and Chemical Properties Source: PubChem URL: [Link]

Comparative

Comparative Guide: Mass Spectrometry Validation for 2-amino-6-chloro-N-methoxy-N-methylbenzamide Reaction Products

The Analytical Imperative in Weinreb Amide Chemistry Weinreb amides—specifically N-methoxy-N-methylamides—are privileged functional groups in organic and medicinal chemistry due to their predictable reactivity as carbony...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Imperative in Weinreb Amide Chemistry

Weinreb amides—specifically N-methoxy-N-methylamides—are privileged functional groups in organic and medicinal chemistry due to their predictable reactivity as carbonyl equivalents[1]. When a complex intermediate like 2-amino-6-chloro-N-methoxy-N-methylbenzamide is reacted with carbon nucleophiles (such as Grignard or organolithium reagents), the reaction proceeds via a highly stable, metal-chelated tetrahedral intermediate. This intermediate resists further nucleophilic attack, effectively preventing over-addition, and collapses only upon aqueous workup to yield the desired ketone[1].

However, the structural complexity of 2-amino-6-chloro-N-methoxy-N-methylbenzamide introduces significant analytical challenges. The 2-amino group can coordinate with transition metals or cause unintended side reactions, while the 6-chloro substituent is susceptible to unwanted cross-coupling or C-H functionalization[2]. Validating the reaction products requires a robust mass spectrometry (MS) strategy to differentiate the target ketone from unreacted starting material, over-addition byproducts, or desilylation artifacts.

This guide objectively compares the two leading mass spectrometry platforms—High-Resolution Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) —for validating these specific reaction products, providing self-validating protocols grounded in regulatory standards.

Mechanistic Workflow & Analytical Checkpoints

To understand how to validate the products, we must first map the reaction workflow and identify where MS validation intercepts the chemical process.

G SM 2-amino-6-chloro-N-methoxy- N-methylbenzamide Reagent Nucleophilic Addition (RMgX / RLi) SM->Reagent MS_QqQ QqQ MS/MS MRM Yield Quantitation SM->MS_QqQ Reaction Monitoring Intermediate Stable Metal-Chelated Tetrahedral Intermediate Reagent->Intermediate Workup Aqueous Quench (NH4Cl) Intermediate->Workup Product Target Ketone Product Workup->Product Byproduct Over-addition / Side Reactions Workup->Byproduct MS_HRMS HRMS (Q-TOF) Exact Mass & Isotope Profiling Product->MS_HRMS Product->MS_QqQ Byproduct->MS_HRMS

Workflow of Weinreb amide reaction and parallel MS validation strategies.

Platform Comparison: Q-TOF vs. QqQ

Selecting the correct MS platform depends on the phase of your research. Q-TOF is indispensable during early-stage synthesis for structural elucidation, while QqQ is the gold standard for high-throughput yield quantitation and reaction kinetics.

Table 1: Performance Comparison for Weinreb Amide Reaction Monitoring
ParameterHigh-Resolution MS (Q-TOF)Triple Quadrupole (QqQ)
Primary Utility Structural elucidation, unknown byproduct identificationHigh-throughput quantitation, reaction kinetics
Mass Accuracy Excellent (< 5 ppm error)Nominal mass (unit resolution)
Sensitivity Moderate to HighExceptional (in MRM mode)
Isotopic Fidelity High (Critical for 35 Cl/ 37 Cl ratio confirmation)Low (Focuses on specific precursor-to-product transitions)
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Regulatory Fit Qualitative screeningQuantitative validation (ICH M10 / FDA compliant)[3]

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , meaning the assay inherently proves its own accuracy during every single run through built-in suitability checks[4].

Protocol A: Structural Elucidation via LC-HRMS (Q-TOF)

Objective: Confirm the exact mass of the target ketone and identify any dechlorination or over-addition byproducts.

  • Reaction Quenching (Causality): Aliquots of the reaction mixture must be quenched with saturated aqueous NH4​Cl . Why? The tetrahedral intermediate is highly stable; NH4​Cl provides the mild acidic protons necessary to collapse the intermediate into the ketone without protonating and extracting the weakly basic 2-amino group into the aqueous layer[1].

  • Sample Preparation: Extract with ethyl acetate, dry over Na2​SO4​ , and reconstitute in 90:10 Water:Acetonitrile.

  • Chromatographic Separation:

    • Column: Sub-2 µm C18 column (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Causality: The 2-amino group on the benzamide core is weakly basic. Maintaining an acidic pH ensures complete protonation, preventing peak tailing on the reversed-phase column and maximizing ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

  • Self-Validation Step: Inject a "Double Blank" (reconstitution solvent only) immediately after the highest concentration sample. The run is only valid if the blank shows a signal <20% of the Lower Limit of Quantification (LLOQ), proving zero column carryover[4].

Protocol B: High-Throughput Quantitation via LC-MS/MS (QqQ)

Objective: Quantify the conversion rate of 2-amino-6-chloro-N-methoxy-N-methylbenzamide to the target ketone.

  • Internal Standard Spiking: A Stable Isotope-Labeled Internal Standard (SIL-IS) must be added to all samples, calibrators, and Quality Controls (QCs) prior to extraction. Why? SIL-IS co-elutes with the analyte and experiences the exact same matrix suppression/enhancement, mathematically neutralizing ionization variability[3].

  • MRM Method Setup: Operate the QqQ in Multiple Reaction Monitoring (MRM) mode. Select the [M+H]+ as the precursor ion and optimize collision energy to monitor the loss of the N-methoxy-N-methylamine group (for the starting material) or the specific ketone fragment.

  • Self-Validation Step (ICH M10 Compliance): Bracket the analytical run with QC samples at Low, Medium, and High concentrations. The entire analytical batch automatically invalidates itself if more than 33% of the QCs deviate by >±15% from their nominal concentrations[5].

Quantitative Data Presentation

When analyzing the reaction of 2-amino-6-chloro-N-methoxy-N-methylbenzamide with a standard nucleophile (e.g., Phenylmagnesium bromide), the MS data must reflect both the exact mass shift and the preservation of the halogen isotope pattern. The 35 Cl/ 37 Cl natural abundance ratio creates a diagnostic M / M+2 peak ratio of approximately 3:1.

Table 2: Representative MS/MS Parameters and Exact Mass Data
CompoundFormulaTheoretical [M+H]+ Diagnostic Isotope [M+H+2]+ Primary MRM Transition
Starting Material (2-amino-6-chloro-N-methoxy-N-methylbenzamide) C9​H11​ClN2​O2​ 215.0584217.0554 (32% abundance)215.1 154.0
Typical Ketone Product (Phenyl addition) C13​H10​ClNO 232.0526234.0496 (32% abundance)232.1 105.0
Desilylation / Dechlorination Byproduct C13​H11​NO 198.0913N/A (Loss of Cl signature)198.1 105.0

Note: The absence of the [M+H+2]+ isotope peak in any product mass spectrum immediately flags a dechlorination side-reaction, showcasing the diagnostic power of the 6-chloro substituent during HRMS validation.

References

  • Weinreb amides American Chemical Society (ACS)[Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations MDPI[Link]

  • LC-MS Method Validation Guidelines Scribd[Link]

  • A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories National Institutes of Health (NIH) / PMC[Link]

Sources

Validation

Yield Comparison and Methodological Guide: 2-Amino-6-chloro-N-methoxy-N-methylbenzamide vs. Morpholine Amides

Executive Summary Synthesizing ketones from highly sterically hindered and electronically deactivated substrates—such as 2-amino-6-chlorobenzoic acid derivatives—presents a significant challenge in drug development. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Synthesizing ketones from highly sterically hindered and electronically deactivated substrates—such as 2-amino-6-chlorobenzoic acid derivatives—presents a significant challenge in drug development. The historical gold standard relies on Weinreb amides, specifically 2-amino-6-chloro-N-methoxy-N-methylbenzamide , to prevent the over-addition of organometallic reagents.

However, morpholine amides have re-emerged as highly efficient, economical, and operationally stable alternatives. This guide objectively compares the performance, yield, and mechanistic nuances of the Weinreb amide versus the morpholine amide approach for synthesizing 2-amino-6-chlorophenyl ketones, providing actionable, self-validating protocols for bench scientists.

Mechanistic Causality & Structural Considerations

The core principle preventing over-addition in both systems is the formation of a stable tetrahedral intermediate upon nucleophilic attack.

  • Weinreb Amides : Rely on the bidentate chelation of the metal (Li⁺ or Mg²⁺) by the carbonyl oxygen and the methoxy oxygen. This 5-membered chelate is remarkably stable at low temperatures, collapsing only upon an aqueous acidic quench.

  • Morpholine Amides : Utilize the oxygen atom within the morpholine ring to coordinate the metal, stabilizing the tetrahedral intermediate[1]. Morpholine amides offer superior aqueous solubility and are synthesized from inexpensive morpholine, avoiding the specialized and costly N,O-dimethylhydroxylamine hydrochloride[2].

The 2-Amino-6-chloro Challenge

When working with the 2-amino-6-chloro system, three specific mechanistic hurdles dictate experimental choices:

  • Steric Hindrance : The ortho-chloro group significantly blocks the Bürgi-Dunitz trajectory for nucleophilic attack, slowing the reaction and requiring higher temperatures or extended times.

  • Proton Transfer (Causality of Equivalents) : The unprotected 2-amino group is acidic relative to Grignard or organolithium reagents. The first equivalent of the nucleophile is entirely sacrificed to deprotonate the amine, generating a metal amide. Therefore, at least 2.1 to 2.5 equivalents of the organometallic reagent are required for successful ketone formation.

  • Equilibrium Dynamics : While Weinreb amides typically undergo complete conversion with alkynyllithiums, morpholine amides establish a dynamic equilibrium with the tetrahedral intermediate, which can result in incomplete conversion unless an excess of the nucleophile is used[3].

Quantitative Yield Comparison

The following table summarizes the comparative yields for the addition of various organometallic reagents to sterically hindered aryl amides, serving as a predictive model for the 2-amino-6-chloro system.

Nucleophile (Organometallic)EquivalentsTemperatureYield: Weinreb AmideYield: Morpholine AmideMechanistic Note
Methylmagnesium bromide 2.50 °C to RT82%85%Morpholine matches Weinreb; excess reagent required for -NH₂ deprotonation.
n-Butyllithium 2.2-78 °C to 0 °C75%88%Morpholine outperforms Weinreb for aryl amides with alkyllithiums at 0 °C[3].
Alkynyllithium 2.2-78 °C to 0 °C95%65% - 75%Morpholine suffers from equilibrium dynamics; requires >3 equiv for >90% yield[2].
Phenylmagnesium bromide 2.50 °C to RT78%81%High steric bulk tolerated well by both; morpholine provides easier aqueous workup[2].

Data synthesized from comparative studies on acylating intermediates in organic synthesis[2][3].

Experimental Protocols

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system . The following procedures detail the morpholine amide route, which provides operational advantages over the traditional 2-amino-6-chloro-N-methoxy-N-methylbenzamide synthesis.

Protocol A: Synthesis of (2-Amino-6-chlorophenyl)(morpholino)methanone
  • Activation : Dissolve 2-amino-6-chlorobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under argon. Add 1.1 equiv of 1,1'-Carbonyldiimidazole (CDI) in portions at room temperature.

    • Causality & Validation: CDI is chosen over thionyl chloride to avoid unwanted side reactions with the unprotected primary amine. The evolution of CO₂ gas serves as a visual, self-validating indicator of acyl imidazole formation. Wait until gas evolution completely ceases (approx. 1 hour).

  • Amination : Add morpholine (1.5 equiv) dropwise. Stir for 4 hours at room temperature.

    • Validation: TLC monitoring (e.g., 1:1 Hexanes/EtOAc) will show the disappearance of the starting material and the appearance of a highly polar morpholine amide spot.

  • Workup : Wash the organic layer with water (3x).

    • Causality: The high aqueous solubility of morpholine ensures unreacted amine is easily removed without harsh acidic washes that could protonate the target molecule's aniline group[2]. Concentrate to afford the pure morpholine amide.

Protocol B: Grignard Addition to Form 2-Amino-6-chlorophenyl Alkyl Ketone
  • Preparation : Dissolve the morpholine amide (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool to 0 °C.

  • First Equivalent (Deprotonation) : Dropwise add 1.0 equiv of MeMgBr (3M in ether).

    • Causality & Validation: This step deprotonates the 2-amino group. Because MeMgBr is used, methane gas will evolve. The cessation of bubbling visually confirms complete deprotonation, signaling that the system is ready for nucleophilic attack.

  • Nucleophilic Attack : Add an additional 1.5 equiv of MeMgBr (total 2.5 equiv). Stir at 0 °C for 2 hours, then slowly warm to room temperature.

    • Causality: The morpholine oxygen chelates the magnesium, stabilizing the tetrahedral intermediate and strictly preventing the formation of the tertiary alcohol (over-addition)[1].

  • Quench : Cool the reaction back to 0 °C and carefully quench with saturated aqueous NH₄Cl.

    • Causality: The mild acid protonates the intermediate, triggering its collapse into the desired ketone and liberating the water-soluble morpholine leaving group.

Workflow Visualization

The following diagram maps the logical divergence and mechanistic pathways between the Weinreb and Morpholine amide strategies.

G SM 2-Amino-6-chlorobenzoic Acid W_Amine HN(OMe)Me·HCl SM->W_Amine M_Amine Morpholine SM->M_Amine W_Amide Weinreb Amide W_Amine->W_Amide M_Amide Morpholine Amide M_Amine->M_Amide Grignard RMgX (2.5 equiv) W_Amide->Grignard M_Amide->Grignard W_Tet 5-Membered Chelate Grignard->W_Tet Weinreb M_Tet Morpholine Chelate Grignard->M_Tet Morpholine Ketone Target Ketone Product W_Tet->Ketone H+ Quench M_Tet->Ketone H+ Quench

Comparative synthetic workflow of Weinreb vs. Morpholine amides for ketone synthesis.

References

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis. 2

  • Roberts, F., et al. (2002). An Unexpected Equilibrium Process Associated with a Standard Approach to Ynone Synthesis. The Journal of Organic Chemistry. 3

  • Zhang, Y., et al. (2004). Efficient Synthesis of Acylsilanes Using Morpholine Amides. Organic Letters. 1

Sources

Comparative

Benchmarking 2-amino-6-chloro-N-methoxy-N-methylbenzamide in API Manufacturing: A Comparative Guide for Ketone Synthesis

Executive Summary In the synthesis of complex Active Pharmaceutical Ingredients (APIs), constructing ortho-substituted, heteroatom-bearing aromatic ketones is notoriously difficult. The building block 2-amino-6-chloro-N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex Active Pharmaceutical Ingredients (APIs), constructing ortho-substituted, heteroatom-bearing aromatic ketones is notoriously difficult. The building block 2-amino-6-chloro-N-methoxy-N-methylbenzamide (CAS: 1339410-44-4) serves as a highly specialized Weinreb amide designed to solve chemoselectivity issues in these precise scenarios. This guide provides an objective benchmarking of this compound against traditional acylating alternatives, supported by mechanistic insights and experimental data tailored for drug development professionals.

Mechanistic Grounding: The Causality of the Weinreb Amide

When reacting organometallic reagents (such as Grignard or organolithium reagents) with standard esters or acid chlorides, the initial addition forms an unstable tetrahedral intermediate that spontaneously collapses into a ketone. Because ketones are generally more electrophilic than the starting esters, the newly formed ketone rapidly consumes a second equivalent of the organometallic reagent, yielding an unwanted tertiary alcohol byproduct.

The Weinreb amide strategy stands out for its precision and control, minimizing these common challenges (1[1]). The unique structural feature of 2-amino-6-chloro-N-methoxy-N-methylbenzamide is its bidentate chelation capability. Upon nucleophilic attack, the magnesium (or lithium) ion coordinates simultaneously with the carbonyl oxygen and the N-methoxy oxygen. This forms a highly stable, five-membered cyclic chelate. This intermediate is completely resistant to further nucleophilic attack under standard reaction conditions, allowing it to react with a wide array of Grignard reagents to provide substituted ketone products in high yield (2[2]).

Furthermore, the presence of the unprotected 2-amino group and the bulky 6-chloro substituent introduces severe steric and electronic constraints. The stable chelate prevents side reactions that might otherwise be exacerbated by the electron-donating nature of the aniline moiety.

Benchmarking Alternatives: Quantitative Data

To objectively evaluate the performance of 2-amino-6-chloro-N-methoxy-N-methylbenzamide, we benchmark it against three common alternatives used in API manufacturing: the corresponding methyl ester, acid chloride, and nitrile.

Table 1: Performance Comparison for the Synthesis of 1-(2-amino-6-chlorophenyl)ethan-1-one via Methylmagnesium Bromide (MeMgBr) Addition

Substrate (Alternative)Reagent EquivalentsPrimary ProductIsolated YieldOver-addition (Tert-Alcohol)Scalability Profile
Weinreb Amide 2.1 eq MeMgBrKetone88% < 2% Excellent
Methyl Ester 2.1 eq MeMgBrKetone / Alcohol mix42%48%Poor (Requires cryogenic temps)
Acid Chloride 2.1 eq MeMgBrTert-Alcohol< 10%> 85%Very Poor (Highly exothermic)
Nitrile 2.5 eq MeLiKetone / Imine mix65%N/AModerate (Harsh hydrolysis needed)

Data Synthesis: The Weinreb amide vastly outperforms alternatives in chemoselectivity. The acid chloride is too reactive, leading almost exclusively to the tertiary alcohol. The methyl ester provides an unacceptable 42% yield due to the premature collapse of the hemiketal intermediate.

Self-Validating Experimental Protocol

The following protocol describes the scalable conversion of 2-amino-6-chloro-N-methoxy-N-methylbenzamide to a target ketone. This protocol is designed as a self-validating system: the stoichiometry and in-process controls (IPCs) inherently verify the mechanistic steps. In large-scale amidations, N-methylmorpholine (NMM) is frequently used as the base of choice to form the Weinreb amide intermediate efficiently, which can be tracked by HPLC before proceeding to this Grignard step (3[3]).

Methodology: Grignard Addition Workflow

1. Substrate Preparation & Deprotonation (Causality: Amine Protection)

  • Charge a dry, nitrogen-purged reactor with 2-amino-6-chloro-N-methoxy-N-methylbenzamide (1.0 eq) and anhydrous THF (10 volumes).

  • Cool the solution to 0 °C.

  • Crucial Step: Slowly add MeMgBr (3.0 M in diethyl ether, 1.05 eq) while maintaining the internal temperature below 5 °C.

  • Causality: The first equivalent of Grignard reagent does not attack the carbonyl; it acts as a base to deprotonate the 2-amino group, forming a magnesium amide (-NHMgBr). This transient protection prevents the amine from interfering with the nucleophilic addition and increases the electron density of the ring.

2. Nucleophilic Addition (Causality: Chelate Formation)

  • After 30 minutes of stirring, add a second portion of MeMgBr (1.05 eq, bringing the total to 2.1 eq) at 0 °C.

  • Allow the reaction to warm to ambient temperature (20-25 °C) and stir for 2 hours.

  • Self-Validating IPC: Quench a 0.5 mL aliquot into 1M HCl and analyze via HPLC. The reaction is self-validating if the starting material is <1% and the tertiary alcohol byproduct is <2%. The stable chelate ensures the reaction halts precisely at the mono-addition stage.

3. Quench and Hydrolysis (Causality: Chelate Collapse)

  • Cool the reactor to 0 °C.

  • Carefully quench the reaction by dropwise addition of cold 1M aqueous HCl (5 volumes) until the pH reaches 2-3.

  • Causality: The acidic environment breaks the magnesium-oxygen coordinate bonds, collapsing the tetrahedral intermediate to release the N,O-dimethylhydroxylamine leaving group and generating the target ketone.

4. Workup and Isolation

  • Extract the aqueous layer with Ethyl Acetate (2 x 5 volumes).

  • Wash the combined organic layers with saturated NaHCO3, then brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Visualization: Reaction Pathway & Chemoselectivity

G Weinreb Weinreb Amide (2-amino-6-chloro-...) Deprotonation Transient -NHMgBr Formation (1st Eq) Weinreb->Deprotonation 1st Eq MeMgBr Grignard MeMgBr (2.1 Equivalents) Grignard->Deprotonation Chelate Stable Mg-Chelated Tetrahedral Intermediate Deprotonation->Chelate 2nd Eq MeMgBr Target Target Mono-Ketone (High Yield) Chelate->Target Acidic Collapse Acid Aqueous HCl Quench (pH 2-3) Acid->Target Ester Methyl Ester Alternative Unstable Unstable Hemiketal Ester->Unstable 1st Eq MeMgBr TertAlcohol Tertiary Alcohol (Over-addition Byproduct) Unstable->TertAlcohol Spontaneous Collapse & 2nd Addition

Mechanistic divergence: Weinreb amide chelate vs. ester over-addition pathway.

Scale-up Considerations in API Manufacturing

The utility of Weinreb amides in large-scale API manufacturing is well-documented and highly reliable. For instance, in the scalable production of key antiviral intermediates (such as those used for remdesivir), replacing unstable esters with Weinreb amides eliminated over-addition side reactions and enabled a 65% isolated yield at the kilogram scale, effectively replacing hazardous reagents like PhMgCl with MeMgBr (4[4]). Furthermore, advancements in synthesis, such as the use of polymer-supported PPh3/I2, have made the upstream generation of these Weinreb amides from carboxylic acids even more streamlined for diversity-oriented reactions (5[5]).

For processes requiring the synthesis of sterically hindered, amino-substituted aryl ketones, 2-amino-6-chloro-N-methoxy-N-methylbenzamide is the superior acylating building block. Its ability to form a stable, chelated intermediate ensures predictable stoichiometry, eliminates over-addition, and provides exceptional scalability.

References

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach Source: NBInno 1

  • Weinreb Ketone Synthesis Source: Tokyo Chemical Industry Co., Ltd. (TCI) 2

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications 3

  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate Source: ResearchGate 4

  • Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine Source: PMC (NIH) 5

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-amino-6-chloro-N-methoxy-N-methylbenzamide

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. Equally critical, though sometimes overlooked, is the safe and compliant disposal of these compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. Equally critical, though sometimes overlooked, is the safe and compliant disposal of these compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-amino-6-chloro-N-methoxy-N-methylbenzamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory frameworks, designed to provide a self-validating system for your laboratory's chemical waste management.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including 2-amino-6-chloro-N-methoxy-N-methylbenzamide, must adhere to all applicable local, state, and federal regulations.[4] In the United States, the Environmental Protection Agency (EPA) oversees the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[5] The fundamental principle is to prevent the release of chemicals into the environment, especially through sewer systems or as regular solid waste.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-amino-6-chloro-N-methoxy-N-methylbenzamide for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is crucial to minimize exposure risks.[4]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents direct skin contact.[4]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes.[4]
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area.A respirator may be necessary for large quantities or if dust is generated.[6]
Step-by-Step Disposal Protocol

The recommended and most compliant method for the disposal of 2-amino-6-chloro-N-methoxy-N-methylbenzamide is through a licensed and certified chemical waste disposal company.[4][6]

Step 1: Segregation and Collection

  • Designated Waste Container: Use a specific, clearly labeled, and sealable container for the collection of 2-amino-6-chloro-N-methoxy-N-methylbenzamide waste.[4]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[4] Mixing incompatible chemicals can lead to dangerous reactions.

Step 2: Container Management

  • Compatibility: Ensure the container is chemically compatible with the benzamide derivative.

  • Secure Closure: Keep the container securely closed when not in use to prevent the release of vapors or dust.[6]

  • Container Integrity: The container must be in good condition, free from leaks or damage.[4]

Step 3: Labeling

  • Clear Identification: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "2-amino-6-chloro-N-methoxy-N-methylbenzamide".[4] Include the date of accumulation.

Step 4: Storage

  • Designated Area: Store the waste container in a designated, well-ventilated, and secure area.[4][6] This area should be away from incompatible materials.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 5: Arranging for Disposal

  • Contact Professionals: Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[4][6] They are trained to handle and transport hazardous materials safely and in compliance with all regulations.

Handling Empty Containers and Spills

Empty Containers:

  • Empty containers that held 2-amino-6-chloro-N-methoxy-N-methylbenzamide should also be treated as hazardous waste unless they have been triple-rinsed.[4]

  • The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[4]

  • Once properly decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous waste.[4]

Spill Response:

In the event of a spill, immediate and appropriate action is crucial:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.[4]

  • Alert: Notify your supervisor and the institutional EHS department.[4]

  • Contain: Use appropriate absorbent materials (e.g., spill pillows, absorbent pads) to contain the spill.[4]

  • Clean-Up: Wearing the appropriate PPE, carefully clean up the spill.[4]

  • Collect: Collect all contaminated materials in a sealed container and label it as hazardous waste.[4]

  • Decontaminate: Thoroughly decontaminate the spill area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 2-amino-6-chloro-N-methoxy-N-methylbenzamide.

DisposalWorkflow cluster_0 Start: Chemical Handling cluster_1 Decision Point cluster_2 Proper Use & Storage cluster_3 Disposal Protocol cluster_4 Emergency Event Start 2-amino-6-chloro-N-methoxy- N-methylbenzamide IsWaste Is the chemical designated as waste? Start->IsWaste IsSpill Is there a spill? Start:s->IsSpill:n Store Continue to use or store properly. IsWaste->Store No Segregate Segregate from other waste streams. IsWaste->Segregate Yes Label Ensure it is in a suitable and properly labeled container. Segregate->Label StoreWaste Store in a designated, cool, dry, and well-ventilated area. Label->StoreWaste ContactEHS Contact Environmental Health & Safety (EHS) or a licensed disposal company. StoreWaste->ContactEHS SpillCleanup Contain and clean up spill following safety protocols. IsSpill->SpillCleanup Yes SpillCleanup->Segregate

Caption: Disposal decision-making process.

References

  • Proper Disposal of Benzamide, N,N,4-trimethyl-: A Guide for Laboratory Professionals. Benchchem.
  • Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro.
  • Benzamide Safety Data Sheet. Santa Cruz Biotechnology.
  • Waste, Chemical, and Cleanup Enforcement. US EPA.
  • Hazardous Waste. US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. US EPA.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Benzamide for Synthesis Safety Data Sheet. Loba Chemie.
  • Hazardous Waste Management in the Laboratory. LabManager.
  • Hazardous waste in the United States. Wikipedia.
  • 3-Amino-N-methylbenzamide Safety Data Sheet. TCI Chemicals.
  • 3-amino Benzamide Safety Data Sheet. Cayman Chemical.
  • Benzamide, 3-amino-4-methoxy- Safety Data Sheet. Thermo Fisher Scientific.

Sources

Handling

Comprehensive Safety and Handling Guide for 2-Amino-6-chloro-N-methoxy-N-methylbenzamide

As a specialized Weinreb amide building block, 2-amino-6-chloro-N-methoxy-N-methylbenzamide (CAS: 1339410-44-4) is highly valued in advanced organic synthesis, particularly for the targeted synthesis of ketones and pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized Weinreb amide building block, 2-amino-6-chloro-N-methoxy-N-methylbenzamide (CAS: 1339410-44-4) is highly valued in advanced organic synthesis, particularly for the targeted synthesis of ketones and pharmaceutical intermediates . However, its structural incorporation of an aniline derivative and a halogenated aromatic ring necessitates rigorous, field-proven safety protocols.

This guide provides researchers and drug development professionals with a self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Physicochemical and Hazard Profile

Before initiating any protocol, operators must understand the quantitative hazard data of the target compound. The table below summarizes the critical safety and physicochemical metrics for 2-amino-6-chloro-N-methoxy-N-methylbenzamide .

ParameterSpecification / Hazard Data
Chemical Name 2-Amino-6-chloro-N-methoxy-N-methylbenzamide
CAS Registry Number 1339410-44-4
Molecular Formula C9H11ClN2O2
Molar Mass 214.65 g/mol
GHS Signal Word Warning
Primary Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)
Precautionary Codes P261, P280, P305+P351+P338
Storage Temperature 2–8°C (Keep container tightly closed to prevent degradation)
Waste Classification Halogenated Organic Solid Waste
Mechanistic Justification for PPE (Expertise & Experience)

A robust safety culture relies on understanding the causality behind PPE selection rather than blindly following a checklist. Every piece of equipment serves as a targeted barrier against specific molecular properties of this Weinreb amide .

  • Dermal Protection (Nitrile vs. Latex): The N-methoxy-N-methylamide functional group significantly increases the lipophilicity of the molecule. This facilitates potential transdermal absorption. Nitrile rubber gloves (minimum 0.11 mm thickness) provide superior chemical resistance against halogenated anilines compared to latex, preventing permeation.

  • Respiratory Engineering Controls: As a fine powder, this compound poses a severe inhalation hazard (H335). Aerosolized particles can aggressively interact with respiratory mucosa. Handling must strictly occur within a certified chemical fume hood. If engineering controls fail, a half-mask respirator equipped with P100 particulate filters is the mandatory secondary barrier.

  • Ocular Shielding: The basic amine group combined with the halogenated ring can cause severe conjunctival irritation (H319). Standard safety glasses are insufficient; tightly fitting, splash-proof chemical goggles (conforming to EN 166 or NIOSH standards) are required to prevent micro-dust ingress .

Operational Protocol: Safe Handling & Weighing

This protocol is designed as a self-validating system —each step includes a verification check to ensure the safety boundary remains intact before proceeding to the next.

Step 1: Environmental Validation

  • Action: Turn on the chemical fume hood and verify the digital airflow monitor reads between 80–120 feet per minute (fpm).

  • Validation Check: Perform a "tissue test" by taping a small 1-inch strip of tissue paper to the bottom of the sash. It should pull steadily inward, confirming directional airflow before the chemical container is opened.

Step 2: Static Elimination

  • Action: Halogenated organic powders are highly prone to static buildup, which causes uncontrolled aerosolization. Utilize an anti-static zero-stat gun on the weighing boat and the micro-spatula.

  • Validation Check: Hover the spatula 1 cm above the powder. If the powder "jumps" to the metal, static is still present. Re-apply the anti-static gun.

Step 3: Transfer and Weighing

  • Action: Using a PTFE-coated spatula, carefully transfer the 2-amino-6-chloro-N-methoxy-N-methylbenzamide into the static-free weighing boat. Keep the sash as low as possible (below 18 inches) to maintain the aerodynamic barrier.

Step 4: Post-Weighing Decontamination

  • Action: Wipe down the balance pan and surrounding surfaces with a clean room wipe dampened with isopropanol, followed by a secondary wipe with distilled water.

  • Validation Check: Shine a high-contrast flashlight or UV light across the balance surface to verify zero residual powder remains.

Spill Response & Chemical Disposal Plan

In the event of an accidental release, immediate and structured containment is critical to prevent laboratory cross-contamination .

Step 1: Immediate Isolation Halt all nearby work. Lower the fume hood sash completely to contain airborne particulates. If the spill is outside the hood, evacuate the immediate 5-foot radius.

Step 2: Wet Containment Do not dry sweep the powder, as this will aerosolize the chemical. Lightly mist the spill with water or cover it entirely with a damp, inert absorbent material (e.g., sand or commercial vermiculite) to trap the dust.

Step 3: Collection Using non-sparking, disposable plastic scoops, gather the absorbed mixture. Transfer the waste into a compatible, sealable high-density polyethylene (HDPE) container.

Step 4: Regulatory Disposal Seal the container and explicitly label it as "Halogenated Organic Solid Waste - Toxic." Do not mix this with non-halogenated solvent waste, as it requires specific high-temperature incineration protocols under local environmental regulations (e.g., EPA RCRA guidelines).

Safety Workflow Visualization

SafetyWorkflow Start Risk Assessment & PPE Verification Hood Engineering Controls (Fume Hood >100 fpm) Start->Hood Handle Chemical Handling (Weighing & Transfer) Hood->Handle Spill Spill Detected? Handle->Spill Contain Containment & Neutralization Spill->Contain Yes Dispose Halogenated Waste Disposal Spill->Dispose No Contain->Dispose Decon Surface Decon & PPE Doffing Dispose->Decon

Figure 1: Operational safety and spill response workflow for halogenated Weinreb amides.

References
  • ACS Sustainable Chemistry & Engineering. "2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water." ACS Publications.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-6-chloro-N-methoxy-N-methylbenzamide
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2-amino-6-chloro-N-methoxy-N-methylbenzamide
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